molecular formula C18H26N8O6 B611305 Tetrapeptide-5 CAS No. 883220-97-1

Tetrapeptide-5

Cat. No.: B611305
CAS No.: 883220-97-1
M. Wt: 450.45
InChI Key: QTEWJFPLRGWOOU-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrapeptide-5 is a synthetic biomimetic peptide of significant interest in dermatological and cosmetic science research. Its primary investigated mechanisms involve the inhibition of the Angiotensin-Converting Enzyme (ACE). By reducing the production of angiotensin II, this compound has been shown to alleviate capillary permeability and improve microcirculation and lymphatic drainage in experimental models . This mechanism is a key focus for researchers studying the physiological basis of periocular edema and puffiness. Further research applications include studying the peptide's effect on the appearance of dark circles, which are also linked to vascular and microcirculatory dynamics . Beyond its vascular effects, this compound is a relevant tool for investigating skin barrier function and the glycation process. Some studies suggest it can inhibit the formation of Advanced Glycation End-products (AGEs), which are known to damage collagen and elastin, thereby providing a research pathway for exploring skin firmness and elasticity . Its anti-inflammatory properties also make it a compound of interest for models of sensitive skin, where it may help modulate inflammatory responses . As such, this compound serves as a versatile compound for scientific inquiry into skin biology, vascular permeability, and the development of topical research formulations.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N8O6/c19-2-1-15(28)24-12(3-10-5-20-8-22-10)16(29)26-14(7-27)17(30)25-13(18(31)32)4-11-6-21-9-23-11/h5-6,8-9,12-14,27H,1-4,7,19H2,(H,20,22)(H,21,23)(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEWJFPLRGWOOU-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236965
Record name Tetrapeptide-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883220-97-1
Record name Tetrapeptide-5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883220971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrapeptide-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAPEPTIDE-5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EK3M1M8YL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Tetrapeptide-5 in Dermal Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-5, and its acetylated form, Acetyl this compound, is a synthetic peptide that has garnered significant interest in dermatology and cosmetic science for its purported benefits on skin health and appearance. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a primary focus on its effects on human dermal fibroblasts. While direct, quantitative data on the isolated effects of this compound remains an area of active research, this document synthesizes available information from studies on peptide mixtures and analogous peptides to elucidate its primary functions. These include anti-edema, anti-glycation, and antioxidant effects, as well as its potential role in stimulating the extracellular matrix. This guide also presents detailed experimental protocols for key assays and visualizes known and proposed signaling pathways to facilitate further investigation into this promising tetrapeptide.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-faceted approach, primarily targeting the underlying causes of skin aging and fluid accumulation. The principal mechanisms identified are:

  • Anti-Edema Effects: Acetyl this compound is widely recognized for its ability to reduce puffiness, particularly in the periorbital region. This is attributed to its inhibition of Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key enzyme in the renin-angiotensin system, and its inhibition can lead to vasodilation and a reduction in vascular permeability. By decreasing the leakage of fluids from blood vessels, Acetyl this compound helps to alleviate edema.[2]

  • Anti-Glycation Properties: Glycation is a non-enzymatic reaction between sugars and proteins, such as collagen and elastin (B1584352), leading to the formation of Advanced Glycation End-products (AGEs). AGEs cause cross-linking of extracellular matrix proteins, resulting in loss of skin elasticity and the formation of wrinkles.[1] Acetyl this compound has been shown to inhibit the glycation process, thereby protecting collagen and elastin from degradation and preserving the skin's mechanical properties.[1][2]

  • Antioxidant Activity: Oxidative stress from reactive oxygen species (ROS) is a major contributor to cellular aging. Acetyl this compound is reported to support the activity of Superoxide (B77818) Dismutase (SOD), a crucial endogenous antioxidant enzyme that neutralizes superoxide radicals.[1] By enhancing the skin's antioxidant defense system, this tetrapeptide helps to protect dermal fibroblasts from oxidative damage.

  • Stimulation of Extracellular Matrix (ECM) Components: While direct quantitative data for this compound alone is limited, a study on a cosmeceutical peptide mixture containing Acetyl this compound demonstrated a significant increase in hydroxyproline (B1673980) (a key component of collagen) and elastin content in human skin fibroblasts.[3] This suggests that this compound may directly or indirectly stimulate fibroblasts to synthesize these essential ECM proteins, contributing to improved skin firmness and elasticity.[4][5]

Quantitative Data Summary

The available quantitative data on the direct effects of Acetyl this compound on dermal fibroblasts is sparse. The following table summarizes findings from a study that evaluated a peptide mixture containing Acetyl this compound. It is important to note that these results reflect the combined effect of the mixture and not solely that of Acetyl this compound.

ParameterCell TypeTreatmentConcentrationResultReference
Hydroxyproline ContentHuman Skin FibroblastsPeptide Mixture (Carnosine + Acetyl this compound + Hexapeptide-11 + Acetyl Hexapeptide-3)Not SpecifiedSignificantly Increased[3]
Elastin ContentHuman Skin FibroblastsPeptide Mixture (Carnosine + Acetyl this compound + Hexapeptide-11 + Acetyl Hexapeptide-3)Not SpecifiedSignificantly Increased[3]
ACE-1 ActivityHuman Skin FibroblastsAcetyl this compound100 µg/mLOptimal concentration for ACE-1 inhibition[3]

Signaling Pathways

The precise signaling pathways modulated by this compound in dermal fibroblasts are not yet fully elucidated. However, based on its observed effects on ECM production, it is plausible to hypothesize the involvement of key pathways known to regulate fibroblast function.

Known Mechanisms of Action

The anti-edema, anti-glycation, and antioxidant actions of Acetyl this compound are well-documented. The following diagram illustrates these established mechanisms.

Known_Mechanisms Tetrapeptide5 Acetyl this compound ACE Angiotensin-Converting Enzyme (ACE) Tetrapeptide5->ACE Inhibits Glycation Protein Glycation (Collagen & Elastin) Tetrapeptide5->Glycation Inhibits SOD Superoxide Dismutase (SOD) Activity Tetrapeptide5->SOD Supports VascularPermeability Vascular Permeability Edema Edema (Puffiness) VascularPermeability->Edema Leads to AGEs Advanced Glycation End-products (AGEs) Glycation->AGEs Forms ECMDamage ECM Damage & Loss of Elasticity AGEs->ECMDamage Causes OxidativeStress Oxidative Stress SOD->OxidativeStress Reduces CellularDamage Cellular Damage OxidativeStress->CellularDamage Causes

Established Mechanisms of Acetyl this compound
Proposed Signaling Pathways in Dermal Fibroblasts

Given the observed increase in collagen and elastin in fibroblasts treated with a mixture containing Acetyl this compound, it is hypothesized that the peptide may influence signaling pathways that regulate ECM synthesis, such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways. This proposed mechanism requires further experimental validation.

Proposed_Signaling_Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_synthesis Protein Synthesis Tetrapeptide5 This compound TGFB_Receptor TGF-β Receptor Tetrapeptide5->TGFB_Receptor Activates? MAPK_Cascade MAPK Cascade (e.g., ERK) Tetrapeptide5->MAPK_Cascade Activates? Smad Smad 2/3 TGFB_Receptor->Smad Phosphorylates TranscriptionFactors Transcription Factors MAPK_Cascade->TranscriptionFactors pSmad p-Smad 2/3 Smad->pSmad pSmad->TranscriptionFactors GeneExpression ↑ COL1A1, ELN Gene Expression TranscriptionFactors->GeneExpression CollagenElastin ↑ Collagen & Elastin Synthesis GeneExpression->CollagenElastin

Proposed ECM Synthesis Signaling Pathways

Detailed Experimental Protocols

The following protocols provide standardized methodologies for investigating the effects of this compound on dermal fibroblasts.

Human Dermal Fibroblast (HDF) Culture

This protocol outlines the basic steps for culturing primary human dermal fibroblasts.

Workflow:

HDF_Culture_Workflow Thaw Thaw Cryopreserved HDFs Plate Plate Cells in Culture Flask Thaw->Plate Incubate Incubate at 37°C, 5% CO2 Plate->Incubate Media_Change Change Media Every 2-3 Days Incubate->Media_Change Subculture Subculture at 80-90% Confluency Media_Change->Subculture Subculture->Plate Re-plate

HDF Culture Workflow

Methodology:

  • Thawing: Rapidly thaw a cryovial of HDFs in a 37°C water bath.

  • Plating: Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed Fibroblast Growth Medium.

  • Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

  • Media Change: Replace the culture medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using trypsin-EDTA, neutralize, centrifuge, and resuspend in fresh medium for passaging.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on fibroblast viability and proliferation.

Methodology:

  • Seeding: Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Enzyme-Linked Immunosorbent Assay (ELISA) for Collagen Type I

This protocol quantifies the amount of secreted Collagen Type I in the cell culture supernatant.

Methodology:

  • Coating: Coat a 96-well plate with a capture antibody specific for Collagen Type I and incubate overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA solution).

  • Sample Incubation: Add cell culture supernatants (containing secreted collagen) and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for Collagen Type I.

  • Enzyme Conjugate: Add streptavidin-HRP conjugate.

  • Substrate Addition: Add a TMB substrate solution and incubate until color develops.

  • Stopping Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance at 450 nm.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol measures the expression levels of genes encoding for collagen (COL1A1) and elastin (ELN).

Methodology:

  • Cell Treatment: Treat HDFs with various concentrations of this compound for a specified time.

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using primers specific for COL1A1, ELN, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for Signaling Pathway Analysis

This protocol detects the phosphorylation status of key proteins in the TGF-β (p-Smad2/3) and MAPK (p-ERK) pathways.

Methodology:

  • Cell Treatment and Lysis: Treat HDFs with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with non-fat milk or BSA.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Smad2/3, p-ERK, total Smad2/3, total ERK, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

This compound demonstrates a range of beneficial activities for skin health, including well-documented anti-edema, anti-glycation, and antioxidant effects. While its direct impact on stimulating extracellular matrix production by dermal fibroblasts is strongly suggested by studies on peptide mixtures, there is a clear need for further research to provide direct, quantitative evidence for the effects of this compound in isolation. Future studies should focus on dose-response experiments to quantify its impact on fibroblast proliferation and the synthesis and gene expression of collagen and elastin. Furthermore, elucidating the specific signaling pathways, such as the TGF-β and MAPK pathways, that are modulated by this compound will provide a more complete understanding of its mechanism of action and solidify its role as a key ingredient in advanced skincare and dermatological treatments.

References

The Role of Tetrapeptide-5 in the Modulation of Microcirculation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tetrapeptide-5, and its acetylated form, Acetyl this compound, have emerged as a significant bioactive peptide in the realm of skin health, particularly in the context of microcirculation modulation. This technical guide provides an in-depth analysis of the mechanisms of action, experimental evidence, and methodologies related to the function of this compound. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this peptide's role in vascular health. The guide summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate further research and application.

Introduction

The microcirculation, comprising arterioles, capillaries, and venules, is fundamental for tissue homeostasis, delivering oxygen and nutrients while removing metabolic waste. Dysregulation of microcirculatory function is implicated in a variety of pathological conditions and is a key factor in the visible signs of skin aging, particularly in the periorbital area where it can lead to edema (puffiness) and the appearance of dark circles. This compound is a synthetic peptide composed of four amino acids that has been developed to address these concerns by targeting the underlying microvascular and lymphatic insufficiencies.[1]

Mechanisms of Action

This compound exerts its effects on the microcirculation through a multi-faceted approach, targeting vascular permeability, lymphatic drainage, and the integrity of the extracellular matrix. The primary proposed mechanisms of action are detailed below.

Improvement of Microcirculation and Lymphatic Drainage

A primary function of this compound is the enhancement of both blood and lymphatic microcirculation.[1][2][3] It is reported to strengthen capillary walls and improve lymphatic flow, which is crucial for the drainage of excess fluid and accumulated toxins from the interstitial space.[4][5] This action helps to reduce edema, a common manifestation of compromised microcirculation.[6][7][8]

Reduction of Vascular Permeability

This compound has been shown to decrease the permeability of blood vessels.[2][5] Leaky capillaries contribute to fluid accumulation in the surrounding tissues, leading to swelling. By reinforcing the endothelial barrier, the peptide helps to prevent the extravasation of fluid and plasma proteins, thereby mitigating edema.[2][9]

Inhibition of Angiotensin-Converting Enzyme (ACE)

A proposed mechanism for the vasculoprotective effects of this compound is its ability to inhibit the Angiotensin-Converting Enzyme (ACE).[2][10] ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, this compound may contribute to vasodilation and improved blood flow, reducing hypertension in the microvasculature.[9]

Anti-Glycation Effect

Glycation is a non-enzymatic reaction between sugars and proteins, such as collagen, leading to the formation of Advanced Glycation End-products (AGEs). AGEs can cause cross-linking of collagen fibers, resulting in a loss of skin elasticity and compromised integrity of the vascular walls.[7][9] this compound has been demonstrated to inhibit the glycation process, thereby protecting the structural proteins of the skin and blood vessels from glycation-induced damage.[7][8]

Antioxidant and Anti-inflammatory Properties

This compound is also reported to possess antioxidant properties, partly through the support of Superoxide (B77818) Dismutase (SOD) activity, an enzyme that plays a critical role in protecting cells from oxidative stress.[5] Additionally, it exhibits anti-inflammatory effects, which can help to reduce redness and irritation associated with vascular dysregulation.[3][5]

Quantitative Data

The efficacy of Acetyl this compound in modulating microcirculation has been evaluated in several studies. The following tables summarize the key quantitative findings.

Parameter AssessedIn Vitro/In VivoModelConcentration/DoseResultsReference(s)
Vascular Permeability In VitroEndothelial Cell Monolayer1 mg/mL50% inhibition of vascular permeability[9]
Under-Eye Bag Volume In Vivo20 female volunteers0.01% cream (applied twice daily for 60 days)70% of participants showed improvement by day 15; 95% showed improvement by day 60[5][9][11]
Under-Eye Bag Volume In VivoNot specifiedNot specifiedUp to 70% reduction after two months[4]
ACE Inhibition In VitroEnzymatic AssayDose-dependentObvious inhibitory effect[9]
Glycation Inhibition In VitroNot specifiedNot specifiedDemonstrated inhibitory effect[9]
SOD Activity In VitroNot specifiedNot specifiedProtection of SOD activity[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Vascular Permeability Assay (Transwell Model)

This assay measures the ability of a compound to alter the permeability of an endothelial cell monolayer.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on collagen-coated, semi-permeable membrane inserts (e.g., Transwell® inserts with 1 µm pores) in a 24-well plate until a confluent monolayer is formed.[12][13]

  • Treatment: The endothelial monolayer is treated with various concentrations of this compound. A positive control (e.g., a known permeability-inducing agent like VEGF or thrombin) and a negative control (vehicle) are included.[6][14]

  • Permeability Measurement: After the treatment period, a high molecular weight tracer, such as FITC-Dextran or streptavidin-HRP, is added to the upper chamber (apical side) of the insert.[12][13][15]

  • Analysis: After a defined incubation period, the amount of tracer that has passed through the endothelial monolayer into the lower chamber (basolateral side) is quantified by measuring fluorescence or absorbance. A decrease in the amount of tracer in the lower chamber in the presence of this compound indicates a reduction in permeability.[12][14]

In Vivo Vascular Permeability Assay (Miles Assay)

This assay is used to assess vascular permeability in living organisms.

  • Animal Model: Mice are typically used for this assay.

  • Procedure: A blue dye that binds to albumin, such as Evans blue, is injected intravenously into the mice.[16]

  • Treatment: this compound is administered (e.g., topically or systemically) to the test group, while a control group receives a vehicle. A known pro-inflammatory agent can be used to induce permeability.

  • Analysis: After a set period, the amount of dye that has extravasated into the tissues is quantified. This can be done by observing the bluish coloration of the tissue or by extracting the dye from the tissue and measuring its absorbance spectrophotometrically. A reduction in dye extravasation in the treated group indicates decreased vascular permeability.[16]

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This in vitro assay determines the inhibitory effect of a compound on ACE activity.

  • Reagents: ACE enzyme (from rabbit lung), substrate (e.g., Hippuryl-Histidyl-Leucine, HHL), and a buffer solution are required.[17][18]

  • Procedure: The assay is typically performed in a microplate format. This compound at various concentrations is pre-incubated with the ACE enzyme.[18]

  • Reaction: The substrate (HHL) is added to initiate the enzymatic reaction, which produces hippuric acid (HA).[17][18]

  • Quantification: The reaction is stopped, and the amount of hippuric acid produced is quantified. This can be done by extracting the hippuric acid with an organic solvent and measuring its absorbance at 228 nm, or by using a colorimetric method.[17][19]

  • Analysis: The percentage of ACE inhibition is calculated by comparing the enzyme activity in the presence of this compound to the activity in the control (without inhibitor).[18]

In Vitro Glycation Inhibition Assay (BSA-Methylglyoxal Model)

This assay assesses the ability of a compound to inhibit the formation of Advanced Glycation End-products (AGEs).

  • Reagents: Bovine Serum Albumin (BSA), a reactive sugar (e.g., methylglyoxal (B44143) or glucose), and a phosphate (B84403) buffer are used.[20]

  • Procedure: A solution of BSA and the sugar is incubated at 37°C in the presence and absence of various concentrations of this compound. A known glycation inhibitor, such as aminoguanidine, is used as a positive control.[20]

  • Analysis: The formation of AGEs is quantified after a specific incubation period (e.g., several weeks) by measuring the characteristic fluorescence of AGEs (excitation ~370 nm, emission ~440 nm). A decrease in fluorescence in the samples containing this compound indicates an inhibitory effect on glycation.[21]

Superoxide Dismutase (SOD) Activity Assay

This assay measures the enzymatic activity of SOD, which is an indicator of antioxidant capacity.

  • Principle: The assay is based on the ability of SOD to inhibit the reduction of a detector molecule (e.g., a tetrazolium salt like WST-1) by superoxide radicals generated by a xanthine (B1682287) oxidase system.[22][23]

  • Procedure: The sample containing SOD (e.g., cell lysate treated with this compound) is mixed with a solution containing xanthine and xanthine oxidase, which generates superoxide radicals. A detector molecule that changes color upon reduction by superoxide is also included.[22][24]

  • Analysis: The rate of color change is measured spectrophotometrically at a specific wavelength (e.g., 450 nm).[22][23] The SOD activity is inversely proportional to the rate of color development. The results are often expressed as units of SOD activity or as a percentage of inhibition of the colorimetric reaction.[22]

In Vivo Assessment of Skin Microcirculation

Several non-invasive techniques can be employed to visualize and quantify microcirculation in the skin.

  • Nailfold Videocapillaroscopy: This technique uses a microscope to visualize the capillaries in the nailfold. It allows for the assessment of capillary morphology, density, and red blood cell velocity.[25][26]

  • Laser Doppler Flowmetry (LDF): LDF provides a continuous measurement of microvascular blood flow (perfusion) in a small volume of tissue.[25][26]

  • Laser Speckle Contrast Imaging (LSCI): LSCI provides a two-dimensional map of microvascular blood flow over a larger area of skin.[25]

  • Optical Coherence Tomography (OCT): OCT can provide high-resolution, cross-sectional images of the skin, allowing for the visualization of the microvascular network.[27]

Assessment of Lymphatic Drainage
  • Lymphoscintigraphy: This involves the injection of a radioactive tracer into the skin and imaging its uptake and transport by the lymphatic system using a gamma camera.[28]

  • Indocyanine Green (ICG) Lymphography: A fluorescent dye (ICG) is injected into the skin, and its movement through the lymphatic vessels is visualized using a near-infrared camera. This technique allows for real-time imaging of lymphatic flow.

  • Volume Measurement: Changes in limb or tissue volume, which can be indicative of altered lymphatic drainage and edema, can be measured using techniques like water displacement, circumferential tape measurements, or perometry.[29][30]

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanisms of Action of this compound

Tetrapeptide5_Mechanisms Tetrapeptide5 This compound ACE Angiotensin-Converting Enzyme (ACE) Tetrapeptide5->ACE Inhibits Glycation Glycation (AGEs Formation) Tetrapeptide5->Glycation Inhibits OxidativeStress Oxidative Stress Tetrapeptide5->OxidativeStress Reduces Inflammation Inflammation Tetrapeptide5->Inflammation Reduces EndothelialCells Endothelial Cells Tetrapeptide5->EndothelialCells Acts on LymphaticDrainage Improved Lymphatic Drainage Tetrapeptide5->LymphaticDrainage BloodFlow Improved Blood Flow ACE->BloodFlow Leads to Collagen Collagen Integrity Glycation->Collagen Damages SOD SOD Activity OxidativeStress->SOD Decreases VascularPermeability Decreased Vascular Permeability EndothelialCells->VascularPermeability SkinElasticity Improved Skin Elasticity Collagen->SkinElasticity BloodFlow->LymphaticDrainage

Caption: Proposed multimodal action of this compound on microcirculation.

Experimental Workflow for In Vitro Vascular Permeability Assay

Permeability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture HUVECs on Transwell inserts Monolayer 2. Form confluent monolayer Culture->Monolayer Treat 3. Treat with This compound / Controls Monolayer->Treat AddTracer 4. Add FITC-Dextran to upper chamber Treat->AddTracer Incubate 5. Incubate AddTracer->Incubate Measure 6. Measure fluorescence in lower chamber Incubate->Measure Calculate 7. Calculate % change in permeability Measure->Calculate

Caption: Workflow for assessing vascular permeability in vitro.

Logical Relationship for ACE Inhibition Assay

ACE_Inhibition_Logic Components ACE Enzyme + Substrate (HHL) This compound (Inhibitor) Reaction Enzymatic Reaction Components->Reaction Inhibition Inhibition of Reaction Components->Inhibition Inhibits Product Product (Hippuric Acid) Reaction->Product Measurement Quantification (Absorbance at 228 nm) Product->Measurement Inhibition->Reaction

Caption: Logical flow of the ACE inhibition assay.

Conclusion

This compound demonstrates significant potential in the modulation of microcirculation, primarily through its effects on vascular permeability, lymphatic drainage, ACE inhibition, and anti-glycation activity. The available data, though largely from cosmetic industry-sponsored studies, provides a strong rationale for its application in addressing conditions related to microcirculatory dysfunction, such as under-eye puffiness and dark circles. Further independent, peer-reviewed research is warranted to fully elucidate the molecular signaling pathways involved and to explore its therapeutic potential beyond cosmetic applications. The experimental protocols and methodologies outlined in this guide provide a framework for such future investigations.

References

Discovery and Synthesis of Novel Tetrapeptide Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptides, composed of four amino acid residues, represent a compelling class of molecules in contemporary drug discovery. Their relatively small size confers advantages in terms of synthetic accessibility and the potential for favorable pharmacokinetic profiles, while still allowing for the high specificity and biological activity often associated with larger biomolecules. Recent advancements in peptide chemistry and screening technologies have catalyzed the discovery of novel tetrapeptide analogues with a broad spectrum of therapeutic applications, including anticancer, neuroprotective, and analgesic activities. This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of select classes of novel tetrapeptide analogues, complete with detailed experimental methodologies and data presentation.

Data Presentation: Biological Activities of Novel Tetrapeptides

The biological activities of newly synthesized tetrapeptide analogues are quantified to determine their potency and efficacy. The following tables summarize key quantitative data for distinct classes of tetrapeptides.

Table 1: Cytotoxic Activity of Novel Sulfonyl-Containing Tetrapeptide Analogues

Novel tetrapeptides incorporating a methyl sulfonyl group have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[1] The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, was determined using the MTT assay.[1]

Compound IDTarget Cell LineIC50 (µM)[1]
5e MCF-7 (Breast Cancer)1.8
HepG2 (Liver Cancer)3.2
HT-29 (Colon Cancer)2.5
A549 (Lung Cancer)4.1
5f MCF-7 (Breast Cancer)2.3
HepG2 (Liver Cancer)4.0
HT-29 (Colon Cancer)3.1
A549 (Lung Cancer)5.2
1g MCF-7 (Breast Cancer)2.9
HepG2 (Liver Cancer)5.1
HT-29 (Colon Cancer)4.3
A549 (Lung Cancer)6.8
3g MCF-7 (Breast Cancer)3.5
HepG2 (Liver Cancer)6.2
HT-29 (Colon Cancer)5.0
A549 (Lung Cancer)8.1
Celecoxib (Reference) MCF-7 (Breast Cancer)>100
HepG2 (Liver Cancer)>100
HT-29 (Colon Cancer)>100
A549 (Lung Cancer)>100

Table 2: Enzyme Inhibitory Activity of Tetrapeptide Analogues

Tetrapeptides have been designed as potent inhibitors of enzymes implicated in disease, such as Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), a key target in Alzheimer's disease.

Compound IDTarget EnzymeInhibition AssayIC50 (nM)[2]
KMI-927 BACE1FRET-based34.6

Table 3: Receptor Agonist Activity of Tetrapeptide Analogues

Endogenous tetrapeptides can act as highly selective agonists for G protein-coupled receptors (GPCRs), such as the μ-opioid receptor, which is central to pain modulation.

Compound IDTarget ReceptorActivityKi (nM)[3]
Endomorphin-2 μ-Opioid ReceptorAgonist20-30

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections provide step-by-step protocols for the synthesis and biological evaluation of tetrapeptide analogues.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a linear tetrapeptide on a solid support resin, a standard and versatile method in peptide chemistry.[3][4][5][6]

Materials:

  • 2-Chlorotrityl chloride resin or Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HCTU, PyBOP)

  • Methanol (B129727)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS))

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least one hour in a reaction vessel with gentle agitation.[3]

  • First Amino Acid Loading (for 2-Chlorotrityl Resin):

    • Dissolve 1.5 equivalents of the first Fmoc-amino acid in DCM.

    • Add 3.0 equivalents of DIPEA.

    • Add the amino acid solution to the drained resin and agitate for 2-4 hours.

    • Cap any remaining reactive sites by adding methanol and agitating for 15-30 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.[6]

    • Drain and repeat the piperidine treatment for another 5-10 minutes.[3]

    • Wash the resin thoroughly with DMF followed by DCM.

  • Amino Acid Coupling:

    • Activate the next Fmoc-amino acid (3 equivalents) by dissolving it with a coupling reagent (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the tetrapeptide sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin extensively with DCM and dry it under vacuum.

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.[6]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Tetrapeptide analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrapeptide analogues (typically in serial dilutions). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

BACE1 Enzyme Inhibition Assay (FRET-based)

This biochemical assay measures the direct inhibition of BACE1 activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.[7][8]

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (a peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Tetrapeptide inhibitors (dissolved in DMSO)

  • Black 96-well plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the tetrapeptide inhibitors in the assay buffer. Keep the final DMSO concentration constant and low (e.g., ≤1%).

  • Assay Setup: In a 96-well black plate, add the assay buffer, BACE1 enzyme, and the diluted inhibitor solutions. Include wells with enzyme and no inhibitor (positive control) and wells with no enzyme (background).

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) or at a fixed endpoint. Use excitation and emission wavelengths appropriate for the fluorophore/quencher pair (e.g., Ex/Em = 545/585 nm).[8]

  • Data Analysis: The rate of fluorescence increase is proportional to BACE1 activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

GPCR Agonist Activity: Intracellular Calcium Mobilization Assay

This cell-based assay is used to measure the ability of a tetrapeptide agonist to activate a Gq-coupled GPCR, leading to an increase in intracellular calcium.[1][7]

Materials:

  • Cell line expressing the target GPCR (e.g., HEK293 cells transfected with the μ-opioid receptor)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127 (to aid dye loading)

  • Tetrapeptide agonists

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with an automated injector

Procedure:

  • Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate and incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer.[7]

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C in the dark.[7]

    • Gently wash the cells with the assay buffer to remove extracellular dye.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Record a stable baseline fluorescence for 10-20 seconds (Excitation ~490 nm, Emission ~525 nm).

    • Use the automated injector to add the tetrapeptide agonist at various concentrations to the wells while continuously recording the fluorescence signal for at least 60-120 seconds.[1]

  • Data Analysis:

    • The peak fluorescence response corresponds to the maximum intracellular calcium concentration.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50).

Mandatory Visualizations

Diagrams of experimental workflows and signaling pathways provide a clear visual representation of complex processes.

sps_workflow resin Resin Swelling load Load First Amino Acid resin->load deprotect1 Fmoc Deprotection load->deprotect1 wash1 Wash deprotect1->wash1 couple2 Couple Second Amino Acid wash1->couple2 wash2 Wash couple2->wash2 deprotect2 Fmoc Deprotection wash2->deprotect2 wash3 Wash deprotect2->wash3 couple3 Couple Third Amino Acid wash3->couple3 wash4 Wash couple3->wash4 deprotect3 Fmoc Deprotection wash4->deprotect3 wash5 Wash deprotect3->wash5 couple4 Couple Fourth Amino Acid wash5->couple4 wash6 Wash couple4->wash6 final_deprotect Final Fmoc Deprotection wash6->final_deprotect cleave Cleavage & Deprotection final_deprotect->cleave purify Purification & Analysis cleave->purify

Caption: A generalized workflow for the solid-phase synthesis of a tetrapeptide.

pi3k_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Tetrapeptide Cytotoxic Tetrapeptide Tetrapeptide->PI3K Inhibition? Tetrapeptide->Akt Inhibition?

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by cytotoxic tetrapeptides.

gpcr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR μ-Opioid Receptor (GPCR) G_protein Gi Protein GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP to cAMP ATP ATP Response Cellular Response (e.g., Analgesia) cAMP->Response Downstream Signaling Agonist Tetrapeptide Agonist (e.g., Endomorphin-2) Agonist->GPCR Binding

Caption: Simplified diagram of a Gi-coupled GPCR signaling pathway activated by a tetrapeptide agonist.

Conclusion

The field of tetrapeptide research continues to expand, driven by innovative synthetic strategies and a deeper understanding of their interactions with biological targets. The methodologies and data presented in this guide offer a foundational framework for the discovery, synthesis, and characterization of novel tetrapeptide analogues. As our capacity to design and synthesize these molecules with greater precision improves, tetrapeptides are poised to become an increasingly vital class of therapeutics for a wide range of diseases, from cancer to neurodegenerative disorders. The continued exploration of their structure-activity relationships and mechanisms of action will be paramount in realizing their full therapeutic potential.

References

Tetrapeptide-5 Signaling in Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the signaling pathways of Tetrapeptide-5 and related tetrapeptides in endothelial cells. The content is structured to offer a comprehensive understanding of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades.

Acetyl this compound

Acetyl this compound is a synthetic peptide primarily recognized for its efficacy in cosmetic formulations for reducing periorbital puffiness and dark circles. Its mechanism of action in endothelial cells is centered on the inhibition of Angiotensin-Converting Enzyme (ACE), leading to a cascade of events that enhance vascular stability.

Signaling Pathway

The primary target of Acetyl this compound in endothelial cells is Angiotensin-Converting Enzyme (ACE). By inhibiting ACE, the peptide prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Simultaneously, ACE inhibition leads to an increase in the levels of bradykinin (B550075), as ACE is also responsible for its degradation.[1] Bradykinin, a potent vasodilator, then binds to its B2 receptor on the endothelial cell surface, triggering a signaling cascade that involves the activation of endothelial Nitric Oxide Synthase (eNOS).[2][3][4] Activated eNOS produces nitric oxide (NO), a key signaling molecule that promotes vasodilation and has anti-inflammatory properties. This leads to improved microcirculation and a reduction in vascular permeability.[1]

Acetyl_Tetrapeptide_5_Pathway cluster_extracellular Extracellular Space cluster_cell Endothelial Cell cluster_effects Cellular Effects Acetyl this compound Acetyl this compound ACE ACE Acetyl this compound->ACE Inhibits Angiotensin I Angiotensin I Angiotensin I->ACE Angiotensin II Angiotensin II Bradykinin (degraded) Bradykinin (degraded) Bradykinin (active) Bradykinin (active) Bradykinin (active)->ACE Degradation B2R Bradykinin B2 Receptor Bradykinin (active)->B2R Activates ACE->Angiotensin II Conversion ACE->Bradykinin (degraded) eNOS_inactive eNOS (inactive) B2R->eNOS_inactive eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activation NO Nitric Oxide (NO) eNOS_active->NO Produces Vasodilation Vasodilation NO->Vasodilation Reduced_Permeability Reduced Vascular Permeability NO->Reduced_Permeability RLYE_Pathway cluster_extracellular Extracellular Space cluster_cell Endothelial Cell cluster_effects Cellular Effects VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds RLYE RLYE RLYE->VEGFR2 Inhibits Junctions Junction Stabilization RLYE->Junctions pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Phosphorylation Akt Akt pVEGFR2->Akt ERK ERK pVEGFR2->ERK pAkt p-Akt Akt->pAkt eNOS eNOS pAkt->eNOS Proliferation Proliferation pAkt->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation Migration Migration pERK->Migration peNOS p-eNOS eNOS->peNOS Permeability Increased Permeability peNOS->Permeability Peptide5_Pathway cluster_extracellular Extracellular Space cluster_cell Brain Microvascular Endothelial Cell cluster_effects Cellular Effects Peptide5 Peptide5 Wnt_Pathway Wnt Signaling Pathway Peptide5->Wnt_Pathway Activates beta_catenin_stabilization β-catenin Stabilization Wnt_Pathway->beta_catenin_stabilization beta_catenin_nucleus Nuclear β-catenin beta_catenin_stabilization->beta_catenin_nucleus Gene_Expression Gene Transcription beta_catenin_nucleus->Gene_Expression ZO1 ZO-1 Expression (Increased) Gene_Expression->ZO1 Occludin Occludin Expression (Increased) Gene_Expression->Occludin Claudin5 Claudin-5 Expression (Increased) Gene_Expression->Claudin5 Reduced_Permeability Reduced Vascular Permeability ZO1->Reduced_Permeability Occludin->Reduced_Permeability Claudin5->Reduced_Permeability Western_Blot_Workflow start Cell Culture and Treatment lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end Permeability_Assay_Workflow start Seed Endothelial Cells on Transwell Inserts monolayer Culture to Confluent Monolayer start->monolayer treatment Treat with Tetrapeptide monolayer->treatment tracer Add Fluorescent Tracer (e.g., FITC-dextran) treatment->tracer incubation Incubate tracer->incubation sampling Collect Sample from Lower Chamber incubation->sampling measurement Measure Fluorescence sampling->measurement analysis Data Analysis measurement->analysis end Permeability Results analysis->end

References

Unraveling the Molecular Interactions of Acetyl Tetrapeptide-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the biological targets, receptors, and signaling pathways of Acetyl Tetrapeptide-5. This document provides an in-depth analysis of the peptide's mechanism of action, supported by quantitative data and detailed experimental protocols.

Acetyl this compound, a synthetic peptide, has garnered significant attention in the scientific community for its diverse biological activities, particularly its effects on skin health and physiology. This technical guide synthesizes the current understanding of its molecular interactions, providing a valuable resource for ongoing research and development.

Primary Biological Target: Angiotensin-Converting Enzyme (ACE)

A primary biological target of Acetyl this compound is Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure and vascular permeability. In vitro studies have demonstrated that Acetyl this compound exhibits a dose-dependent inhibitory effect on ACE activity.

Table 1: ACE Inhibition by Acetyl this compound

Concentration of Acetyl this compoundACE Inhibition
100 µg/mLOptimal concentration for ACE-1 activity inhibition

This inhibitory action is believed to contribute to the peptide's ability to reduce under-eye puffiness and dark circles by modulating local blood flow and reducing fluid extravasation.

Experimental Protocol: In Vitro ACE Inhibition Assay

The inhibitory effect of Acetyl this compound on ACE can be quantified using a fluorometric or colorimetric assay.

Fluorometric Assay Protocol:

A fluorometric assay kit can be utilized to measure the cleavage of a synthetic fluorogenic peptide by ACE. The protocol involves the following steps:

  • Prepare test samples containing varying concentrations of Acetyl this compound, a positive control (ACE), and a blank.

  • Add the ACE substrate to each well.

  • Incubate the plate at 37°C.

  • Measure the fluorescence at an excitation of 320 nm and an emission of 405 nm.

  • The decrease in fluorescence in the presence of Acetyl this compound corresponds to its inhibitory activity.

Colorimetric Assay Protocol:

This assay determines the amount of 3-hydroxybutyric acid generated from a specific substrate by ACE. The general steps are:

  • Prepare samples, standards, and controls in a 96-well plate.

  • Add the substrate and enzyme solutions.

  • Incubate the plate at 37°C.

  • Add a colorimetric reagent and measure the absorbance at a specific wavelength.

  • The reduction in color intensity is proportional to the ACE inhibitory activity of Acetyl this compound.

Modulation of Glycation Processes: Protection of Superoxide (B77818) Dismutase (SOD)

Acetyl this compound has been shown to inhibit the glycation of proteins, a non-enzymatic reaction between sugars and proteins that can impair their function. A key target for this protective effect is the antioxidant enzyme Superoxide Dismutase (SOD). By preventing the glycation of SOD, Acetyl this compound helps to maintain its crucial role in mitigating oxidative stress.

Experimental Protocol: In Vitro SOD Glycation Inhibition Assay

The ability of Acetyl this compound to protect SOD from glycation can be assessed by measuring the enzyme's activity. A common method involves the use of a colorimetric assay based on the xanthine (B1682287) oxidase system.

Protocol:

  • Incubate SOD with a glycating agent (e.g., fructose) in the presence and absence of Acetyl this compound.

  • Prepare a reaction mixture containing xanthine and a tetrazolium salt (e.g., WST-1), which is reduced by superoxide radicals to a colored formazan (B1609692) product.

  • Add xanthine oxidase to initiate the generation of superoxide radicals.

  • The activity of SOD is determined by its ability to inhibit the reduction of the tetrazolium salt.

  • An increase in SOD activity in the presence of Acetyl this compound indicates an inhibition of glycation.

Regulation of Vascular Permeability

Acetyl this compound has been demonstrated to reduce vascular permeability, a key factor in the formation of edema. This effect is likely linked to its ACE inhibitory activity and its influence on endothelial cell junctions.

Table 2: Effect of Acetyl this compound on Vascular Permeability

Concentration of Acetyl this compoundInhibition of Vascular Permeability
1 mg/mL50%
Experimental Protocol: In Vitro Vascular Permeability Assay

The impact of Acetyl this compound on vascular permeability can be evaluated using an in vitro model of an endothelial cell monolayer.

Transwell Permeability Assay Protocol:

  • Seed endothelial cells onto the porous membrane of a Transwell insert and culture until a confluent monolayer is formed.

  • Treat the endothelial monolayer with varying concentrations of Acetyl this compound.

  • Add a fluorescently labeled high-molecular-weight dextran (B179266) (e.g., FITC-dextran) to the upper chamber.

  • After a defined incubation period, measure the fluorescence in the lower chamber.

  • A decrease in fluorescence in the lower chamber indicates a reduction in permeability.

Stimulation of Extracellular Matrix Proteins

Some evidence suggests that Acetyl this compound may stimulate the synthesis of key extracellular matrix proteins, such as collagen and elastin, in dermal fibroblasts. This action would contribute to improved skin elasticity and firmness.

Experimental Protocol: In Vitro Collagen Synthesis Assay

The effect of Acetyl this compound on collagen production can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Human Collagen Type I ELISA Protocol:

  • Culture human dermal fibroblasts in the presence of varying concentrations of Acetyl this compound.

  • Collect the cell culture supernatant.

  • Use a commercially available Human Collagen Type I ELISA kit.

  • Add standards and samples to the pre-coated microplate.

  • Follow the kit's instructions for the addition of detection antibodies and substrate.

  • Measure the absorbance at 450 nm.

  • An increase in absorbance corresponds to a higher concentration of Collagen Type I.

Signaling Pathways and Logical Relationships

The multifaceted biological activities of Acetyl this compound can be visualized through its influence on key signaling pathways.

Acetyl_Tetrapeptide_5_Pathways AT5 Acetyl this compound ACE Angiotensin-Converting Enzyme (ACE) AT5->ACE Inhibits Glycation Glycation AT5->Glycation Inhibits Fibroblasts Dermal Fibroblasts AT5->Fibroblasts Stimulates Angiotensin_II Angiotensin II Angiotensin_I Angiotensin I Angiotensin_I->Angiotensin_II Converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Vascular_Permeability Increased Vascular Permeability Angiotensin_II->Vascular_Permeability Edema Edema Formation Vascular_Permeability->Edema SOD Superoxide Dismutase (SOD) Glycation->SOD Inactivates Oxidative_Stress Oxidative Stress SOD->Oxidative_Stress Reduces Inactive_SOD Inactive SOD Collagen_Elastin Collagen & Elastin Synthesis Skin_Elasticity Improved Skin Elasticity & Firmness Collagen_Elastin->Skin_Elasticity Fibroblasts->Collagen_Elastin

Figure 1: Proposed signaling pathways influenced by Acetyl this compound.

Experimental_Workflow_ACE_Inhibition Start Start: Prepare Reagents Prepare_Samples Prepare Samples: - Acetyl this compound (various conc.) - Positive Control (ACE) - Blank Start->Prepare_Samples Add_Substrate Add ACE Substrate Prepare_Samples->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure Fluorescence (Ex: 320nm, Em: 405nm) Incubate->Measure Analyze Analyze Data: Calculate % Inhibition Measure->Analyze End End Analyze->End

Figure 2: Experimental workflow for the in vitro ACE inhibition assay.

This technical guide provides a foundational understanding of the biological targets and mechanisms of Acetyl this compound. Further research is warranted to fully elucidate its complex interactions and to explore its full therapeutic potential.

A Technical Guide to the Potential Non-Cosmetic Therapeutic Applications of Acetyl Tetrapeptide-5

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Acetyl Tetrapeptide-5 is a synthetic peptide well-documented for its efficacy in cosmetic formulations, particularly in reducing periorbital puffiness and dark circles. Its mechanisms of action, including the improvement of microcirculation, reduction of vascular permeability, anti-inflammatory effects, and inhibition of glycation, suggest a broader potential for therapeutic applications beyond dermatology. This technical guide consolidates the existing data on Acetyl this compound's biological activities and extrapolates its potential for non-cosmetic uses. It provides an overview of its known mechanisms, quantitative data from in vitro and in vivo studies, and proposes experimental frameworks for exploring its therapeutic utility in conditions characterized by edema, inflammation, and fibrosis.

Introduction

Acetyl this compound is a synthetic four-amino acid peptide that has garnered significant attention in the cosmetics industry for its ability to address under-eye bags and dark circles.[1][2] These effects are attributed to its ability to improve lymphatic circulation and reduce fluid accumulation.[3] The peptide's known biological activities—namely its anti-edema, anti-glycation, and potential anti-inflammatory properties—form the scientific basis for its current use.[4] However, these same mechanisms are integral to the pathophysiology of various systemic diseases, suggesting that Acetyl this compound may have untapped therapeutic potential in non-cosmetic applications.

This document explores these potential applications by examining the core mechanisms of action and proposing avenues for future research. The primary hypothesized therapeutic applications derive from its influence on:

  • Vascular Permeability and Edema: Potential applications in conditions involving localized fluid accumulation.

  • Angiotensin-Converting Enzyme (ACE) Inhibition: Potential for cardiovascular and renal applications.

  • Anti-Glycation and Anti-Fibrotic Effects: Potential in managing complications of diabetes and fibrotic diseases.

  • Anti-Inflammatory Activity: Potential for treating chronic inflammatory conditions.

Core Mechanisms of Action & Therapeutic Potential

The therapeutic potential of Acetyl this compound is rooted in several key biological activities.

Inhibition of Vascular Permeability

Acetyl this compound has been shown to reduce the permeability of blood vessels.[5] This action helps to prevent the leakage of fluid from capillaries into the surrounding tissue, thereby reducing edema.[6] In a cosmetic context, this reduces under-eye puffiness.[7] Therapeutically, this mechanism could be leveraged in conditions characterized by pathological edema.

Inhibition of Angiotensin-Converting Enzyme (ACE)

There is evidence to suggest that Acetyl this compound can inhibit Angiotensin-Converting Enzyme (ACE).[1] ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, the peptide may help to improve local blood circulation.[8] This anti-hypertensive effect could be explored for systemic cardiovascular applications.

Anti-Glycation Activity

Glycation is a non-enzymatic reaction between sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs).[8] AGEs contribute to the cross-linking of proteins like collagen, leading to tissue stiffness and loss of function, and are implicated in the aging process and diabetic complications. Acetyl this compound has been shown to inhibit glycation, which may help to protect proteins from this damaging process.[1]

Quantitative Data

The following tables summarize the available quantitative data from existing studies on Acetyl this compound. It is important to note that this data is primarily from research conducted for cosmetic applications.

Table 1: In Vitro Activity of Acetyl this compound

Parameter MeasuredAssay TypeConcentrationResultSource(s)
Vascular PermeabilityEndothelial Cell Monolayer1 mg/mL50% inhibition of vascular permeability[5]
ACE-1 InhibitionIn Vitro Enzyme Assay100 µg/mLInhibition of ACE-1 activity[1]
Glycation InhibitionSuperoxide Dismutase (SOD) Protection AssayNot SpecifiedDemonstrated an inhibitory effect against glycation[5]

Table 2: In Vivo Cosmetic Study Data for Acetyl this compound

Parameter MeasuredStudy DesignConcentration of PeptideDurationKey FindingsSource(s)
Eye Bag Puffiness20 female volunteers (18-65 years)0.01% in cream60 days70% of volunteers showed improvement by day 15; 95% showed improvement by day 60.[2][5]
Skin ElasticityNot SpecifiedNot Specified30 days35% increase in skin elasticity.[5]

Proposed Signaling Pathways and Mechanisms

The following diagrams illustrate the hypothesized mechanisms of action for Acetyl this compound based on current literature.

G cluster_0 Mechanism of Edema Reduction AT5 Acetyl this compound Capillary Capillary Endothelium AT5->Capillary Acts on Permeability Decreased Vascular Permeability Capillary->Permeability Fluid Reduced Fluid Leakage into Interstitium Permeability->Fluid Edema Reduction in Edema (Puffiness) Fluid->Edema

Caption: Hypothesized pathway for edema reduction by Acetyl this compound.

G cluster_1 Mechanism of ACE Inhibition AT5 Acetyl this compound ACE Angiotensin-Converting Enzyme (ACE) AT5->ACE Inhibits AngiotensinII Angiotensin II ACE->AngiotensinII Converts to AngiotensinI Angiotensin I AngiotensinI->ACE Substrate Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction

Caption: Proposed mechanism of ACE inhibition by Acetyl this compound.

G cluster_2 Anti-Glycation Mechanism AT5 Acetyl this compound Glycation Glycation Reaction AT5->Glycation Inhibits Sugars Reducing Sugars (e.g., Glucose) Sugars->Glycation Proteins Proteins (e.g., Collagen, SOD) Proteins->Glycation AGEs Advanced Glycation End-products (AGEs) Glycation->AGEs Crosslinking Protein Cross-linking & Damage AGEs->Crosslinking

Caption: Hypothesized anti-glycation action of Acetyl this compound.

Proposed Experimental Protocols for Therapeutic Research

While detailed protocols for the non-cosmetic therapeutic evaluation of Acetyl this compound are not available, this section outlines standard methodologies that could be adapted for such research.

In Vitro Vascular Permeability Assay

This protocol is based on methods used for assessing vascular permeability in endothelial cell monolayers.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on semi-permeable inserts (e.g., Transwell®) until a confluent monolayer is formed, mimicking a blood vessel wall.

  • Induction of Permeability: A pro-inflammatory agent, such as Vascular Endothelial Growth Factor (VEGF) or thrombin, is added to the upper chamber to induce gaps between endothelial cells.

  • Treatment: Acetyl this compound at various concentrations is co-incubated with the pro-inflammatory agent.

  • Permeability Measurement: A fluorescently-labeled high molecular weight dextran (B179266) (e.g., FITC-dextran, 70 kDa) is added to the upper chamber. The amount of fluorescence that passes through the monolayer into the lower chamber over a set period is measured using a fluorescence plate reader.

  • Analysis: A dose-response curve is generated to determine the IC50 value of Acetyl this compound for inhibiting VEGF-induced permeability.

G cluster_0 Experimental Workflow: Vascular Permeability Assay A Culture HUVECs on Transwell® inserts B Induce permeability (e.g., with VEGF) A->B C Treat with Acetyl this compound B->C D Add FITC-dextran to upper chamber C->D E Measure fluorescence in lower chamber D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for an in vitro vascular permeability assay.

In Vitro ACE Inhibition Assay

This protocol is a standard fluorometric method for measuring ACE activity.

  • Reagents: Prepare a reaction buffer, a fluorogenic ACE substrate (e.g., o-Abz-Gly-p-Phe(NO2)-Pro-OH), and purified rabbit lung ACE.

  • Reaction Setup: In a 96-well plate, combine the ACE enzyme with varying concentrations of Acetyl this compound (inhibitor) or a known ACE inhibitor like Captopril (positive control).

  • Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the fluorescence intensity using a microplate reader. The cleavage of the substrate by ACE results in an increase in fluorescence.

  • Analysis: Calculate the percentage of ACE inhibition for each concentration of Acetyl this compound and determine the IC50 value.

In Vitro Glycation Inhibition Assay (BSA-Glucose Model)

This is a common method to screen for anti-glycation agents.

  • Reaction Mixture: Prepare a solution containing Bovine Serum Albumin (BSA) and a high concentration of glucose in a phosphate (B84403) buffer.

  • Treatment: Add different concentrations of Acetyl this compound to the BSA-glucose mixtures. A known anti-glycation agent like aminoguanidine (B1677879) can be used as a positive control.

  • Incubation: Incubate the mixtures at 37°C for several weeks.

  • Measurement of AGEs: At various time points (e.g., weekly), measure the formation of fluorescent AGEs using a fluorescence spectrophotometer (excitation ~370 nm, emission ~440 nm).

  • Analysis: Compare the fluorescence intensity of the samples treated with Acetyl this compound to the untreated control to determine the percentage of glycation inhibition.

Discussion and Future Directions

The available data, though primarily from a cosmetic perspective, strongly suggests that Acetyl this compound possesses biological activities relevant to therapeutic development. Its ability to modulate vascular permeability and inhibit ACE warrants further investigation for cardiovascular and renal diseases where these processes are dysregulated. For instance, its anti-edema properties could be explored in conditions like lymphedema or localized inflammatory swelling.

The anti-glycation properties of Acetyl this compound are particularly intriguing. The formation of AGEs is a key factor in the pathogenesis of diabetic complications, including nephropathy, retinopathy, and neuropathy, as well as in neurodegenerative diseases and skin aging. Rigorous pharmacological studies are needed to quantify its anti-glycation efficacy and to understand its mechanism, which could involve scavenging of dicarbonyl compounds or protecting specific amino acid residues on proteins.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Acetyl this compound and its dose-response relationship for systemic effects.

  • In Vivo Disease Models: Testing the efficacy of Acetyl this compound in animal models of hypertension, diabetic complications, and chronic inflammatory diseases.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the peptide.

Conclusion

Acetyl this compound is a promising peptide with a well-defined role in cosmetics. However, its fundamental biological activities—inhibiting vascular permeability, ACE, and glycation—suggest a significant, yet unexplored, potential for non-cosmetic therapeutic applications. The data and proposed experimental frameworks presented in this guide are intended to provide a foundation for researchers and drug development professionals to initiate investigations into these novel therapeutic areas. Further dedicated research is essential to validate these hypotheses and to potentially repurpose this peptide for the treatment of a range of systemic diseases.

References

The Impact of Tetrapeptide-5 on Extracellular Matrix Protein Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-5, a synthetic peptide, has garnered significant attention in the cosmetic and dermatological fields, primarily for its efficacy in reducing periorbital puffiness and dark circles. While its mechanisms involving microcirculation improvement and anti-glycation are well-documented, its direct influence on the expression of extracellular matrix (ECM) proteins remains an area of ongoing investigation. This technical guide synthesizes the current understanding of this compound's effects on the ECM, focusing on both its protective, indirect actions and the available, albeit limited, evidence for its direct role in modulating collagen and elastin (B1584352) levels. This document provides a detailed overview of the known mechanisms, summarizes relevant quantitative data from a key in-vitro study, outlines experimental protocols, and visualizes the pertinent biological pathways and workflows.

Introduction to this compound and the Extracellular Matrix

The extracellular matrix (ECM) is a complex and dynamic network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. Key components of the dermal ECM include collagen, which imparts tensile strength, and elastin, which provides elasticity. The integrity of the ECM is crucial for maintaining skin health, and its degradation is a hallmark of skin aging.

This compound, and its acetylated form, Acetyl this compound, is a four-amino acid peptide that has been primarily studied for its effects on fluid dynamics and glycation in the skin.[1] While often anecdotally credited with boosting collagen and elastin, a thorough review of the scientific literature indicates that its more substantiated role is in the preservation of these vital ECM proteins through indirect mechanisms. Direct evidence for its ability to stimulate the expression of ECM proteins is less clear and often derived from studies involving peptide mixtures.

Indirect Mechanisms of this compound on ECM Integrity

The primary, well-documented effects of this compound on the skin microenvironment indirectly support the health and integrity of the extracellular matrix. These mechanisms focus on preventing the degradation of existing collagen and elastin.

Anti-Glycation Effect

Glycation is a non-enzymatic reaction between sugars and proteins, such as collagen and elastin, which leads to the formation of Advanced Glycation End-products (AGEs). AGEs induce cross-linking in collagen and elastin fibers, rendering them stiff and dysfunctional, which contributes to loss of skin elasticity and the formation of wrinkles.[1] this compound has been shown to inhibit this glycation process, thereby protecting ECM proteins from this form of degradation and preserving the skin's mechanical properties.[1]

cluster_glycation Glycation Process cluster_intervention Intervention Sugars Sugars Proteins ECM Proteins (Collagen, Elastin) Sugars->Proteins Non-enzymatic reaction AGEs Advanced Glycation End-products (AGEs) Proteins->AGEs Cross_linking Cross-linking and ECM Degradation AGEs->Cross_linking Tetrapeptide_5 This compound Tetrapeptide_5->AGEs Inhibits Poor_Circulation Poor Microcirculation & Increased Vascular Permeability Fluid_Accumulation Fluid Accumulation (Edema) Poor_Circulation->Fluid_Accumulation Impaired_ECM Impaired ECM Environment Fluid_Accumulation->Impaired_ECM Tetrapeptide_5 This compound ACE_Inhibition ACE Inhibition Tetrapeptide_5->ACE_Inhibition Improved_Circulation Improved Microcirculation & Reduced Permeability ACE_Inhibition->Improved_Circulation Improved_Circulation->Fluid_Accumulation Reduces Start Human Skin Fibroblasts (in culture) H2O2 Induce Senescence (200 µM H₂O₂ for 2h) Start->H2O2 Treatment Treat with Peptide Mixture (containing AT-5) for 48h H2O2->Treatment Collect Collect Cell Culture Supernatant Treatment->Collect HYP_Assay Hydroxyproline Assay (Collagen Content) Collect->HYP_Assay ELISA Elastin ELISA (Elastin Content) Collect->ELISA Data Quantitative Data Analysis HYP_Assay->Data ELISA->Data cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tetrapeptide_5 This compound (Hypothetical) Receptor Fibroblast Receptor Tetrapeptide_5->Receptor Binds TGFB_R TGF-β Receptor Receptor->TGFB_R Activates SMAD23 SMAD2/3 TGFB_R->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_Complex SMAD Complex pSMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex SMAD_Complex_N SMAD Complex SMAD_Complex->SMAD_Complex_N Translocates Gene_Expression ↑ Gene Expression (COL1A1, ELN, etc.) SMAD_Complex_N->Gene_Expression Promotes

References

Molecular Modeling of Tetrapeptide-5 and its Interaction with Angiotensin-Converting Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-5, particularly in its acetylated form, is a synthetic peptide that has garnered significant interest for its therapeutic and cosmetic applications, primarily in reducing under-eye puffiness and dark circles. Its mechanism of action is multifaceted, involving the inhibition of Angiotensin-Converting Enzyme (ACE) and the prevention of advanced glycation end-product (AGE) formation. Understanding the molecular interactions between this compound and its biological targets is crucial for the rational design of more potent and specific analogs. This technical guide provides an in-depth overview of the molecular modeling of this compound's interaction with ACE, detailed experimental protocols for assessing its biological activity, and a summary of relevant quantitative data.

Introduction to this compound and its Biological Targets

Acetyl this compound is a synthetic peptide with the sequence Ac-β-Ala-His-Ser-His-OH. Its biological effects are primarily attributed to two key mechanisms:

  • Inhibition of Angiotensin-Converting Enzyme (ACE): ACE is a central enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, this compound can lead to vasodilation and improved microcirculation.[][2]

  • Anti-glycation Activity: Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to the cross-linking of collagen fibers, reducing skin elasticity. This compound is reported to inhibit this process.[3]

This guide will focus on the molecular modeling of the interaction between Acetyl this compound and its primary enzymatic target, ACE.

Quantitative Data on Tetrapeptide-ACE Inhibition

Peptide SequenceIC_50_ (μM)Binding Energy (kcal/mol)Notes
Acetyl this compound Not specified; activity at 100 µg/mLNot specifiedInhibits Angiotensin-Converting Enzyme 1 (ACE-1) activity.[4]
WLQL16.87-80.43 (CDocker energy)Interacts with the S1 pockets of ACE.[5]
LPSW20.80Not specifiedInteracts with ACE's secondary binding site.[5]
WWNW19.98 - 36.76Not specifiedOne of the top-ranking ACE inhibiting tetrapeptides in a large-scale screen.[6][7]
WRQF19.98 - 36.76Not specifiedOne of the top-ranking ACE inhibiting tetrapeptides in a large-scale screen.[6][7]
WFRV19.98 - 36.76Not specifiedOne of the top-ranking ACE inhibiting tetrapeptides in a large-scale screen.[6][7]
YYWK19.98 - 36.76Not specifiedOne of the top-ranking ACE inhibiting tetrapeptides in a large-scale screen.[6][7]

Experimental and Computational Protocols

In Vitro ACE Inhibition Assay

This protocol is based on the spectrophotometric determination of hippuric acid from the hydrolysis of hippuryl-L-histidyl-L-leucine (HHL) by ACE.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Acetyl this compound

  • Borate (B1201080) buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate (B1210297)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 5 mM solution of HHL in borate buffer.

    • Dissolve ACE in cold borate buffer to a final concentration of 2 mU/mL.

    • Prepare a stock solution of Acetyl this compound in deionized water and create a series of dilutions.

  • Assay:

    • In a microcentrifuge tube, add 50 µL of the Acetyl this compound solution (or buffer for control).

    • Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extraction and Measurement:

    • Add 1.5 mL of ethyl acetate to each tube and vortex for 15 seconds.

    • Centrifuge to separate the layers.

    • Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.

    • Re-dissolve the hippuric acid residue in 1 mL of deionized water.

    • Measure the absorbance at 228 nm.

  • Calculation:

    • Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC_50_ value by plotting the percentage of inhibition against the logarithm of the peptide concentration.

In Vitro Anti-Glycation Assay (BSA-Glucose Model)

This assay measures the ability of a compound to inhibit the formation of fluorescent AGEs.

Materials:

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 10 mg/mL BSA, 1 M glucose, and various concentrations of Acetyl this compound in phosphate buffer.

    • Add sodium azide to a final concentration of 0.02% to prevent microbial growth.

    • Prepare a control sample without the peptide.

  • Incubation:

    • Incubate the reaction mixtures in the dark at 37°C for 7-14 days.

  • Measurement:

    • After incubation, measure the fluorescence intensity of each sample using a fluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

  • Calculation:

    • Calculate the percentage of glycation inhibition using the formula: % Inhibition = [1 - (Fluorescence_sample / Fluorescence_control)] x 100

Molecular Docking Protocol for this compound and ACE

This protocol outlines the steps for performing a molecular docking study of Acetyl this compound with human ACE.

Software:

  • Molecular visualization software (e.g., PyMOL, UCSF Chimera)

  • Molecular docking software (e.g., AutoDock Vina, Schrödinger Glide)

  • Software for preparing protein and ligand files (e.g., AutoDockTools)

Procedure:

  • Protein Preparation:

    • Download the crystal structure of human Angiotensin-Converting Enzyme from the Protein Data Bank (PDB). A suitable entry is 1O8A , which is the structure of human testicular ACE.

    • Using molecular visualization software, remove water molecules, co-factors (except the catalytic zinc ion), and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges to the protein atoms.

  • Ligand Preparation:

    • Construct the 3D structure of Acetyl this compound (Ac-β-Ala-His-Ser-His-OH) using a molecule builder.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define the rotatable bonds of the ligand.

  • Docking:

    • Define the docking grid box to encompass the active site of ACE. The active site is located in a deep cleft containing the catalytic zinc ion. Key residues in the S1 and S2 pockets to include in the grid box are His353, Ala354, Glu384, His383, His387, Lys511, His513, Tyr520, and Tyr523.[5][8][9]

    • Perform the docking simulation using the prepared protein and ligand files.

  • Analysis:

    • Analyze the resulting docking poses based on their binding energies and root-mean-square deviation (RMSD).

    • Visualize the lowest energy binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, coordination with the zinc ion) between Acetyl this compound and the active site residues of ACE.

Signaling Pathways and Experimental Workflows

Angiotensin-Converting Enzyme (ACE) Signaling Pathway

The canonical role of ACE is in the renin-angiotensin system. However, ACE can also participate in intracellular signaling.

ACE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II AT1R AT1 Receptor Angiotensin_II->AT1R Bradykinin Bradykinin Inactive_Peptides Inactive Peptides ACE ACE ACE->Angiotensin_II ACE->Inactive_Peptides Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Tetrapeptide_5 This compound Tetrapeptide_5->ACE

Figure 1: Simplified ACE signaling pathway showing inhibition by this compound.

Advanced Glycation End-product (AGE) Formation and Signaling

The formation of AGEs is a complex, non-enzymatic process. This compound is thought to interfere with this pathway.

AGE_Formation_Pathway cluster_glycation Glycation Process cluster_signaling Cellular Signaling Protein_Lipid Protein / Lipid (e.g., Collagen) Schiff_Base Schiff Base (Reversible) Protein_Lipid->Schiff_Base Reducing_Sugar Reducing Sugar (e.g., Glucose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product AGEs Advanced Glycation End-products (AGEs) Amadori_Product->AGEs RAGE RAGE Receptor AGEs->RAGE Oxidative_Stress Oxidative Stress & Inflammation RAGE->Oxidative_Stress Tetrapeptide_5 This compound Tetrapeptide_5->Schiff_Base Inhibits Tetrapeptide_5->Amadori_Product Inhibits Docking_Workflow start Start get_protein Obtain Protein Structure (e.g., PDB: 1O8A) start->get_protein prep_protein Prepare Protein: - Remove water & ligands - Add hydrogens - Assign charges get_protein->prep_protein define_grid Define Docking Grid Box (Active Site) prep_protein->define_grid create_ligand Create Ligand Structure (Acetyl this compound) prep_ligand Prepare Ligand: - Energy minimization - Assign charges - Define rotatable bonds create_ligand->prep_ligand prep_ligand->define_grid run_docking Run Molecular Docking (e.g., AutoDock Vina) define_grid->run_docking analyze_results Analyze Results: - Binding energies - Binding poses run_docking->analyze_results visualize Visualize Best Pose: - Identify key interactions (H-bonds, hydrophobic, etc.) analyze_results->visualize end End visualize->end

References

In Silico Prediction of Tetrapeptide-5 Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-5, and its acetylated form, Acetyl this compound, have garnered significant interest in the cosmetic and pharmaceutical industries for their diverse biological activities, including anti-inflammatory, antioxidant, and skin-enhancing properties. This technical guide provides a comprehensive overview of a hypothetical in silico approach to predict and elucidate the bioactivity of this compound. We will explore methodologies for molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling to predict its interaction with key biological targets. Furthermore, this guide details the experimental protocols necessary for the validation of these in silico predictions. The integration of computational and experimental approaches offers a robust framework for accelerating the research and development of peptide-based therapeutics and cosmeceuticals.

Introduction to this compound

This compound is a synthetic peptide composed of four amino acids. Its acetylated form, Acetyl this compound, with the sequence Ac-β-Ala-His-Ser-His-OH, is particularly noted for its use in cosmetic formulations.[1][2][3][4] Its primary reported bioactivities relevant to skincare and potential therapeutic applications include the inhibition of Angiotensin-Converting Enzyme (ACE), protection of Superoxide Dismutase (SOD) activity through anti-glycation mechanisms, and general anti-inflammatory and microcirculation-improving effects.[1]

Table 1: Reported Bioactivities of Acetyl this compound

BioactivityReported Effect
ACE Inhibition May contribute to improved microcirculation and reduction of fluid retention.[1][4]
Anti-glycation Protects proteins like collagen and SOD from glycation, preserving their function.[1]
SOD Activity Protection Indirectly enhances antioxidant defense by preventing the glycation-induced inactivation of SOD.
Anti-inflammatory Reduces inflammation, which can contribute to skin aging and puffiness.
Microcirculation Improvement Enhances blood flow, potentially reducing dark circles and under-eye bags.[1]

In Silico Prediction of Bioactivity

A robust in silico workflow can provide valuable insights into the mechanisms of action of this compound and guide further experimental studies. This section outlines a hypothetical in silico prediction pipeline.

cluster_0 In Silico Prediction Workflow Peptide_Structure This compound Structure (Ac-β-Ala-His-Ser-His-OH) Target_Identification Target Identification (ACE, SOD, Collagen) Peptide_Structure->Target_Identification QSAR_Modeling QSAR Modeling Peptide_Structure->QSAR_Modeling Molecular_Docking Molecular Docking Target_Identification->Molecular_Docking MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Bioactivity_Prediction Predicted Bioactivities (ACE Inhibition, Anti-glycation) QSAR_Modeling->Bioactivity_Prediction MD_Simulations->Bioactivity_Prediction Experimental_Validation Experimental Validation Bioactivity_Prediction->Experimental_Validation cluster_1 Molecular Docking Workflow Protein_Prep Protein Preparation (e.g., ACE - PDB: 1O8A) Docking Docking Simulation (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation (Acetyl this compound) Ligand_Prep->Docking Analysis Analysis of Binding (Affinity, Interactions) Docking->Analysis cluster_2 QSAR Modeling Workflow Data_Collection Data Collection (Peptides with known activity) Descriptor_Calculation Descriptor Calculation Data_Collection->Descriptor_Calculation Model_Building Model Building (Training Set) Descriptor_Calculation->Model_Building Model_Validation Model Validation (Test Set) Model_Building->Model_Validation Prediction Prediction for this compound Model_Validation->Prediction cluster_3 ACE Inhibition and Microcirculation Angiotensin_I Angiotensin I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE cleavage Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Tetrapeptide_5 This compound Tetrapeptide_5->ACE inhibition cluster_4 Anti-Glycation and Antioxidant Activity Glucose Excess Glucose Glycation Glycation Glucose->Glycation Protein Proteins (Collagen, SOD) Protein->Glycation AGEs Advanced Glycation End-products (AGEs) Glycation->AGEs Oxidative_Stress Oxidative Stress AGEs->Oxidative_Stress Tetrapeptide_5 This compound Tetrapeptide_5->Glycation inhibition

References

Exploring the Antioxidant Capacity of Acetyl Tetrapeptide-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Acetyl Tetrapeptide-5 is a synthetic peptide increasingly utilized in advanced skincare formulations, primarily for its efficacy in reducing periorbital puffiness and dark circles. While its mechanism is often attributed to improving microcirculation and anti-glycation effects, its intrinsic antioxidant capacity is a critical, yet less detailed, aspect of its functionality. This technical guide provides an in-depth exploration of the known antioxidant properties of Acetyl this compound. It consolidates available quantitative data, outlines relevant experimental protocols for assessing peptide antioxidant activity, and visualizes the key mechanistic pathways and experimental workflows for researchers, scientists, and drug development professionals.

Quantitative Assessment of Bioactivity

Publicly available quantitative data on the direct free-radical scavenging activity of Acetyl this compound is limited. The primary antioxidant mechanism appears to be indirect, focusing on the protection of endogenous antioxidant enzymes and the inhibition of processes that generate oxidative stress. The available data pertains to its effects on enzyme activity and vascular permeability.

Table 1: Summary of Quantitative Bioactivity Data for Acetyl this compound

Assay / EndpointTargetConcentrationResultSource
Enzyme ActivityAngiotensin-Converting Enzyme 1 (ACE-1)100 µg/mLDetermined as the optimal concentration for ACE-1 inhibition.[1][2]
Vascular PermeabilityEndothelial Cell Monolayers1 mg/mL50% inhibition of vascular permeability.[3]

Table 2: Summary of Qualitative Antioxidant & Related Effects

EffectMechanismImplication for Oxidative StressSource
Anti-glycationInhibits the non-enzymatic reaction between sugars and proteins (e.g., collagen, SOD).Prevents the formation of Advanced Glycation End-products (AGEs), which are a source of oxidative stress, and protects the activity of antioxidant enzymes like SOD.[3][4][5]
SOD Activity SupportPrevents the glycation of Superoxide (B77818) Dismutase (SOD).Maintains the activity of SOD, a primary endogenous antioxidant enzyme that neutralizes superoxide radicals.[3][4]
Anti-edemaImproves lymphatic circulation and reduces capillary permeability.Reduces fluid accumulation and potential inflammation-related oxidative stress.[3][4][5]

Mechanistic Pathways

The principal antioxidant-related mechanism of Acetyl this compound described in the literature is its ability to inhibit glycation, thereby protecting the function of key proteins and enzymes from oxidative damage.

Anti-Glycation and SOD Protection

Glycation is a non-enzymatic process where a sugar molecule bonds to a protein or lipid molecule. This process can lead to the formation of Advanced Glycation End-products (AGEs), which impair protein function and contribute to oxidative stress. Superoxide Dismutase (SOD), a critical antioxidant enzyme, is susceptible to glycation, which inactivates it.[3] Acetyl this compound intervenes by inhibiting this process, thus preserving SOD activity and maintaining the cell's natural antioxidant defenses.[3][4]

G cluster_0 Normal Physiological State cluster_1 Glycation-Induced Oxidative Stress cluster_2 Intervention with Acetyl this compound SOD Superoxide Dismutase (SOD) (Active) H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 Converts to Superoxide Superoxide Radical (O₂⁻) Superoxide->SOD Neutralized by Glucose Excess Glucose SOD_g SOD (Active) Glucose->SOD_g Glycates Glycated_SOD Glycated SOD (Inactive) SOD_g->Glycated_SOD OxidativeStress Increased Oxidative Stress Glycated_SOD->OxidativeStress Leads to Tetrapeptide5 Acetyl this compound Glycation_Block Tetrapeptide5->Glycation_Block Inhibits Glucose_i Excess Glucose Glucose_i->Glycation_Block SOD_i SOD (Active) Maintained\nAntioxidant Defense Maintained Antioxidant Defense SOD_i->Maintained\nAntioxidant Defense Glycation_Block->SOD_i

Caption: Mechanism of Acetyl this compound in preventing SOD glycation.
The Nrf2 Signaling Pathway: A General Mechanism for Antioxidant Peptides

While direct evidence linking Acetyl this compound to the Nrf2 pathway is not present in the reviewed literature, this pathway is a fundamental regulator of cellular antioxidant responses and is a common target for many bioactive peptides.[6][7][8] Activation of the Nrf2 pathway leads to the transcription of a suite of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 is released, translocates to the nucleus, and initiates the transcription of genes containing the Antioxidant Response Element (ARE).[6][7]

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes Activates

Caption: The Nrf2 antioxidant response pathway, a key cellular defense mechanism.

Experimental Protocols

The following sections describe generalized, representative protocols for assessing the antioxidant capacity of peptides. Specific parameters such as concentrations, incubation times, and solvents should be optimized for Acetyl this compound in a laboratory setting.

In Vitro Chemical Assays

These assays measure the direct free-radical scavenging ability of a compound.

3.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This method evaluates the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the peptide solution. Ascorbic acid or Trolox is typically used as a positive control.

  • Reaction: Add 100 µL of the peptide solution (or control) to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[9]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (concentration required to scavenge 50% of DPPH radicals) is then determined.

3.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Preparation of ABTS•+: Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Reaction: Add 20 µL of the peptide solution (or control) to 180 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Assays

Cell-based assays provide more biologically relevant information by accounting for factors like cell uptake and metabolism.[9]

3.2.1 Cellular Reactive Oxygen Species (ROS) Measurement This protocol uses a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Culture: Seed cells (e.g., human dermal fibroblasts or keratinocytes) in a 96-well plate and culture until they reach 80-90% confluency.

  • Pre-treatment: Treat the cells with various concentrations of Acetyl this compound for a specified period (e.g., 24 hours).

  • Loading the Probe: Remove the treatment medium, wash cells with PBS, and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Inducing Oxidative Stress: Wash the cells again with PBS. Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to induce ROS production.[10]

  • Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a fluorescence plate reader.

  • Analysis: Compare the fluorescence levels in peptide-treated cells versus control cells to determine the reduction in intracellular ROS.

3.2.2 Antioxidant Enzyme Activity (SOD, CAT, GPx) This involves measuring the activity of key antioxidant enzymes in cell lysates after treatment with the peptide.

  • Cell Treatment: Culture and treat cells with Acetyl this compound as described above, with or without an oxidative stressor.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them using a suitable lysis buffer and sonication or freeze-thaw cycles. Centrifuge to collect the supernatant (cell lysate).

  • Protein Quantification: Determine the total protein concentration in the lysate using a BCA or Bradford assay.

  • Enzyme Activity Assays: Use commercially available assay kits to measure the specific activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) according to the manufacturer's instructions.[11][12]

  • Normalization: Normalize the enzyme activity to the total protein concentration to ensure accurate comparisons between samples.

Experimental and Logical Workflows

A systematic approach is required to fully characterize the antioxidant potential of a peptide.

G cluster_cellular Cellular Assays start Peptide Synthesis & Purification in_vitro In Vitro Chemical Assays (DPPH, ABTS, ORAC) start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT, WST-1) start->cytotoxicity cellular_ros Cellular ROS Assay (DCFH-DA) in_vitro->cellular_ros If active cytotoxicity->cellular_ros Determine non-toxic dose enzyme_activity Antioxidant Enzyme Assays (SOD, CAT, GPx) cellular_ros->enzyme_activity gene_expression Gene Expression Analysis (qRT-PCR for Nrf2 targets) enzyme_activity->gene_expression pathway_analysis Signaling Pathway Analysis (Western Blot for Nrf2, Keap1) gene_expression->pathway_analysis conclusion Comprehensive Antioxidant Profile pathway_analysis->conclusion

Caption: Workflow for evaluating the antioxidant capacity of a bioactive peptide.

Conclusion

Acetyl this compound demonstrates antioxidant properties primarily through an indirect mechanism of inhibiting protein glycation, which preserves the activity of crucial endogenous antioxidant enzymes like Superoxide Dismutase. While quantitative data from direct free-radical scavenging assays are not widely published, its established anti-glycation and enzyme-protective effects position it as a valuable ingredient for mitigating oxidative stress, particularly in the delicate periorbital area. Further research utilizing the standardized in vitro and cellular protocols outlined in this guide would be beneficial to fully elucidate its direct scavenging capabilities and its potential influence on key regulatory pathways such as Nrf2.

References

The Role of Tetrapeptide-5 in Mitigating Vascular Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

IV. Discussion

This technical guide delves into the mechanisms, quantitative effects, and experimental validation of Tetrapeptide-5, with a specific focus on Acetyl this compound, in the reduction of vascular permeability. This document is intended for researchers, scientists, and professionals in the field of drug development and dermatology who are interested in the therapeutic potential of this peptide.

Introduction: Understanding this compound

Acetyl this compound is a synthetic four-amino acid peptide that has garnered significant attention for its efficacy in reducing puffiness, particularly in the periorbital area, and diminishing the appearance of dark circles.[1][2] These cosmetic concerns are often linked to fluid accumulation, which can result from poor lymphatic circulation and increased capillary permeability.[3][4] This guide will explore the multifaceted role of Acetyl this compound in modulating vascular permeability and its underlying mechanisms of action.

Proposed Mechanisms of Action in Reducing Vascular Permeability

The precise molecular signaling pathway of Acetyl this compound is not extensively detailed in peer-reviewed literature, with much of the data residing in technical datasheets from manufacturers. However, a consensus from these sources points to a multi-pronged approach involving the improvement of microcirculation, enhancement of lymphatic drainage, inhibition of Angiotensin-Converting Enzyme (ACE), and prevention of glycation.

2.1 Reduction of Capillary Permeability and Enhancement of Endothelial Barrier Function

Acetyl this compound is proposed to directly impact the stability of blood vessels, thereby reducing the leakage of fluid into the surrounding tissue.[1][5] While the exact receptor and downstream signaling cascade for Acetyl this compound are not fully elucidated, a plausible mechanism, by analogy to other acetylated tetrapeptides, involves the strengthening of endothelial cell junctions. For instance, the acetylated tetrapeptide Ac-RLYE has been shown to preserve the integrity of the tight junction protein Zonula Occludens-1 (ZO-1) and the adherens junction protein VE-cadherin in human umbilical vein endothelial cells (HUVECs) when challenged with vascular endothelial growth factor (VEGF), a potent inducer of vascular permeability.[6] A similar action for Acetyl this compound would lead to a more robust endothelial barrier, thus reducing fluid extravasation.

G cluster_0 Endothelial Cell Tetrapeptide Acetyl this compound Receptor Putative Receptor Tetrapeptide->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Junctions Stabilization of VE-cadherin & ZO-1 Signaling->Junctions Permeability Reduced Vascular Permeability Junctions->Permeability

Proposed signaling pathway for Acetyl this compound.

2.2 Improvement of Lymphatic Circulation

A key factor in the formation of edema is inadequate lymphatic drainage.[3] Acetyl this compound is reported to improve lymphatic circulation, which facilitates the removal of excess fluid, proteins, and other waste products from the interstitial space.[1][5][7] The mechanism for this is thought to be linked to the overall improvement in microcirculation and vascular health.

2.3 Inhibition of Angiotensin-Converting Enzyme (ACE)

Another proposed mechanism is the inhibition of the Angiotensin-Converting Enzyme (ACE).[3][8][9] ACE plays a role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, Acetyl this compound may help to reduce local vascular pressure, thereby decreasing the driving force for fluid leakage from capillaries.[3][4]

2.4 Anti-Glycation Properties

Glycation is a non-enzymatic reaction between sugars and proteins, such as collagen and elastin, leading to the formation of Advanced Glycation End-products (AGEs).[5] This process can cause the cross-linking of these proteins, resulting in a loss of elasticity and integrity of the skin and blood vessel walls.[3] Acetyl this compound has been shown to inhibit glycation, which helps to protect the structure of the vasculature and maintain its proper function.[3][5][8]

Quantitative Data on the Efficacy of Acetyl this compound

The following table summarizes the available quantitative data on the effects of Acetyl this compound on vascular permeability and related clinical endpoints.

Parameter Model/Study Design Concentration/Dosage Results Reference
Vascular Permeability In vitro endothelial cell monolayer1 mg/ml50% inhibition of vascular permeability compared to controls.[4]
Reduction of Eye Bags In vivo study with 20 female volunteers (18-65 years)Cream with 0.01% Acetyl this compound applied twice daily for 60 days95% of participants showed a decrease in the visibility of eye bags by the end of the study.[5]
ACE Inhibition In vitro assay100 µg/mLInhibits Angiotensin-Converting Enzyme 1 (ACE-1) activity.[9]

Key Experimental Protocols

This section provides an overview of the methodologies used to evaluate the efficacy of Acetyl this compound in reducing vascular permeability and its related mechanisms.

4.1 In Vitro Vascular Permeability Assay (Transwell Model)

This assay is a standard method to assess the integrity of an endothelial cell monolayer and its resistance to the passage of molecules.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on collagen-coated, semi-permeable Transwell inserts until a confluent monolayer is formed.[10][11] The integrity of the monolayer can be monitored by measuring Transendothelial Electrical Resistance (TEER).

  • Treatment: The endothelial monolayers are pre-treated with various concentrations of Acetyl this compound for a specified duration (e.g., 24 hours).

  • Induction of Permeability: To simulate conditions of increased vascular permeability, a stimulating agent such as Vascular Endothelial Growth Factor (VEGF) is added to the upper chamber of the Transwell insert.[6]

  • Permeability Measurement: A high molecular weight Fluorescein isothiocyanate (FITC)-dextran is added to the upper chamber.[10] Over a period of time, samples are taken from the lower chamber, and the amount of FITC-dextran that has passed through the endothelial monolayer is quantified using a fluorescence plate reader. A reduction in the fluorescence in the lower chamber in the peptide-treated groups compared to the control indicates a decrease in permeability.

G cluster_workflow In Vitro Vascular Permeability Assay Workflow A Seed HUVECs on Transwell inserts B Culture to form confluent monolayer A->B C Pre-treat with Acetyl this compound B->C D Induce permeability (e.g., with VEGF) C->D E Add FITC-Dextran to the upper chamber D->E F Incubate and collect samples from lower chamber E->F G Measure fluorescence to quantify permeability F->G

Workflow for an in vitro vascular permeability assay.

4.2 Immunofluorescence Staining for Endothelial Junction Proteins

This method allows for the visualization of the effect of Acetyl this compound on the integrity of cell-cell junctions.

  • Cell Culture and Treatment: HUVECs are grown on gelatin-coated cover glasses. The cells are then pre-treated with Acetyl this compound, followed by stimulation with VEGF-A.[6]

  • Fixation and Permeabilization: The cells are fixed with 4% formaldehyde (B43269) and permeabilized with a detergent like Triton X-100.[6]

  • Staining: The cells are incubated with primary antibodies against junctional proteins such as VE-cadherin and ZO-1, followed by incubation with fluorescently labeled secondary antibodies.[6] Cell nuclei are counterstained with DAPI.

  • Imaging and Analysis: The stained cells are visualized using a confocal microscope. The integrity and localization of the junctional proteins at cell-cell contacts are assessed, and fluorescence intensity can be quantified using image analysis software.[6]

4.3 In Vitro ACE Inhibition Assay

  • Principle: The assay measures the ability of Acetyl this compound to inhibit the enzymatic activity of ACE.

  • Method: A substrate for ACE, such as hippuryl-histidyl-leucine (B1329654) (HHL), is incubated with ACE in the presence and absence of Acetyl this compound. The amount of product formed (hippuric acid) is quantified, often by spectrophotometry or HPLC.[12][13] A decrease in product formation in the presence of the peptide indicates ACE inhibition.

4.4 In Vitro Glycation Inhibition Assay

  • Principle: This assay determines the ability of Acetyl this compound to prevent the formation of AGEs.

  • Method: A protein, such as bovine serum albumin (BSA), is incubated with a reducing sugar, like glucose or fructose, in the presence and absence of Acetyl this compound over an extended period.[14][15][16] The formation of fluorescent AGEs is measured using a fluorescence spectrophotometer. A reduction in fluorescence indicates an anti-glycation effect.[16]

Conclusion

Acetyl this compound demonstrates a significant potential in the reduction of vascular permeability through a combination of proposed mechanisms, including the stabilization of endothelial cell junctions, improvement of lymphatic drainage, inhibition of ACE, and prevention of glycation. The available in vitro and in vivo data support its efficacy in reducing edema. Further research to fully elucidate its molecular signaling pathways will be beneficial for its broader therapeutic application. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this promising peptide.

References

Methodological & Application

Application Note and Protocol for the Solid-Phase Synthesis of Acetyl-Tetrapeptide-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-Tetrapeptide-5, with the amino acid sequence Ac-β-Ala-His-Ser-His-OH, is a synthetic peptide with demonstrated applications in cosmetics for its potential to reduce puffiness and dark circles under the eyes.[1] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Acetyl-Tetrapeptide-5 utilizing Fluorenylmethyloxycarbonyl (Fmoc) protecting group chemistry. SPPS offers a robust and efficient method for peptide synthesis, where the peptide chain is assembled stepwise while being anchored to an insoluble resin support.[2] This allows for easy removal of excess reagents and by-products by simple filtration and washing.[1][2]

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
2-Chlorotrityl chloride resin100-200 mesh, 1% DVBGeneric
Fmoc-His(Trt)-OHSynthesis gradeGeneric
Fmoc-Ser(tBu)-OHSynthesis gradeGeneric
Fmoc-β-Ala-OHSynthesis gradeGeneric
N,N'-Diisopropylcarbodiimide (DIC)Reagent gradeGeneric
Ethyl cyano(hydroxyimino)acetate (Oxyma)Reagent gradeGeneric
N,N-Diisopropylethylamine (DIPEA)Reagent gradeGeneric
Piperidine (B6355638)Reagent gradeGeneric
Dichloromethane (DCM)AnhydrousGeneric
N,N-Dimethylformamide (DMF)AnhydrousGeneric
Acetic Anhydride (B1165640)Reagent gradeGeneric
Trifluoroacetic acid (TFA)Reagent gradeGeneric
Triisopropylsilane (TIS)Reagent gradeGeneric
Diethyl etherACS gradeGeneric
Acetonitrile (ACN)HPLC gradeGeneric
WaterHPLC gradeGeneric

Experimental Protocol: Synthesis of Acetyl-Tetrapeptide-5

This protocol outlines the manual synthesis of Acetyl-Tetrapeptide-5 on a 0.1 mmol scale.

Step 1: Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Swell 200 mg of 2-chlorotrityl chloride resin in anhydrous DCM (5 mL) for 30 minutes in a reaction vessel with gentle agitation.

  • Amino Acid Attachment:

    • Dissolve Fmoc-His(Trt)-OH (0.2 mmol) and DIPEA (0.4 mmol) in anhydrous DCM (2 mL).

    • Add the amino acid solution to the swollen resin and agitate for 2 hours at room temperature.

    • To cap any remaining reactive sites on the resin, add 0.5 mL of methanol (B129727) and agitate for an additional 30 minutes.

  • Washing: Wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Step 2: Fmoc-Deprotection
  • Add a 20% solution of piperidine in DMF (5 mL) to the resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Step 3: Amino Acid Coupling
  • Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH, 0.3 mmol), DIC (0.3 mmol), and Oxyma (0.3 mmol) in DMF (2 mL). Allow the mixture to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Step 4: Peptide Elongation

Repeat Step 2 (Fmoc-Deprotection) and Step 3 (Amino Acid Coupling) for the subsequent amino acids in the sequence: Fmoc-His(Trt)-OH and Fmoc-β-Ala-OH.

Step 5: N-terminal Acetylation
  • After the final Fmoc deprotection of the β-Alanine residue, wash the resin with DMF (3 x 5 mL).

  • Add a solution of acetic anhydride (0.5 mmol) and DIPEA (0.5 mmol) in DMF (5 mL) to the resin.

  • Agitate for 1 hour at room temperature.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Step 6: Cleavage and Deprotection
  • Wash the acetylated peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (5 mL) to the dried resin and agitate for 2 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Step 7: Peptide Precipitation and Purification
  • Concentrate the TFA solution under reduced pressure.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Characterization

The purified Acetyl-Tetrapeptide-5 should be characterized to confirm its identity and purity.

ParameterMethodExpected Result
Purity Analytical RP-HPLC>95%
Molecular Weight Mass Spectrometry (ESI-MS)Calculated: 492.49 g/mol [2][3][4], Observed: [M+H]⁺ ≈ 493.5

Diagrams

SPPS_Workflow Resin 2-Cl-Trt Resin Swell Swell in DCM Resin->Swell Load Load Fmoc-His(Trt)-OH Swell->Load Wash1 Wash (DMF, DCM) Load->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash Deprotect1->Wash2 Couple1 Couple Fmoc-Ser(tBu)-OH Wash2->Couple1 Wash3 Wash Couple1->Wash3 Deprotect2 Fmoc Deprotection Wash3->Deprotect2 Wash4 Wash Deprotect2->Wash4 Couple2 Couple Fmoc-His(Trt)-OH Wash4->Couple2 Wash5 Wash Couple2->Wash5 Deprotect3 Fmoc Deprotection Wash5->Deprotect3 Wash6 Wash Deprotect3->Wash6 Couple3 Couple Fmoc-β-Ala-OH Wash6->Couple3 Wash7 Wash Couple3->Wash7 Deprotect4 Fmoc Deprotection Wash7->Deprotect4 Wash8 Wash Deprotect4->Wash8 Acetyl N-terminal Acetylation Wash8->Acetyl Wash9 Wash Acetyl->Wash9 Cleave Cleavage from Resin (TFA/TIS/H₂O) Wash9->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize Characterization (HPLC, MS) Purify->Characterize

Caption: Solid-Phase Synthesis Workflow for Acetyl-Tetrapeptide-5.

Peptide_Elongation_Cycle Start Peptide-Resin (Fmoc-AAₙ-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 2. Washing (DMF, DCM) Deprotection->Washing1 Coupling 3. Amino Acid Coupling (Fmoc-AAₙ₊₁, DIC, Oxyma) Washing1->Coupling Washing2 4. Washing (DMF, DCM) Coupling->Washing2 End Elongated Peptide-Resin (Fmoc-AAₙ₊₁-AAₙ-Resin) Washing2->End

Caption: The iterative cycle of deprotection and coupling in SPPS.

References

Application Note: High-Performance Purification of Acetylated Tetrapeptides using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction N-terminal acetylation is a common post-translational or synthetic modification of peptides that influences their physicochemical properties, including hydrophobicity, stability, and biological activity. The purification of these modified small peptides is a critical step in drug discovery, proteomics, and synthetic chemistry to ensure high purity for subsequent assays and characterization. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of synthetic peptides, including acetylated tetrapeptides.[1][2][3] This method separates molecules based on their hydrophobicity, making it ideal for separating the target peptide from more polar or less polar impurities generated during synthesis, such as deletion sequences or incompletely deprotected peptides.[3]

This application note details a robust RP-HPLC method for the purification of acetylated tetrapeptides using a C18 stationary phase. The protocol provides a comprehensive guide from sample preparation to fraction analysis, yielding high-purity peptides suitable for research and development.

Principle of Separation RP-HPLC separates analytes based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase.[4] A sample containing the acetylated tetrapeptide is injected into the system. The separation is achieved by applying a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase.[2][5] Peptides with lower hydrophobicity elute earlier, while more hydrophobic species, including the target acetylated tetrapeptide, are retained longer on the column. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase is crucial; it protonates free silanol (B1196071) groups on the silica (B1680970) backbone and forms ion pairs with the peptide, which sharpens peaks and improves resolution.[1][2] Eluting fractions are monitored by UV absorbance, typically at 214-220 nm where the peptide backbone absorbs light.[3][6]

Experimental Protocol

This protocol provides a generalized method for the purification of a crude acetylated tetrapeptide sample. Optimization may be required depending on the specific peptide sequence.

1. Materials and Reagents

  • Crude, lyophilized acetylated tetrapeptide

  • Mobile Phase A (MPA): HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B (MPB): HPLC-grade acetonitrile (B52724) (ACN) with 0.1% (v/v) TFA.[7][8]

  • Sample Solvent: Mobile Phase A or a solution with a slightly lower organic concentration than the initial gradient conditions.[6][8]

  • 0.2 µm or 0.45 µm syringe filters.[6]

2. Instrumentation

  • A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler or manual injector, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column is recommended. Typical dimensions for preparative scale are 21.2 x 250 mm with 10 µm particles, while semi-preparative may use a 4.6 x 250 mm column with 5 µm particles.[6][8] A pore size of 100 Å to 300 Å is suitable for small peptides.[8]

  • Automated fraction collector.

  • Analytical HPLC system for purity analysis of collected fractions.

  • Mass Spectrometer (for identity confirmation).

  • Lyophilizer (freeze-dryer).

3. Sample Preparation

  • Dissolve the crude lyophilized peptide in the Sample Solvent to a concentration of approximately 1-10 mg/mL.[9]

  • Ensure the peptide is fully dissolved; sonication may be used if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[4][6]

4. HPLC System Preparation and Purification

  • Install the appropriate RP-HPLC column.

  • Purge the pump lines with freshly prepared and filtered mobile phases to remove air bubbles.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% MPA / 5% MPB) at the desired flow rate for at least 5-10 column volumes, or until a stable baseline is observed on the detector.[6]

  • Inject the filtered crude peptide solution onto the column.

  • Begin the gradient elution according to the parameters outlined in Table 1.

  • Monitor the separation in real-time via the UV detector at 214 nm (primary) and 280 nm (for aromatic residues).[6]

  • Use the fraction collector to collect peaks as they elute. It is advisable to collect fractions across the entire peak and to separate shoulders from the main peak for individual analysis.[10]

5. Post-Purification Processing

  • Analyze the purity of each collected fraction using analytical RP-HPLC with a faster gradient.

  • Confirm the identity of the peptide in the desired fractions using Mass Spectrometry.

  • Pool all fractions that meet the required purity specification (e.g., >95%).

  • Freeze the pooled fractions and lyophilize them to obtain the final purified peptide as a white, fluffy powder.[6]

Data Presentation

The following tables summarize typical parameters for the purification and analysis of acetylated tetrapeptides.

Table 1: Preparative HPLC Method Parameters | Parameter | Recommended Setting | | :--- | :--- | | Instrumentation | Preparative HPLC System | | Column | C18 Reversed-Phase, 5-10 µm, 100 Å, 21.2 x 250 mm | | Mobile Phase A | 0.1% TFA in HPLC-grade Water | | Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | | Flow Rate | ~15-20 mL/min (for 21.2 mm ID column) | | Detection | UV at 214 nm & 280 nm | | Column Temp. | Ambient (~25 °C) | | Injection Volume | 1-5 mL (dependent on concentration and column capacity) | | Gradient Program | Time (min) | % Mobile Phase B | | | 0.0 | 5 | | | 5.0 | 5 | | | 35.0 | 65 | | | 40.0 | 95 | | | 45.0 | 95 | | | 47.0 | 5 | | | 55.0 | 5 |

Note: A shallower gradient (e.g., 0.5-1% change in B per minute) can improve the resolution of closely eluting impurities.[6]

Table 2: Expected Performance & Results

Metric Typical Value / Observation
Purity after 1st Pass > 95% (sequence dependent)
Final Purity > 98% (may require a second purification step)
Expected Recovery 30-60% (highly dependent on crude purity)
Retention Behavior Acetylated peptide typically shows higher retention than its non-acetylated counterpart due to increased hydrophobicity.[11]

| Peak Shape | Symmetrical peaks are expected with TFA as an ion-pairing agent.[1] |

Visualizations

Diagram 1: General Workflow for HPLC Purification

HPLC_Workflow A Crude Peptide (Lyophilized Powder) B Sample Preparation (Dissolve & Filter) A->B D Inject Sample B->D C HPLC System Equilibration C->D E Gradient Elution & Separation D->E F Fraction Collection (Automated) E->F G Purity Analysis (Analytical HPLC) F->G H Identity Confirmation (Mass Spectrometry) G->H Verify Identity I Pool Pure Fractions G->I Meets Purity Spec? H->I J Lyophilization (Freeze-Drying) I->J K Purified Peptide (>95% Purity) J->K

Caption: A schematic overview of the key steps involved in the purification of synthetic peptides.

Diagram 2: Logic for Method Optimization

Optimization_Logic start Initial Purification Run res Resolution Acceptable? start->res tail Peak Tailing Observed? res->tail Yes shallow Employ Shallower Gradient res->shallow No change_mod Try Different Ion-Pairing Agent (e.g., Formic Acid) tail->change_mod Yes end Method Optimized tail->end No shallow->tail change_mod->start Re-run

Caption: A decision tree for troubleshooting and optimizing HPLC separation performance.

References

Mass Spectrometry Unleashes the Molecular Signature of Synthetic Tetrapeptide-5

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A detailed application note released today provides a comprehensive mass spectrometry-based workflow for the characterization of synthetic Tetrapeptide-5, a popular active ingredient in the cosmetics industry. This document offers researchers, scientists, and drug development professionals a robust protocol for confirming the identity, purity, and sequence of this peptide, ensuring the quality and efficacy of consumer products.

This compound, also known as Acetyl this compound, is a synthetic peptide with the sequence Ac-β-Ala-His-Ser-His-OH.[1] It is widely recognized for its efficacy in reducing under-eye puffiness and dark circles. The newly outlined protocol utilizes high-resolution mass spectrometry to provide a detailed molecular fingerprint of the synthetic peptide, a critical step in quality control and formulation development.

The application note details a method employing Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). This powerful technique allows for the precise determination of the peptide's molecular weight and the confirmation of its amino acid sequence through fragmentation analysis. The expected fragmentation pattern, characterized by the presence of specific b- and y-ions, provides irrefutable evidence of the peptide's primary structure.

Included in the application note are detailed experimental protocols, data presentation tables for easy interpretation of results, and visual diagrams generated using Graphviz to illustrate the experimental workflow and the peptide's mechanism of action.

Application Notes and Protocols

Introduction

This compound (Acetyl this compound) is a synthetic peptide with the amino acid sequence Ac-β-Ala-His-Ser-His-OH.[1] Its molecular formula is C20H28N8O7, and it has a monoisotopic mass of 492.2081 Da.[1] In the field of cosmetics, it is primarily used to reduce puffiness and dark circles under the eyes. Its proposed mechanisms of action include the inhibition of Angiotensin-Converting Enzyme (ACE), prevention of collagen glycation, and improvement of microcirculation.[2][3] Accurate and reliable characterization of this synthetic peptide is crucial for ensuring its quality, safety, and efficacy in final product formulations. Mass spectrometry offers a rapid, sensitive, and specific method for the primary structure verification of synthetic peptides like this compound.[4][5][6] This application note provides a detailed protocol for the characterization of synthetic this compound using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS).

Experimental Protocols
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of synthetic this compound in deionized water.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µg/mL in a solvent mixture of 50% acetonitrile (B52724) and 0.1% formic acid in water. This solvent composition is amenable to electrospray ionization.

  • Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive ion mode is used to generate protonated molecular ions ([M+H]+).

  • MS1 Scan Parameters:

    • Mass Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • MS/MS (Tandem MS) Analysis:

    • Precursor Ion Selection: Isolate the [M+H]+ ion of this compound (expected m/z 493.2159).

    • Collision Gas: Argon.

    • Collision Energy: Apply a collision energy ramp (e.g., 10-30 eV) to induce fragmentation.

    • Fragment Ion Scan: Acquire fragment ion spectra to identify characteristic b- and y-ions.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis of this compound is summarized in the tables below.

Table 1: Theoretical Mass of this compound

PropertyValue
Molecular Formula C20H28N8O7
Monoisotopic Mass 492.2081 Da
Average Mass 492.49 g/mol
[M+H]+ (Monoisotopic) 493.2159 m/z
[M+2H]2+ (Monoisotopic) 247.1124 m/z

Table 2: Theoretical MS/MS Fragmentation of this compound ([M+H]+)

Fragment IonSequenceCalculated m/z
b1 Ac-β-Ala116.0706
b2 Ac-β-Ala-His253.1295
b3 Ac-β-Ala-His-Ser340.1615
y1 His156.0767
y2 Ser-His243.1087
y3 His-Ser-His380.1676

Mandatory Visualizations

G Experimental Workflow for this compound Characterization cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solution (10 µg/mL) Working Solution (10 µg/mL) Stock Solution (1 mg/mL)->Working Solution (10 µg/mL) ESI-Q-TOF MS ESI-Q-TOF MS Working Solution (10 µg/mL)->ESI-Q-TOF MS Infusion MS1 Scan MS1 Scan Precursor Ion Selection Precursor Ion Selection MS1 Scan->Precursor Ion Selection Molecular Weight Confirmation Molecular Weight Confirmation MS1 Scan->Molecular Weight Confirmation Collision-Induced Dissociation Collision-Induced Dissociation Precursor Ion Selection->Collision-Induced Dissociation MS/MS Scan MS/MS Scan Collision-Induced Dissociation->MS/MS Scan Fragmentation Analysis Fragmentation Analysis MS/MS Scan->Fragmentation Analysis Sequence Verification Sequence Verification Fragmentation Analysis->Sequence Verification

Experimental workflow for this compound characterization.

G Proposed Signaling Pathway of this compound cluster_0 Cellular Effects cluster_1 Physiological Outcomes This compound This compound ACE Inhibition ACE Inhibition This compound->ACE Inhibition Anti-Glycation Anti-Glycation This compound->Anti-Glycation Improved Microcirculation Improved Microcirculation This compound->Improved Microcirculation Reduced Vascular Permeability Reduced Vascular Permeability ACE Inhibition->Reduced Vascular Permeability Maintained Collagen Elasticity Maintained Collagen Elasticity Anti-Glycation->Maintained Collagen Elasticity Reduced Fluid Accumulation Reduced Fluid Accumulation Improved Microcirculation->Reduced Fluid Accumulation Decreased Eye Puffiness & Dark Circles Decreased Eye Puffiness & Dark Circles Reduced Vascular Permeability->Decreased Eye Puffiness & Dark Circles Maintained Collagen Elasticity->Decreased Eye Puffiness & Dark Circles Reduced Fluid Accumulation->Decreased Eye Puffiness & Dark Circles

Proposed signaling pathway of this compound.

References

Application Note: Cell-Based Assays to Determine the Efficacy of Tetrapeptide-5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrapeptide-5 is a synthetic peptide that has garnered significant interest in the cosmetic and dermatological fields for its potential to address various skin concerns, particularly those affecting the periorbital area. It is primarily recognized for its efficacy in reducing the appearance of under-eye puffiness and dark circles. The multifaceted activity of this compound is attributed to several key mechanisms, including the inhibition of Angiotensin-Converting Enzyme (ACE), which plays a role in fluid balance and microcirculation.[1][2][3] Additionally, it exhibits anti-glycation properties, protecting essential dermal proteins like collagen and elastin (B1584352) from degradation.[4] Its ability to support the activity of Superoxide Dismutase (SOD) provides antioxidant benefits, while it also contributes to improved lymphatic drainage and reduced vascular permeability.[5][6] Furthermore, this compound has been noted for its anti-inflammatory effects and its capacity to stimulate the synthesis of extracellular matrix components.[2][7]

This application note provides a comprehensive suite of cell-based assays to substantiate the bioactivity of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals to quantitatively assess its effects on key cellular processes relevant to skin health and rejuvenation. The assays detailed below will enable the characterization of this compound's impact on cell viability, proliferation, migration, extracellular matrix production, and its anti-inflammatory potential.

Recommended Cell Lines

The following human cell lines are recommended for the described assays to provide a relevant in vitro model for skin biology:

  • Human Dermal Fibroblasts (HDF): Crucial for studying the synthesis of extracellular matrix proteins like collagen and elastin.

  • Human Umbilical Vein Endothelial Cells (HUVEC): An excellent model for investigating effects on vascular permeability and angiogenesis.

  • Human Epidermal Keratinocytes (HEK): To assess effects on the epidermal barrier and inflammatory responses.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human Dermal Fibroblasts (HDF)

  • Fibroblast Growth Medium

  • This compound (in a suitable solvent, e.g., sterile water or PBS)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][8]

  • MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Protocol:

  • Seed HDF cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of fibroblast growth medium.[9]

  • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity if desired.

  • Incubate the plate for 24, 48, and 72 hours.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

Wound Healing/Migration Assay (Scratch Assay)

This assay assesses the effect of this compound on the migration of fibroblasts, a key process in wound healing and tissue regeneration.

Materials:

  • Human Dermal Fibroblasts (HDF)

  • Fibroblast Growth Medium

  • 6-well tissue culture plates

  • Sterile 200 µL pipette tip

  • This compound

  • Microscope with a camera

Protocol:

  • Seed HDF cells into 6-well plates and grow to confluence.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound. Include a vehicle control.

  • Capture images of the scratch at 0 hours.

  • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).

  • Measure the width of the scratch at each time point and calculate the percentage of wound closure.

Collagen Synthesis Assay (Sircol Assay)

This assay quantifies the amount of newly synthesized soluble collagen produced by fibroblasts in response to this compound.

Materials:

  • Human Dermal Fibroblasts (HDF)

  • Fibroblast Growth Medium

  • 24-well tissue culture plates

  • This compound

  • Sircol™ Soluble Collagen Assay Kit

  • Microplate reader or spectrophotometer

Protocol:

  • Seed HDF cells in 24-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound in a serum-free or low-serum medium for 72 hours.

  • Collect the culture medium, which contains the secreted soluble collagen.

  • Follow the manufacturer's protocol for the Sircol™ assay.[6][11][12][13][14] This typically involves:

    • Precipitating the collagen with the Sircol dye reagent.

    • Centrifuging to pellet the collagen-dye complex.

    • Washing the pellet to remove unbound dye.

    • Solubilizing the bound dye with an alkali reagent.

  • Measure the absorbance of the solubilized dye at 555 nm.

  • Calculate the collagen concentration based on a standard curve prepared with the provided collagen standard.

Elastin Synthesis Assay (Fastin Assay)

This assay measures the amount of elastin produced by fibroblasts treated with this compound.

Materials:

  • Human Dermal Fibroblasts (HDF)

  • Fibroblast Growth Medium

  • 24-well tissue culture plates

  • This compound

  • Fastin™ Elastin Assay Kit

  • Microplate reader or spectrophotometer

Protocol:

  • Culture HDF cells in 24-well plates and treat with different concentrations of this compound for an appropriate duration (e.g., 5-7 days), as elastin synthesis is a slower process.

  • Harvest the cell layer and extracellular matrix.

  • Solubilize the elastin from the samples by heating with oxalic acid as per the kit's instructions.[2][15]

  • Follow the manufacturer's protocol for the Fastin™ assay.[2][15][16][17][18] This involves:

    • Precipitating the elastin with the precipitating reagent.

    • Binding the elastin with the Fastin dye reagent.

    • Washing to remove unbound dye.

    • Dissociating the bound dye.

  • Measure the absorbance of the dissociated dye at 513 nm.

  • Determine the elastin content from a standard curve.

Anti-Inflammatory Activity Assay (Cytokine Measurement)

This assay evaluates the potential of this compound to reduce the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Materials:

  • Human Epidermal Keratinocytes (HEK) or Human Dermal Fibroblasts (HDF)

  • Appropriate culture medium

  • 24-well tissue culture plates

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus

  • This compound

  • ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)

Protocol:

  • Seed HEK or HDF cells in 24-well plates.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce an inflammatory response by adding LPS or TNF-α to the wells (except for the negative control).

  • Incubate for 24 hours.

  • Collect the culture supernatants.

  • Measure the concentration of IL-6, IL-8, or TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Data Presentation

The quantitative data from the described assays should be summarized in the following tables for clear comparison and interpretation.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Conc. (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle Control)100100100
1
10
50
100

Table 2: Effect of this compound on Fibroblast Migration (% Wound Closure)

This compound Conc. (µM)% Closure (12h)% Closure (24h)% Closure (48h)
0 (Vehicle Control)
1
10
50

Table 3: Effect of this compound on Extracellular Matrix Synthesis

This compound Conc. (µM)Collagen Synthesis (µg/mL)Elastin Synthesis (µg/mL)
0 (Vehicle Control)
1
10
50

Table 4: Anti-Inflammatory Effect of this compound (Cytokine Levels in pg/mL)

TreatmentIL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)
Control (No LPS)
LPS Only
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + this compound (50 µM)

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Tetrapeptide5_Signaling_Pathway Tetrapeptide5 This compound ACE Angiotensin-Converting Enzyme (ACE) Tetrapeptide5->ACE Inhibits Glycation Glycation Tetrapeptide5->Glycation Inhibits SOD Superoxide Dismutase (SOD) Tetrapeptide5->SOD Supports Inflammation Inflammatory Mediators Tetrapeptide5->Inflammation Reduces ECM Collagen & Elastin Synthesis Tetrapeptide5->ECM Stimulates Microcirculation Improved Microcirculation ACE->Microcirculation SkinElasticity Increased Skin Elasticity & Firmness Glycation->SkinElasticity Antioxidant Antioxidant Defense SOD->Antioxidant AntiInflammatory Reduced Inflammation Inflammation->AntiInflammatory ECM->SkinElasticity

Caption: Proposed signaling pathways of this compound activity.

Experimental_Workflow cluster_assays Cell-Based Assays MTT Cell Viability/Proliferation (MTT Assay) Data_Collection Data Collection (e.g., Absorbance, Imaging) MTT->Data_Collection Scratch Cell Migration (Scratch Assay) Scratch->Data_Collection Sircol Collagen Synthesis (Sircol Assay) Sircol->Data_Collection Fastin Elastin Synthesis (Fastin Assay) Fastin->Data_Collection ELISA Anti-Inflammatory (Cytokine ELISA) ELISA->Data_Collection Start Culture Relevant Cell Lines (HDF, HUVEC, HEK) Treatment Treat Cells with This compound Start->Treatment Treatment->MTT Treatment->Scratch Treatment->Sircol Treatment->Fastin Treatment->ELISA Data_Analysis Data Analysis & Interpretation Data_Collection->Data_Analysis

Caption: General experimental workflow for assessing this compound activity.

Conclusion

The protocols and assays outlined in this application note provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, migration, extracellular matrix synthesis, and inflammatory responses, researchers can generate comprehensive data to support its efficacy claims. The use of relevant human cell lines and quantitative endpoint assays will ensure the generation of reliable and reproducible results, contributing to a deeper understanding of the biological activities of this compound and its potential applications in skincare and dermatology.

References

Application Notes and Protocols for In Vivo Animal Models to Test Tetrapeptide-5 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrapeptide-5, and its acetylated form Acetyl this compound, is a synthetic peptide increasingly utilized in cosmetic formulations for its purported efficacy in reducing periorbital puffiness and dark circles.[1][2] The proposed mechanisms of action include anti-edema effects by improving lymphatic circulation and reducing capillary permeability, anti-glycation effects that protect collagen and elastin (B1584352) from degradation, and enhancement of skin elasticity.[3][4][5][6] While human clinical studies have demonstrated its cosmetic benefits, detailed protocols for preclinical evaluation in animal models are valuable for elucidating its biological activity and substantiating efficacy claims.

These application notes provide detailed protocols for in vivo animal models to assess the primary functional claims of this compound: reduction of skin edema, inhibition of collagen glycation, and improvement of skin microcirculation. Additionally, a protocol for an atopic dermatitis model is included to explore its potential anti-inflammatory properties.

Murine Model of Induced Cutaneous Edema

This model is designed to evaluate the anti-edema properties of topically applied this compound. Edema is induced by a topical irritant, and the subsequent swelling is measured.

Experimental Protocol

  • Objective: To determine the efficacy of this compound in reducing chemically-induced skin edema in mice.

  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Materials:

    • This compound test formulation (e.g., 0.01% in a suitable vehicle).

    • Vehicle control.

    • Positive control (e.g., a topical anti-inflammatory agent).

    • Edema-inducing agent (e.g., 12-O-tetradecanoylphorbol-13-acetate (TPA) or croton oil).

    • Digital calipers or pachymeter.

    • Evans blue dye (for vascular permeability assessment).

    • Phosphate-buffered saline (PBS).

  • Procedure:

    • Acclimatize mice for at least one week.

    • Divide mice into treatment groups (n=8-10 per group): Naive, Vehicle, this compound, Positive Control.

    • Anesthetize the mice.

    • Measure the baseline thickness of the right ear of each mouse using digital calipers.

    • Topically apply the respective treatment (Vehicle, this compound, or Positive Control) to the inner and outer surfaces of the right ear.

    • After 30 minutes, apply the edema-inducing agent to the right ear of all mice except the naive group.

    • For vascular permeability assessment, intravenously inject Evans blue dye 30 minutes before the end of the experiment.

    • Measure ear thickness at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after induction of edema.

    • At the end of the experiment, euthanize the mice and collect the ear tissue for further analysis (e.g., histological examination for inflammatory cell infiltration or extraction of Evans blue dye to quantify plasma extravasation).

Data Presentation

Table 1: Effect of this compound on Ear Edema

Treatment GroupBaseline Ear Thickness (mm)Ear Thickness at 4h (mm)% Inhibition of Edema
NaiveX ± SDX ± SDN/A
VehicleX ± SDY ± SD0%
This compoundX ± SDZ ± SDCalculated
Positive ControlX ± SDA ± SDCalculated

% Inhibition of Edema = [(Y - Z) / Y] * 100

Experimental Workflow

G cluster_0 Pre-treatment cluster_1 Treatment & Induction cluster_2 Data Collection & Analysis acclimatize Acclimatize Mice group Group Allocation acclimatize->group baseline Baseline Ear Thickness Measurement group->baseline apply_treatment Topical Application of Test Articles baseline->apply_treatment induce_edema Apply Edema-Inducing Agent apply_treatment->induce_edema measure_thickness Measure Ear Thickness at Intervals induce_edema->measure_thickness tissue_collection Euthanasia & Tissue Collection measure_thickness->tissue_collection analysis Histology & Permeability Analysis tissue_collection->analysis

Workflow for the Murine Cutaneous Edema Model.

Murine Dorsal Skinfold Chamber Model for Microcirculation

This model allows for the direct in vivo visualization and quantification of microcirculatory parameters in the skin following topical application of this compound.[5]

Experimental Protocol

  • Objective: To assess the effect of this compound on skin microcirculation, including blood vessel diameter and red blood cell velocity.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Materials:

    • Dorsal skinfold chamber implantation setup.

    • Intravital fluorescence microscopy system.

    • Fluorescent dyes (e.g., FITC-dextran for plasma labeling, Rhodamine 6G for leukocyte labeling).

    • This compound test formulation.

    • Vehicle control.

  • Procedure:

    • Implant the dorsal skinfold chamber onto the mice. Allow a recovery period of 2-3 days.

    • Acquire baseline intravital microscopy images and measurements of the microvasculature within the chamber.

    • Topically apply the this compound formulation or vehicle control to the exposed skin within the chamber.

    • At various time points post-application (e.g., 30 min, 1h, 2h, 4h), anesthetize the mice and perform intravital microscopy.

    • Administer fluorescent dyes intravenously to visualize plasma and blood cells.

    • Record images and videos to quantify vessel diameter, red blood cell velocity, and leukocyte-endothelial interactions.

Data Presentation

Table 2: Microcirculatory Parameters Post-Tetrapeptide-5 Application

Treatment GroupTime PointArteriolar Diameter (µm)Venular Diameter (µm)Red Blood Cell Velocity (mm/s)
VehicleBaselineX ± SDY ± SDZ ± SD
4hX' ± SDY' ± SDZ' ± SD
This compoundBaselineA ± SDB ± SDC ± SD
4hA' ± SDB' ± SDC' ± SD

Experimental Workflow

G cluster_0 Surgical Preparation cluster_1 Experimentation cluster_2 Analysis implant Implant Dorsal Skinfold Chamber recover Recovery Period implant->recover baseline Baseline Intravital Microscopy recover->baseline apply_treatment Topical Application of Test Articles baseline->apply_treatment iv_microscopy Post-treatment Intravital Microscopy apply_treatment->iv_microscopy quantify Quantify Microcirculatory Parameters iv_microscopy->quantify

Workflow for the Dorsal Skinfold Chamber Model.

Rat Model of Skin Collagen Glycation

This model is used to evaluate the potential of this compound to inhibit the formation of advanced glycation end-products (AGEs) in the skin of aged or diabetic animals.[3]

Experimental Protocol

  • Objective: To determine if topical this compound can reduce the accumulation of AGEs in the skin.

  • Animal Model: Aged (e.g., 24-month-old) or diabetic (e.g., streptozotocin-induced) Sprague-Dawley rats.

  • Materials:

    • This compound test formulation.

    • Vehicle control.

    • Skin biopsy punch.

    • ELISA kits for AGEs (e.g., carboxymethyllysine - CML).

    • HPLC system for pentosidine (B29645) analysis.

  • Procedure:

    • Acclimatize aged or diabetic rats.

    • Divide animals into a vehicle control group and a this compound treatment group (n=8-10 per group).

    • Define a treatment area on the dorsal skin of each rat.

    • Apply the respective formulations daily for a prolonged period (e.g., 8-12 weeks).

    • At the end of the treatment period, euthanize the animals and collect full-thickness skin samples from the treated area.

    • Process the skin samples to extract collagen.

    • Quantify the levels of specific AGEs (e.g., CML, pentosidine) in the collagen extracts using ELISA or HPLC.

Data Presentation

Table 3: Effect of this compound on Skin Collagen Glycation Markers

Treatment GroupCarboxymethyllysine (CML) (ng/mg collagen)Pentosidine (pmol/mg collagen)
VehicleX ± SDY ± SD
This compoundZ ± SDA ± SD

Signaling Pathway

G cluster_0 Glycation Process Glucose Glucose Protein Collagen/Elastin Glucose->Protein Non-enzymatic reaction Schiff_Base Schiff Base Protein->Schiff_Base Amadori Amadori Product Schiff_Base->Amadori AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs Crosslinking Protein Cross-linking (Loss of Elasticity) AGEs->Crosslinking Tetrapeptide5 This compound Tetrapeptide5->Amadori Inhibition

Proposed Anti-Glycation Mechanism of this compound.

Murine Model of Atopic Dermatitis

This protocol, adapted from a study on a similar acetylated tetrapeptide (Ac-RLYE), evaluates the potential anti-inflammatory and skin barrier-restoring effects of this compound in a model of atopic dermatitis (AD).[7]

Experimental Protocol

  • Objective: To assess the therapeutic potential of this compound in alleviating AD-like symptoms in mice.

  • Animal Model: NC/Nga mice, 6-8 weeks old.

  • Materials:

    • AD-inducing agent (e.g., 2,4-Dinitrochlorobenzene - DNCB).

    • This compound test formulation.

    • Vehicle control.

    • Positive control (e.g., tacrolimus (B1663567) ointment).

    • Digital calipers.

    • Scoring system for dermatitis severity.

  • Procedure:

    • Induce AD-like skin lesions by repeated topical application of DNCB to the dorsal skin and ears of NC/Nga mice.[8]

    • Once AD symptoms are established, divide the mice into treatment groups.

    • Topically apply the test formulations (Vehicle, this compound, Positive Control) daily for several weeks.

    • Monitor and score the severity of dermatitis (erythema, edema, excoriation, dryness) weekly.

    • Measure ear thickness weekly.

    • At the end of the study, collect blood samples for IgE level analysis and skin tissue for histological examination (e.g., mast cell and eosinophil infiltration) and gene expression analysis of inflammatory cytokines (e.g., IL-4, IL-13, TNF-α).[7]

Data Presentation

Table 4: Efficacy of this compound in the Atopic Dermatitis Model

Treatment GroupDermatitis Score (Week 4)Ear Thickness (mm, Week 4)Serum IgE (ng/mL)Mast Cell Count (per mm²)
VehicleX ± SDY ± SDZ ± SDA ± SD
This compoundX' ± SDY' ± SDZ' ± SDA' ± SD
Positive ControlX'' ± SDY'' ± SDZ'' ± SDA'' ± SD

Disclaimer: These protocols are intended for research purposes only and should be conducted in accordance with all applicable animal welfare regulations and guidelines. The specific concentrations of this compound, choice of animal models, and experimental endpoints may need to be optimized for specific research questions.

References

Application Notes and Protocols for Topical Delivery of Tetrapeptide-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-5, also known as Acetyl this compound, is a synthetic peptide that has garnered significant attention in dermatological research and cosmetic science for its potential in treating various skin concerns, particularly those related to the periorbital area. Its multifaceted mechanism of action, which includes reducing edema, combating glycation, and improving microcirculation, makes it a compelling candidate for topical formulations aimed at reducing under-eye puffiness, dark circles, and improving overall skin elasticity.[1][2][3]

These application notes provide a comprehensive overview of the formulation considerations, biological effects, and analytical methods for researchers and professionals engaged in the development of topical delivery systems for this compound.

Mechanism of Action

This compound exerts its effects through several key pathways:

  • Anti-Edema Effect: It helps to reduce the accumulation of fluid in the tissues, a primary cause of puffiness, by improving lymphatic circulation and reducing vascular permeability.[1][4] In-vitro studies have demonstrated that Acetyl this compound can inhibit vascular permeability in a dose-dependent manner.[1]

  • Anti-Glycation Effect: Glycation is a process where excess sugars in the bloodstream bind to proteins like collagen and elastin (B1584352), leading to the formation of Advanced Glycation End-products (AGEs). AGEs cause these structural proteins to become stiff and malformed, contributing to loss of skin elasticity and the formation of wrinkles. This compound has been shown to inhibit the glycation process, thereby protecting the integrity of collagen and elastin fibers.[1][2]

  • Improved Microcirculation: The peptide is suggested to enhance blood circulation in the delicate under-eye area, which can help in reducing the appearance of dark circles.[2][4] This is partly attributed to its ability to inhibit the Angiotensin-Converting Enzyme (ACE), which plays a role in vasoconstriction.[5]

  • Antioxidant Activity Support: this compound supports the activity of Superoxide Dismutase (SOD), a crucial antioxidant enzyme that protects cells from oxidative damage.[1]

Data Presentation

The following tables summarize quantitative data from in-vivo and in-vitro studies on the efficacy of topical this compound formulations.

Table 1: In-Vivo Efficacy of a Cream Containing 0.01% Acetyl this compound in Reducing Eye Puffiness (n=20 volunteers) [6]

Time PointPercentage of Volunteers Showing ImprovementBreakdown of Improvement
Day 1570%-
Day 6095%~33% slight improvement, ~33% moderate improvement, ~33% good improvement

Table 2: In-Vivo Effects of a Topical Formulation on Skin Elasticity and Moisturization [1]

ParameterDuration of TreatmentImprovement
Skin Elasticity30 days35% increase
Skin Moisturization60 daysSignificant increase (measured by corneometer)

Table 3: In-Vitro Inhibition of Vascular Permeability by Acetyl this compound [1]

Concentration of Acetyl this compoundInhibition of Vascular Permeability
1 mg/mL50%

Experimental Protocols

Protocol 1: In-Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for assessing the permeation of this compound from a topical formulation through a skin membrane.

Objective: To quantify the amount of this compound that permeates through a skin model over a specified period.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin) or a synthetic membrane

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Topical formulation containing this compound

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C

  • High-Performance Liquid Chromatography (HPLC) system for analysis

  • Syringes and collection vials

Methodology:

  • Membrane Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove any subcutaneous fat and cut the skin to the appropriate size to fit the Franz diffusion cells.

    • Equilibrate the skin membrane in the receptor solution for at least 30 minutes before mounting.

  • Franz Cell Assembly:

    • Fill the receptor chamber of the Franz cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.

    • Mount the skin membrane between the donor and receptor chambers with the stratum corneum side facing the donor compartment.

    • Secure the chambers with a clamp.

    • Place a small magnetic stir bar in the receptor chamber.

  • Experiment Execution:

    • Place the assembled Franz cells in a water bath or on a heating block set to maintain a membrane surface temperature of 32°C.

    • Start the magnetic stirrer in the receptor chamber.

    • Apply a precise amount of the this compound formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor chamber.

    • Cover the donor chamber to prevent evaporation.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC method (see Protocol 2).

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) from the linear portion of the curve.

Protocol 2: HPLC Method for Quantification of a Tetrapeptide in Skin Permeation Samples

This protocol provides a starting point for developing an HPLC method for the quantification of this compound. Method optimization and validation are crucial.

Objective: To separate and quantify this compound from the receptor solution collected during skin permeation studies.

Instrumentation and Conditions (based on a method for a similar tetrapeptide):

  • HPLC System: A system with a UV detector.

  • Column: C18 column (e.g., Shim-pack VP-ODS, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution:

    • A linear gradient should be optimized to achieve good separation of the this compound peak from any potential interferences. A starting point could be a gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Detection Wavelength: 216 nm and 254 nm.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound of known concentration in the receptor solution.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the experimental samples.

  • Sample Preparation:

    • The collected receptor solution samples can typically be injected directly after filtration through a 0.22 µm syringe filter.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

    • Inject the experimental samples.

  • Quantification:

    • Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the standard curve.

Protocol 3: Cell Viability (MTT) Assay

This protocol assesses the potential cytotoxicity of a this compound formulation on skin cells (e.g., human keratinocytes or fibroblasts).

Objective: To determine the concentration range at which the this compound formulation is non-toxic to skin cells.

Materials:

  • Human keratinocytes (e.g., HaCaT) or fibroblasts (e.g., HDF)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound formulation in cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the formulation. Include a vehicle control (medium with the formulation vehicle but no this compound) and a negative control (medium only).

    • Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the negative control (100% viability).

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Visualizations

Tetrapeptide5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Skin Cells cluster_glycation Glycation Pathway cluster_oxidative_stress Oxidative Stress Pathway cluster_vascular Vascular & Lymphatic System Tetrapeptide5 This compound AGEs Advanced Glycation End-products (AGEs) Tetrapeptide5->AGEs Inhibits formation SOD Superoxide Dismutase (SOD) Tetrapeptide5->SOD Supports activity ACE Angiotensin-Converting Enzyme (ACE) Tetrapeptide5->ACE Inhibits VascularPermeability Increased Vascular Permeability Tetrapeptide5->VascularPermeability Reduces LymphaticDrainage Improved Lymphatic Drainage Tetrapeptide5->LymphaticDrainage Improves Sugars Excess Sugars Sugars->AGEs reacts with Proteins Collagen & Elastin Proteins->AGEs are damaged by ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage ROS->CellDamage causes SOD->ROS neutralizes Vasoconstriction Vasoconstriction ACE->Vasoconstriction Edema Edema (Puffiness) VascularPermeability->Edema LymphaticDrainage->Edema reduces

Caption: Signaling pathways influenced by this compound in the skin.

Experimental_Workflow_Skin_Permeation cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis P1 Prepare Skin Membrane (e.g., Porcine Ear Skin) P3 Assemble Franz Diffusion Cells P1->P3 P2 Prepare Receptor Solution (e.g., PBS pH 7.4) P2->P3 E1 Equilibrate Cells to 32°C P3->E1 E2 Apply Topical Formulation to Donor Chamber E1->E2 E3 Collect Samples from Receptor Chamber at Time Intervals E2->E3 A1 Quantify this compound Concentration using HPLC E3->A1 A2 Calculate Cumulative Permeation and Flux A1->A2

Caption: Experimental workflow for in-vitro skin permeation study.

Formulation_Logic_Topical_Peptide F1 Define Target Product Profile (e.g., Cream, Serum) F2 Select Vehicle & Excipients F1->F2 F3 Incorporate this compound (Consider Solubility & Stability) F2->F3 F4 Consider Penetration Enhancers (e.g., Liposomes, Nanoparticles) F2->F4 F5 Optimize Formulation (pH, Viscosity) F3->F5 F4->F5 F6 Characterization & Stability Testing F5->F6 F7 In-Vitro & In-Vivo Efficacy and Safety Testing F6->F7

Caption: Logical workflow for developing a topical this compound formulation.

References

Application Notes and Protocols for Assessing Tetrapeptide-5 Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-5, and its acetylated form, Acetyl this compound, are synthetic peptides increasingly utilized in cosmetic and dermatological formulations for their purported benefits in reducing under-eye puffiness and improving skin elasticity.[1][2] Understanding the extent to which these peptides penetrate the skin barrier is crucial for optimizing formulation strategies and substantiating efficacy claims. This document provides detailed methodologies for assessing the skin penetration of this compound, focusing on established in-vitro and ex-vivo techniques. While specific quantitative in-vitro skin permeation data for this compound is not extensively available in the public domain, this guide offers standardized protocols to enable researchers to generate this critical data.

Mechanism of Action of Acetyl this compound

Acetyl this compound exerts its effects through a multi-faceted approach, primarily by improving fluid dynamics and protecting the integrity of the extracellular matrix. Its two key mechanisms of action are:

  • Inhibition of Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, Acetyl this compound can lead to a reduction in angiotensin II levels.[3][4] This contributes to a decrease in vascular permeability, preventing fluid leakage into the surrounding tissues and thus reducing edema and puffiness.[3]

  • Anti-Glycation Activity: Glycation is a process where sugar molecules cross-link with proteins like collagen and elastin, leading to a loss of skin elasticity and the formation of wrinkles.[2] Acetyl this compound has been shown to inhibit this process, thereby protecting the skin's structural proteins and maintaining its firmness.[2][3]

Data Presentation: In-Vivo Efficacy of Acetyl this compound

The following tables summarize quantitative data from in-vivo clinical studies, demonstrating the efficacy of formulations containing Acetyl this compound.

Table 1: Reduction of Under-Eye Puffiness

Study DurationVolunteer GroupFormulationAssessment MethodKey Findings
60 days20 female volunteersCream with 0.01% Acetyl this compoundDermatological scoring and 3D morphometric analysis70% of volunteers showed improvement by day 15, and 95% by day 60. Average reduction in eye bag thickness of 0.08 mm at day 28 and 0.20 mm at day 56.[1]
28 days20 male volunteers (30-65 years old)Cream with 1% Acetyl this compound solutionMicrotopography imaging systemUp to 29.7% reduction in the volume of eye bags.[5]

Table 2: Improvement in Skin Elasticity and Hydration

Study DurationVolunteer GroupFormulationAssessment MethodKey Findings
60 days20 female volunteersCream with 0.01% Acetyl this compoundCutometer and Corneometer35% increase in skin elasticity after 30 days. Significant increase in skin moisturization after 60 days.[1]
60 days20 female volunteers (18-65 years old)Cream containing 10% Acetyl this compound solutionCutometer29.4% improvement in skin elasticity after 30 days.[5]

Table 3: Reduction of Dark Circles

Study DurationVolunteer GroupFormulationAssessment MethodKey Findings
28 days17 female volunteers (34-54 years old) with dark circlesCream with 1% Acetyl this compound solutionChromametry (L* and ITAº values)Improved skin luminance and reduced darkness under the eyes after 14 days.[5]

Experimental Protocols

Herein are detailed protocols for three key methods to assess the skin penetration of this compound.

In-Vitro Skin Permeation using Franz Diffusion Cells

This method is the gold standard for assessing the rate and extent of a substance's penetration through the skin.

Objective: To quantify the flux and permeability coefficient of this compound across excised human or animal skin.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Formulation containing this compound

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) system

  • Syringes and needles

  • Magnetic stir bars

  • Water bath with temperature control

Protocol:

  • Skin Preparation: Thaw frozen skin at room temperature. Carefully remove any subcutaneous fat and trim the skin to fit the Franz diffusion cells. Equilibrate the skin in PBS for 30 minutes before mounting.

  • Franz Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin. Add a small magnetic stir bar.

  • Equilibration: Place the assembled cells in a water bath set to 32°C and allow the system to equilibrate for 30 minutes.

  • Application of Formulation: Apply a precise amount of the this compound formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor solution through the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC-MS/MS method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time curve. The permeability coefficient (Kp) can then be calculated.

Tape Stripping

This minimally invasive technique is used to determine the amount of a topically applied substance within the stratum corneum.

Objective: To quantify the concentration of this compound in different layers of the stratum corneum after topical application.

Materials:

  • Adhesive tapes (e.g., D-Squame®)

  • Forceps

  • Microcentrifuge tubes

  • Extraction solvent (e.g., PBS with a suitable solubilizing agent)

  • Vortex mixer

  • Centrifuge

  • HPLC-MS/MS system

Protocol:

  • Application of Formulation: Apply a defined amount of the this compound formulation to a marked area of the skin (in-vivo or ex-vivo).

  • Incubation: Allow the formulation to remain on the skin for a specified period.

  • Tape Stripping:

    • Press an adhesive tape firmly onto the treated skin area for a few seconds with consistent pressure.

    • Rapidly remove the tape in a single, smooth motion.

    • Place the tape strip into a labeled microcentrifuge tube.

    • Repeat the process for a predetermined number of strips (e.g., 10-20) on the same skin area.

  • Extraction:

    • Add a known volume of extraction solvent to each tube containing a tape strip.

    • Vortex the tubes vigorously for an extended period (e.g., 30 minutes) to extract the this compound from the corneocytes attached to the tape.

    • Centrifuge the tubes to pellet any debris.

  • Sample Analysis: Analyze the supernatant for this compound concentration using a validated HPLC-MS/MS method.

  • Data Analysis: Plot the amount of this compound per tape strip against the strip number to generate a penetration profile within the stratum corneum. The total amount of this compound in the stratum corneum can be calculated by summing the amounts from all tape strips.

Confocal Raman Microscopy

This non-invasive imaging technique allows for the visualization and quantification of a substance's penetration into the different layers of the skin.

Objective: To visualize the distribution and quantify the concentration of this compound within the stratum corneum, viable epidermis, and upper dermis.

Materials:

  • Confocal Raman microscope with a high-sensitivity detector

  • Immersion oil or water for the objective lens

  • Skin sample (ex-vivo) or a volunteer's skin (in-vivo)

  • Formulation containing this compound

Protocol:

  • Reference Spectrum: Obtain a reference Raman spectrum of pure this compound and the formulation vehicle.

  • Application of Formulation: Apply the this compound formulation to the skin surface.

  • Image Acquisition:

    • Mount the skin sample on the microscope stage.

    • Acquire Raman spectra at different depths of the skin, starting from the surface and moving inwards through the stratum corneum and into the epidermis. This can be done by creating a 3D map or a depth profile.

  • Data Analysis:

    • Identify the characteristic Raman peaks of this compound in the acquired spectra.

    • Generate concentration maps or depth profiles by analyzing the intensity of the characteristic peptide peaks relative to a known internal standard (e.g., the protein band of the skin).

    • Visualize the penetration of this compound into the different skin layers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Assessment Methods cluster_analysis Analysis cluster_results Results formulation This compound Formulation franz Franz Diffusion Cell formulation->franz tape Tape Stripping formulation->tape confocal Confocal Microscopy formulation->confocal skin Excised Skin Sample skin->franz skin->tape skin->confocal hplc HPLC-MS/MS Quantification franz->hplc tape->hplc imaging Raman Spectral Analysis confocal->imaging flux Flux & Permeability hplc->flux retention Stratum Corneum Retention hplc->retention distribution Skin Layer Distribution imaging->distribution

Caption: Experimental workflow for assessing this compound skin penetration.

ace_inhibition_pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE vasoconstriction Vasoconstriction & Increased Vascular Permeability angiotensin_ii->vasoconstriction ace Angiotensin-Converting Enzyme (ACE) reduced_permeability Reduced Vascular Permeability tetrapeptide Acetyl This compound tetrapeptide->ace Inhibits edema Edema & Puffiness vasoconstriction->edema reduced_edema Reduced Edema & Puffiness reduced_permeability->reduced_edema

Caption: ACE inhibition pathway of Acetyl this compound.

anti_glycation_pathway sugars Reducing Sugars (e.g., Glucose) glycation Non-enzymatic Glycation sugars->glycation proteins Structural Proteins (Collagen, Elastin) proteins->glycation ages Advanced Glycation End-products (AGEs) glycation->ages crosslinking Protein Cross-linking & Loss of Elasticity ages->crosslinking tetrapeptide Acetyl This compound tetrapeptide->glycation Inhibits

References

Application Notes and Protocols for Investigating Tetrapeptide-5 Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrapeptide-5, and its acetylated form, Acetyl this compound, are synthetic peptides increasingly utilized in cosmetic and dermatological formulations for their anti-aging properties. These peptides are primarily known for their efficacy in reducing under-eye puffiness and dark circles, as well as improving skin elasticity and firmness.[1][2][3] The underlying mechanisms of action involve a multi-faceted approach, including the inhibition of glycation, improvement of microcirculation, stimulation of collagen synthesis, and exertion of anti-inflammatory effects.[1][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to investigate the effects of this compound using various in vitro cell culture models.

Key Biological Effects of this compound

This compound exhibits a range of biological activities that contribute to its anti-aging and skin-enhancing effects:

  • Reduction of Edema and Improvement of Microcirculation: this compound can inhibit the activity of Angiotensin-Converting Enzyme (ACE), which plays a role in regulating blood pressure.[4][5] By inhibiting ACE, the peptide helps to improve blood circulation and reduce vascular permeability, thereby lessening fluid accumulation and puffiness, particularly in the periorbital area.[2][4]

  • Anti-Glycation Activity: Glycation is a process where sugar molecules react with proteins like collagen and elastin, leading to the formation of Advanced Glycation End-products (AGEs). AGEs cause cross-linking of these structural proteins, resulting in loss of skin elasticity and the formation of wrinkles. This compound has been shown to inhibit the glycation process, thus protecting the integrity of the extracellular matrix.[1][4]

  • Stimulation of Extracellular Matrix (ECM) Protein Synthesis: this compound can stimulate the production of key ECM proteins, such as collagen, which is crucial for maintaining skin structure and firmness.[3][6]

  • Antioxidant and Anti-inflammatory Properties: The peptide supports the activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme that protects cells from oxidative stress.[1][4] It also exhibits anti-inflammatory properties by reducing the release of inflammatory mediators.[6]

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data related to the effects of this compound and other relevant peptides from in vitro studies. This data can serve as a reference for expected outcomes in experimental setups.

Table 1: In Vitro ACE Inhibitory Activity of Peptides

PeptideIC50 (μM)Source
WWW5.86[7]
KYY21.84[7]
RWRW18.28[8]
FWRR145.00[8]
Acetyl this compound (100 µg/mL)Exhibits ACE-1 inhibitory activity[5][9]

Table 2: Effects of a Peptide Mixture (including Acetyl this compound) on Human Skin Fibroblasts

| Parameter | Treatment Group | Result | Source | | :--- | :--- | :--- |[10] | | Superoxide Dismutase (SOD) Activity | Peptide Mixture | Increased |[10] | | Glutathione Peroxidase (GSH-Px) Activity | Peptide Mixture | Increased |[10] | | Hydroxyproline (HYP) Content | Peptide Mixture | Increased |[10] | | Human Elastin Content | Peptide Mixture | Increased |[10] | | Malondialdehyde (MDA) Content | Peptide Mixture | Decreased |[10] | | Hydroxyl Free Radical Content | Peptide Mixture | Decreased |[10] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Tetrapeptide5_Mechanism cluster_effects Biological Effects cluster_outcomes Physiological Outcomes Tetrapeptide5 This compound ACE Angiotensin-Converting Enzyme (ACE) Inhibition Tetrapeptide5->ACE Glycation Inhibition of Glycation (AGEs formation) Tetrapeptide5->Glycation ECM Stimulation of ECM Synthesis (e.g., Collagen) Tetrapeptide5->ECM Antioxidant Increased Antioxidant Activity (SOD) Tetrapeptide5->Antioxidant Microcirculation Improved Microcirculation & Reduced Vascular Permeability ACE->Microcirculation Elasticity Improved Skin Elasticity & Firmness Glycation->Elasticity ECM->Elasticity Wrinkles Reduced Wrinkles ECM->Wrinkles Puffiness Reduced Puffiness & Dark Circles Microcirculation->Puffiness

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cell Culture (e.g., HDF, HEK) treatment Treatment with This compound start->treatment collagen Collagen Synthesis (ELISA) treatment->collagen inflammatory Anti-inflammatory (Cytokine Measurement) treatment->inflammatory permeability Vascular Permeability (Transwell Assay) treatment->permeability glycation Anti-glycation (AGEs Quantification) treatment->glycation sod SOD Activity (Colorimetric Assay) treatment->sod data Data Analysis & Interpretation collagen->data inflammatory->data permeability->data glycation->data sod->data

Caption: General Experimental Workflow for Investigating this compound.

Experimental Protocols

Cell Culture Protocols

1.1. Human Dermal Fibroblasts (HDF) Culture

  • Materials:

    • Human Dermal Fibroblasts (HDFs)

    • Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA solution (0.25%)

    • T-75 culture flasks

    • Incubator (37°C, 5% CO₂)

  • Protocol:

    • Thaw cryopreserved HDFs rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.

    • Seed the cells into a T-75 flask and incubate at 37°C with 5% CO₂.

    • Change the medium every 2-3 days.

    • When cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and re-seeding at a 1:3 to 1:5 ratio.

1.2. Human Epidermal Keratinocytes (HEK) Culture

  • Materials:

    • Human Epidermal Keratinocytes (HEKs)

    • Keratinocyte Growth Medium (serum-free, with supplements)

    • PBS

    • Trypsin-EDTA solution (0.05%)

    • T-75 culture flasks

    • Incubator (37°C, 5% CO₂)

  • Protocol:

    • Follow the thawing and initial seeding procedure similar to HDFs, using the appropriate Keratinocyte Growth Medium.

    • Incubate at 37°C with 5% CO₂.

    • Change the medium every 2-3 days.

    • At 70-80% confluency, subculture the cells. Due to their strong adhesion, a two-step trypsinization might be necessary. First, briefly expose to Trypsin-EDTA, aspirate most of it, and then incubate with the remaining thin film to detach the cells.

    • Neutralize trypsin with trypsin inhibitor or serum-containing medium before centrifugation and re-seeding.

Key Experimental Assays

2.1. Collagen Synthesis Assay (ELISA)

  • Objective: To quantify the effect of this compound on collagen production by HDFs.

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the amount of secreted pro-collagen type I in the cell culture supernatant.

  • Protocol:

    • Seed HDFs in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Replace the growth medium with a serum-free or low-serum medium for 24 hours to synchronize the cells.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL) in a fresh low-serum medium. Include a vehicle control (medium without peptide) and a positive control (e.g., TGF-β1 at 10 ng/mL).

    • Incubate for 48-72 hours.

    • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

    • Quantify the pro-collagen type I concentration in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • Normalize the results to the total protein content of the cell lysate from each well.

2.2. In Vitro Anti-Inflammatory Assay (Cytokine Measurement)

  • Objective: To assess the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine release.

  • Principle: Cells are stimulated with an inflammatory agent (e.g., Lipopolysaccharide - LPS) in the presence or absence of this compound. The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant are then quantified by ELISA.

  • Protocol:

    • Seed appropriate cells (e.g., macrophages like RAW 264.7, or HDFs) in a 24-well plate.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Induce an inflammatory response by adding an inflammatory stimulus (e.g., LPS at 1 µg/mL for macrophages).

    • Include a negative control (no treatment), a vehicle control (LPS only), and a positive control (LPS + a known anti-inflammatory agent like dexamethasone).

    • Incubate for 24 hours.

    • Collect the culture supernatant and measure the concentration of IL-6 and TNF-α using specific ELISA kits.

2.3. Vascular Permeability Assay (Transwell Model)

  • Objective: To evaluate the effect of this compound on endothelial barrier function.

  • Principle: Endothelial cells are cultured on a porous membrane in a Transwell insert, forming a monolayer. The passage of a fluorescently labeled high molecular weight dextran (B179266) across the monolayer is measured to assess its permeability.

  • Protocol:

    • Seed human umbilical vein endothelial cells (HUVECs) onto the collagen-coated membrane of a Transwell insert (e.g., 0.4 µm pore size) in a 24-well plate.

    • Allow the cells to form a confluent monolayer, which may take 2-3 days.

    • Treat the endothelial monolayer with this compound for a specified period (e.g., 24 hours).

    • To induce permeability, a vascular permeability-inducing agent (e.g., VEGF or histamine) can be added to some wells.

    • Add FITC-labeled dextran (e.g., 70 kDa) to the upper chamber (the insert).

    • Incubate for a defined period (e.g., 1-4 hours).

    • Measure the fluorescence intensity of the medium in the lower chamber using a fluorescence plate reader. A decrease in fluorescence in the lower chamber indicates reduced permeability.

2.4. Anti-Glycation Assay

  • Objective: To determine the ability of this compound to inhibit the formation of AGEs.

  • Principle: A protein (e.g., Bovine Serum Albumin - BSA) is incubated with a reducing sugar (e.g., glucose or fructose) to induce glycation. The formation of fluorescent AGEs is measured in the presence and absence of this compound.

  • Protocol:

    • Prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and a reducing sugar (e.g., 0.5 M fructose) in a phosphate (B84403) buffer (pH 7.4).

    • Add different concentrations of this compound to the reaction mixture.

    • Use aminoguanidine (B1677879) as a positive control for glycation inhibition.

    • Incubate the mixtures at 37°C for several days to weeks in the dark.

    • At various time points, measure the fluorescence of the samples using a fluorescence spectrophotometer (excitation ~370 nm, emission ~440 nm).

    • A reduction in fluorescence intensity in the presence of this compound indicates an anti-glycation effect.

2.5. Superoxide Dismutase (SOD) Activity Assay

  • Objective: To assess the effect of this compound on the activity of the antioxidant enzyme SOD.

  • Principle: A colorimetric assay is used to measure SOD activity. The assay utilizes a system that generates superoxide radicals, which then react with a detector dye to produce a colored product. SOD in the sample will scavenge the superoxide radicals, thereby inhibiting the color development.

  • Protocol:

    • Culture cells (e.g., HDFs) and treat them with this compound for 24-48 hours.

    • Lyse the cells to prepare a cell lysate.

    • Use a commercial SOD activity assay kit and follow the manufacturer's protocol.

    • Typically, the cell lysate is added to a reaction mixture containing a substrate (e.g., xanthine) and xanthine (B1682287) oxidase to generate superoxide radicals, along with a colorimetric detector.

    • The absorbance is measured at the appropriate wavelength.

    • The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction and can be compared to a standard curve.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the multifaceted effects of this compound in relevant cell culture models. By employing these standardized methodologies, researchers can obtain reliable and reproducible data on the efficacy of this compound in stimulating collagen synthesis, reducing inflammation, improving vascular integrity, and combating glycation. These in vitro studies are crucial for elucidating the mechanisms of action of this potent anti-aging peptide and for the development of innovative skincare and therapeutic products.

References

Application Note: Evaluating the Efficacy of Tetrapeptide-5 in 3D Skin Equivalent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-5 is a synthetic peptide that has garnered significant interest in the cosmetic and dermatological fields for its potential anti-aging and skin-rejuvenating properties. Primarily known for its efficacy in reducing under-eye puffiness and dark circles, its mechanism of action suggests broader applications in skin health.[1][2][3] This application note details the use of this compound in three-dimensional (3D) skin equivalent models to assess its biological activity and substantiates its use in cosmetic and therapeutic product development.

3D skin equivalents, which are advanced in vitro models, closely mimic the architecture and physiological properties of human skin, providing a robust platform for efficacy and safety testing of active compounds.[4][5][6] This document provides detailed protocols for the treatment of these models with this compound and subsequent analysis of key biomarkers associated with skin health, including cell viability, extracellular matrix protein synthesis, and gene expression.

Mechanism of Action

This compound is understood to exert its effects through several key mechanisms:

  • Improved Microcirculation and Reduced Vascular Permeability: It helps to decrease fluid retention and leakage from blood vessels, which is a primary cause of puffiness.[1][2][3]

  • Inhibition of Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, this compound can help to regulate vascular tone and reduce hypertension in the microvasculature of the skin.[7][8]

  • Anti-Glycation Effect: Glycation is a process where sugar molecules cross-link with proteins like collagen and elastin, leading to loss of skin elasticity. This compound has been shown to inhibit this process, thereby protecting the integrity of the extracellular matrix.[1][2][3][7]

  • Antioxidant Activity: It supports the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme that protects cells from oxidative stress.[1][7]

These mechanisms suggest that in a 3D skin equivalent model, this compound may enhance skin elasticity, promote a healthier extracellular matrix, and protect against cellular damage.

Experimental Protocols

I. Construction of a Full-Thickness 3D Skin Equivalent Model

A full-thickness 3D skin equivalent model, consisting of a dermal layer populated with human fibroblasts and an epidermal layer of human keratinocytes, is recommended. The following is a generalized protocol that can be adapted based on specific laboratory conditions.[4][9][10]

Materials:

  • Primary Human Dermal Fibroblasts (HDFs)

  • Primary Human Epidermal Keratinocytes (HEKs)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Keratinocyte growth medium (e.g., KGM-Gold™)

  • Rat tail collagen type I

  • Cell culture inserts (e.g., 12-well format)

  • Reagents for neutralization (e.g., 10x PBS, 1N NaOH)

Protocol:

  • Dermal Equivalent Preparation:

    • Culture HDFs to 80-90% confluency.

    • Prepare a neutralized collagen solution on ice, mixing rat tail collagen I with reconstitution buffer and DMEM.

    • Harvest and resuspend HDFs in fibroblast growth medium.

    • Mix the HDF suspension with the neutralized collagen solution to a final concentration of approximately 2.5 x 10^5 cells/mL.

    • Dispense the collagen-fibroblast mixture into cell culture inserts and incubate at 37°C for 30-60 minutes to allow for gelation.

    • Add fibroblast growth medium to the bottom of the well and incubate for 3-5 days.

  • Epidermal Layer Seeding:

    • Culture HEKs to 70-80% confluency.

    • Harvest and resuspend HEKs in keratinocyte growth medium.

    • Seed the HEKs onto the surface of the dermal equivalent at a density of approximately 2 x 10^5 cells per insert.

    • Culture the model submerged in keratinocyte growth medium for 2-3 days.

  • Air-Liquid Interface Culture:

    • Lift the culture to the air-liquid interface by removing the medium from the top of the insert and lowering the medium level in the well to just touch the bottom of the insert membrane.

    • Culture for an additional 10-14 days to allow for epidermal stratification and differentiation. Change the medium every 2-3 days.

Diagram: 3D Skin Equivalent Model Workflow

G cluster_dermal Dermal Equivalent Preparation cluster_epidermal Epidermal Layer Seeding cluster_ali Air-Liquid Interface Culture HDF_Culture Culture Human Dermal Fibroblasts Mix_Cells Mix Fibroblasts with Collagen Solution HDF_Culture->Mix_Cells Collagen_Prep Prepare Neutralized Collagen Solution Collagen_Prep->Mix_Cells Dispense Dispense into Culture Inserts Mix_Cells->Dispense Gelation Incubate for Gelation Dispense->Gelation Seed_HEK Seed Keratinocytes onto Dermal Equivalent Gelation->Seed_HEK HEK_Culture Culture Human Epidermal Keratinocytes HEK_Culture->Seed_HEK Submerged_Culture Submerged Culture Seed_HEK->Submerged_Culture Air_Lift Lift to Air-Liquid Interface Submerged_Culture->Air_Lift Differentiation Epidermal Differentiation (10-14 days) Air_Lift->Differentiation

Caption: Workflow for the construction of a 3D full-thickness skin equivalent model.

II. Treatment with this compound

Once the 3D skin equivalent models are fully differentiated, they can be treated with this compound.

Materials:

  • Sterile PBS

  • This compound stock solution (dissolved in a suitable vehicle, e.g., sterile water or PBS)

  • Culture medium

Protocol:

  • Prepare different concentrations of this compound in the culture medium (e.g., 10 µM, 50 µM, 100 µM). A vehicle control (medium with the same concentration of the solvent used for the stock solution) should also be prepared.

  • Apply the treatment medium topically to the epidermal surface of the 3D skin models or add it to the culture medium in the well, depending on the desired exposure route.

  • Incubate the models for the desired treatment period (e.g., 24, 48, or 72 hours).

  • At the end of the treatment period, harvest the models and the culture medium for further analysis.

III. Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Protocol:

  • Following treatment with this compound, wash the 3D skin models with sterile PBS.

  • Transfer the models to a new plate containing MTT solution (e.g., 1 mg/mL in serum-free medium).

  • Incubate for 3 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT solution and add a solubilization solution (e.g., isopropanol) to dissolve the formazan crystals.

  • Incubate overnight with gentle shaking.

  • Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

IV. Quantification of Extracellular Matrix Proteins (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of key extracellular matrix proteins, such as collagen type I and elastin, secreted into the culture medium or present in the tissue lysate.

Protocol:

  • Collect the culture medium from the treated 3D skin models.

  • To analyze intracellular or matrix-bound proteins, lyse the skin models using a suitable lysis buffer.

  • Use commercially available ELISA kits for human pro-collagen I alpha 1 and elastin.[13][14]

  • Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, and then a substrate for color development.

  • Measure the absorbance using a microplate reader and calculate the protein concentrations based on the standard curve.

V. Gene Expression Analysis (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) can be used to measure changes in the expression of genes related to extracellular matrix synthesis, inflammation, and antioxidant defense.[15][16]

Protocol:

  • Harvest the 3D skin models and homogenize them to extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using the cDNA, specific primers for target genes (e.g., COL1A1, ELN, SOD1, IL-6), and a suitable qPCR master mix.

  • Analyze the results using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH or RPLP0).

Data Presentation

The quantitative data obtained from the experiments should be summarized in clear and concise tables for easy comparison between different treatment groups.

Table 1: Cell Viability (MTT Assay)

Treatment GroupConcentrationAbsorbance (570 nm)% Viability vs. Control
Vehicle Control-[Value]100%
This compound10 µM[Value][Value]
This compound50 µM[Value][Value]
This compound100 µM[Value][Value]

Table 2: Protein Quantification (ELISA)

Treatment GroupConcentrationPro-Collagen I (ng/mL)Elastin (ng/mL)
Vehicle Control-[Value][Value]
This compound10 µM[Value][Value]
This compound50 µM[Value][Value]
This compound100 µM[Value][Value]

Table 3: Gene Expression Analysis (qRT-PCR)

Treatment GroupConcentrationCOL1A1 (Fold Change)ELN (Fold Change)SOD1 (Fold Change)
Vehicle Control-1.01.01.0
This compound10 µM[Value][Value][Value]
This compound50 µM[Value][Value][Value]
This compound100 µM[Value][Value][Value]

Visualizations

Diagram: Proposed Signaling Pathway of this compound in Skin

G cluster_vascular Vascular Effects cluster_ecm Extracellular Matrix Effects cluster_antioxidant Antioxidant Effects Tetrapeptide5 This compound ACE Angiotensin-Converting Enzyme (ACE) Tetrapeptide5->ACE Inhibits Glycation Glycation Tetrapeptide5->Glycation Inhibits SOD Superoxide Dismutase (SOD) Activity Tetrapeptide5->SOD Supports Microcirculation Improved Microcirculation Vascular_Permeability Reduced Vascular Permeability Collagen_Elastin Collagen & Elastin Integrity Glycation->Collagen_Elastin Damages Skin_Elasticity Improved Skin Elasticity Collagen_Elastin->Skin_Elasticity Maintains Oxidative_Stress Reduced Oxidative Stress SOD->Oxidative_Stress Reduces

Caption: Proposed signaling pathway of this compound in skin cells.

Diagram: Experimental Workflow for this compound Evaluation

G cluster_assays Biological Assays Model_Construction Construct 3D Skin Equivalent Models Treatment Treat Models with This compound Model_Construction->Treatment Harvest Harvest Models and Culture Medium Treatment->Harvest MTT MTT Assay (Cell Viability) Harvest->MTT ELISA ELISA (Collagen, Elastin) Harvest->ELISA qPCR qRT-PCR (Gene Expression) Harvest->qPCR Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis ELISA->Data_Analysis qPCR->Data_Analysis

Caption: Experimental workflow for evaluating this compound in 3D skin models.

Conclusion

The use of 3D skin equivalent models provides a powerful and ethically sound approach to substantiating the efficacy of active ingredients like this compound. The protocols outlined in this application note offer a comprehensive framework for assessing its effects on cell viability, extracellular matrix production, and gene expression. The expected outcomes include enhanced skin cell function and a healthier extracellular matrix, supporting the use of this compound in advanced skincare formulations. This model allows for the generation of robust data to support product claims and guide further development.

References

Application Notes and Protocols for the Analytical Detection of Tetrapeptide-5 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Tetrapeptide-5, a synthetic peptide with the sequence Ac-β-Ala-His-Ser-His-OH, is a well-known active ingredient in cosmetic formulations, primarily recognized for its anti-edema and anti-glycation properties.[1][2] Understanding its metabolic fate is crucial for assessing its stability, bioavailability, and overall efficacy. The N-terminal acetylation is a key structural feature designed to enhance its resistance to degradation by aminopeptidases.[3][4] However, complete metabolic stability is unlikely, and the identification and quantification of its metabolites are essential for a comprehensive understanding of its mechanism of action and for pharmacokinetic studies.

This document provides detailed analytical techniques for the detection and quantification of Acetyl this compound and its predicted metabolites in biological matrices, such as plasma and skin homogenates. The primary analytical method described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for peptide analysis.[5]

Predicted Metabolic Pathway of Acetyl this compound

The primary metabolic pathway for N-terminally acetylated peptides is expected to involve hydrolysis by peptidases. While the acetyl group offers protection, enzymes such as acylpeptide hydrolase can cleave the N-terminal acetylated amino acid.[5][6] Additionally, other endopeptidases may cleave the internal peptide bonds.

Based on these enzymatic activities, the predicted metabolic degradation of Acetyl this compound would proceed through the cleavage of its peptide bonds, leading to smaller peptide fragments and individual amino acids. The principal predicted metabolites are:

  • Metabolite 1 (M1): Ac-β-Ala-His-Ser

  • Metabolite 2 (M2): Ac-β-Ala-His

  • Metabolite 3 (M3): Ac-β-Ala

  • Metabolite 4 (M4): His-Ser-His

  • Metabolite 5 (M5): Ser-His

  • Metabolite 6 (M6): β-Ala-His-Ser-His

The following diagram illustrates the predicted metabolic pathway.

G cluster_0 Predicted Metabolic Pathway of Acetyl this compound cluster_1 Primary Metabolites cluster_2 Secondary Metabolites cluster_3 Terminal Metabolite Parent Acetyl this compound (Ac-β-Ala-His-Ser-His) M1 M1 (Ac-β-Ala-His-Ser) Parent->M1 Peptidase M4 M4 (His-Ser-His) Parent->M4 Acylpeptide Hydrolase M6 M6 (β-Ala-His-Ser-His) Parent->M6 Deacetylase M2 M2 (Ac-β-Ala-His) M1->M2 Peptidase M5 M5 (Ser-His) M4->M5 Peptidase M3 M3 (Ac-β-Ala) M2->M3 Peptidase

Predicted metabolic pathway of Acetyl this compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the quantitative analysis of peptides and their metabolites in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range.[5] A targeted approach using Multiple Reaction Monitoring (MRM) is recommended for achieving the best quantitative performance.[7]

Sample Preparation

The success of any LC-MS/MS analysis heavily relies on the quality of the sample preparation. The goal is to efficiently extract the analytes of interest while removing interfering substances from the matrix.

Protocol 1: Sample Preparation from Human Plasma

This protocol is based on a validated method for another acetylated peptide in human plasma.[8][9]

  • Protein Precipitation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled version of Acetyl this compound).

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of mobile phase A (see LC conditions below).

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: Sample Preparation from Skin Homogenate

This protocol is adapted from methods for proteomic analysis of skin samples.[10][11]

  • Homogenization:

    • Weigh a skin biopsy sample (approx. 10-20 mg) and place it in a 2 mL tube with ceramic beads.

    • Add 500 µL of lysis buffer (e.g., 2% SDS in 20 mM HEPES with protease inhibitors).

    • Homogenize the tissue using a bead beater (e.g., 3 cycles of 30 seconds at 6000 rpm).

    • Centrifuge at 2000 x g for 2 minutes to settle the foam.

  • Protein Precipitation and Extraction:

    • Take 100 µL of the homogenate supernatant and add 400 µL of ice-cold methanol (B129727) containing an internal standard.

    • Vortex for 2 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Processing:

    • Transfer the supernatant to a new tube.

    • Evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of mobile phase A.

  • Filtration:

    • Filter the sample through a 0.22 µm filter prior to analysis.

G cluster_0 Sample Preparation Workflow Start Biological Sample (Plasma or Skin Homogenate) Step1 Add Internal Standard and Protein Precipitation Solvent Start->Step1 Step2 Vortex and Centrifuge Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 Evaporate to Dryness Step3->Step4 Step5 Reconstitute in Mobile Phase A Step4->Step5 Step6 Filter Step5->Step6 End Analysis by LC-MS/MS Step6->End

General workflow for sample preparation.
Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column with a particle size of 1.8 µm (e.g., 2.1 x 100 mm) is recommended for good separation of peptides.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

LC Gradient Program:

Time (min)% Mobile Phase B
0.02
1.02
8.040
8.195
10.095
10.12
12.02
Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates to be optimized for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Predicted MRM Transitions:

The following table lists the predicted precursor and product ions for Acetyl this compound and its major predicted metabolites. These transitions should be optimized by direct infusion of standards into the mass spectrometer.

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Collision Energy (eV)
Acetyl this compound 493.2y2 (293.1)20
b3 (355.1)25
Metabolite 1 (M1) 398.2y2 (293.1)18
b2 (254.1)22
Metabolite 2 (M2) 297.1y1 (156.1)15
b1 (129.1)20
Metabolite 3 (M3) 130.1Fragment of β-Ala15
Metabolite 4 (M4) 366.2y2 (244.1)18
b2 (244.1)20
Metabolite 5 (M5) 243.1y1 (156.1)15
b1 (88.0)18
Metabolite 6 (M6) 451.2y3 (340.1)22
b3 (298.1)25

Quantitative Data and Method Validation

The following tables summarize the expected performance characteristics of the proposed LC-MS/MS method, based on data from similar validated assays for other acetylated peptides.[8][9] These values should be experimentally determined during method validation.

Table 1: Calibration Curve and Limits of Detection/Quantitation

AnalyteCalibration Range (ng/mL)Linearity (r²)LLOQ (ng/mL)LOD (ng/mL)
Acetyl this compound0.1 - 100> 0.990.10.05
Metabolite 1 (M1)0.1 - 100> 0.990.10.05
Metabolite 2 (M2)0.5 - 100> 0.990.50.1
Metabolite 4 (M4)0.5 - 100> 0.990.50.1

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Acetyl this compoundLLOQ0.1< 15< 15± 20
Low0.3< 15< 15± 15
Mid10< 15< 15± 15
High80< 15< 15± 15
Metabolite 1 (M1)LLOQ0.1< 15< 15± 20
Low0.3< 15< 15± 15
Mid10< 15< 15± 15
High80< 15< 15± 15

Table 3: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Acetyl this compoundLow0.385 - 11585 - 115
High8085 - 11585 - 115
Metabolite 1 (M1)Low0.385 - 11585 - 115
High8085 - 11585 - 115

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for the detection and quantification of Acetyl this compound and its predicted metabolites. The use of a validated LC-MS/MS method with MRM detection will enable researchers to accurately assess the metabolic stability and pharmacokinetic profile of this important cosmetic ingredient. The provided protocols for sample preparation from plasma and skin, along with the predicted MRM transitions and expected quantitative performance, serve as a robust starting point for method development and validation. This will ultimately contribute to a deeper understanding of the biological activity of Acetyl this compound.

References

Application Notes and Protocols for Tetrapeptide-5 Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-5, a synthetic four-amino acid peptide, has garnered significant interest in the fields of dermatology and cosmetic science for its potential biological activities. Primarily known for its efficacy in reducing periorbital puffiness and dark circles, its mechanisms of action are attributed to improving microcirculation, inhibiting the angiotensin-converting enzyme (ACE-1), and preventing the formation of advanced glycation end-products (AGEs)[1][2][3][4][5][6][7][8]. Furthermore, emerging evidence suggests its role in promoting the synthesis of extracellular matrix (ECM) components like collagen and elastin, and exhibiting anti-inflammatory properties[1][4].

These application notes provide a comprehensive experimental design for conducting dose-response studies of this compound to elucidate its effects on various cellular processes. The following protocols are intended to serve as a detailed guide for researchers investigating the efficacy and mechanism of action of this peptide in in-vitro models.

Key Biological Activities and Corresponding In-Vitro Assays

To thoroughly characterize the dose-dependent effects of this compound, a panel of in-vitro assays targeting its primary biological activities is recommended.

Biological ActivityIn-Vitro AssayCell LineKey Parameters to Measure
Cell Viability and Proliferation MTT AssayHuman Dermal Fibroblasts (HDF), Human Umbilical Vein Endothelial Cells (HUVEC)Cell viability (%)
Extracellular Matrix Synthesis ELISAHuman Dermal Fibroblasts (HDF)Collagen Type I levels, Elastin content
Anti-Glycation Activity In-vitro Glycation AssayN/A (Cell-free)AGE formation (fluorescence)
ACE-1 Inhibition ACE-1 Activity AssayN/A (Cell-free)ACE-1 enzymatic activity
Anti-Inflammatory Activity ELISAHuman Dermal Fibroblasts (HDF) or MacrophagesPro-inflammatory cytokine levels (e.g., IL-6, TNF-α)
Microcirculation/Angiogenesis Tube Formation AssayHuman Umbilical Vein Endothelial Cells (HUVEC)Tube length, number of junctions
MMP-1 Inhibition MMP-1 Inhibitor Screening AssayN/A (Cell-free)MMP-1 enzymatic activity

Experimental Protocols

General Cell Culture Protocols

2.1.1. Human Dermal Fibroblasts (HDF) Culture

  • Materials:

    • Human Dermal Fibroblasts (HDF)

    • Fibroblast Growth Medium

    • 0.25% Trypsin-EDTA

    • Phosphate (B84403) Buffered Saline (PBS)

    • T-75 culture flasks

    • 6-well, 24-well, and 96-well culture plates

  • Protocol:

    • Culture HDFs in T-75 flasks with Fibroblast Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

    • For passaging, wash the confluent monolayer with PBS and detach the cells using 0.25% Trypsin-EDTA.

    • Neutralize the trypsin with medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.

    • Seed the cells into appropriate culture plates for subsequent experiments.

2.1.2. Human Umbilical Vein Endothelial Cells (HUVEC) Culture

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVEC)

    • Endothelial Cell Growth Medium

    • 0.25% Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • T-75 culture flasks coated with 0.1% gelatin

    • 6-well, 24-well, and 96-well culture plates coated with 0.1% gelatin

  • Protocol:

    • Culture HUVECs in gelatin-coated T-75 flasks with Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

    • Follow standard passaging procedures as described for HDFs.

    • Seed HUVECs onto gelatin-coated culture plates for experiments.

Dose-Response Study Design
  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration (0.22 µm filter).

  • Concentration Range: Based on available in-vitro data for this compound and other cosmetic peptides, a logarithmic dose range is recommended. A starting point could be from 0.1 µg/mL to 1000 µg/mL (e.g., 0.1, 1, 10, 100, 1000 µg/mL). A preliminary MTT assay is advised to determine the cytotoxic concentration range.

  • Treatment Duration: Treatment times will vary depending on the assay, typically ranging from 24 to 72 hours.

Specific Assay Protocols

2.3.1. Cell Viability - MTT Assay

  • Seed HDFs or HUVECs in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24, 48, and 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

2.3.2. Extracellular Matrix Synthesis - ELISA for Collagen Type I

  • Seed HDFs in a 24-well plate and culture until they reach 80-90% confluency.

  • Replace the medium with serum-free medium containing various concentrations of this compound and incubate for 48-72 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of secreted Collagen Type I in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

2.3.3. Anti-Glycation Assay

  • Prepare a reaction mixture containing bovine serum albumin (BSA), glucose, and various concentrations of this compound in a phosphate buffer.

  • Incubate the mixture at 37°C for several days.

  • Measure the formation of advanced glycation end-products (AGEs) by detecting the characteristic fluorescence at an excitation/emission of ~370/440 nm.

  • Aminoguanidine can be used as a positive control.

2.3.4. ACE-1 Inhibition Assay

  • Utilize a commercially available ACE-1 activity assay kit.

  • Perform the assay according to the manufacturer's protocol, which typically involves the incubation of recombinant ACE-1 with a fluorogenic substrate in the presence of various concentrations of this compound.

  • Measure the fluorescence to determine the rate of substrate cleavage and calculate the percentage of ACE-1 inhibition.

2.3.5. Anti-Inflammatory Activity - IL-6/TNF-α ELISA

  • Seed HDFs or a suitable macrophage cell line (e.g., THP-1) in a 24-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce an inflammatory response by adding an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

  • Incubate for 24 hours.

  • Collect the cell culture supernatant and measure the levels of IL-6 and TNF-α using specific ELISA kits.

2.3.6. Microcirculation/Angiogenesis - Tube Formation Assay

  • Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).

  • Seed HUVECs onto the matrix in the presence of various concentrations of this compound.

  • Incubate for 4-18 hours to allow for the formation of capillary-like structures.

  • Visualize and capture images of the tube network using a microscope.

  • Quantify angiogenesis by measuring parameters such as total tube length and the number of junctions using image analysis software.

2.3.7. MMP-1 Inhibition Assay

  • Use a commercially available MMP-1 inhibitor screening kit.

  • The assay typically involves the incubation of active MMP-1 with a fluorogenic substrate and varying concentrations of this compound.

  • Monitor the fluorescence to determine the rate of substrate cleavage and calculate the percentage of MMP-1 inhibition.

Data Presentation

All quantitative data from the dose-response studies should be summarized in clearly structured tables.

Table 1: Effect of this compound on Cell Viability

Concentration (µg/mL)HDF Viability (%)HUVEC Viability (%)
0 (Control)100 ± SD100 ± SD
0.1Value ± SDValue ± SD
1Value ± SDValue ± SD
10Value ± SDValue ± SD
100Value ± SDValue ± SD
1000Value ± SDValue ± SD

Table 2: Dose-Response of this compound on Various Biological Activities

Concentration (µg/mL)Collagen I (% of Control)Elastin (% of Control)AGE Formation (% Inhibition)ACE-1 Activity (% Inhibition)IL-6 Release (% of Control)TNF-α Release (% of Control)Angiogenesis (Tube Length % of Control)MMP-1 Activity (% Inhibition)
0 (Control)100 ± SD100 ± SD0 ± SD0 ± SD100 ± SD100 ± SD100 ± SD0 ± SD
0.1Value ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SD
1Value ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SD
10Value ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SD
100Value ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SD
1000Value ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SDValue ± SD

Visualization of Pathways and Workflows

Signaling Pathways

Tetrapeptide5_Signaling_Pathways cluster_collagen Extracellular Matrix Synthesis cluster_glycation Anti-Glycation Pathway cluster_ace ACE-1 Inhibition Pathway Tetrapeptide5 This compound Fibroblasts Dermal Fibroblasts Tetrapeptide5->Fibroblasts stimulates Glycation Glycation Process Tetrapeptide5->Glycation inhibits ACE1 Angiotensin-Converting Enzyme 1 (ACE-1) Tetrapeptide5->ACE1 inhibits Collagen Collagen I Synthesis Fibroblasts->Collagen Elastin Elastin Synthesis Fibroblasts->Elastin AGEs Advanced Glycation End-products (AGEs) Glycation->AGEs AngioII Angiotensin II ACE1->AngioII converts Angiotensin I to

Caption: Proposed signaling pathways of this compound.

Experimental Workflow

Experimental_Workflow cluster_assays In-Vitro Assays start Start: Prepare this compound Stock Solution cell_culture Cell Culture (HDF & HUVEC) start->cell_culture dose_selection Dose Range Selection (0.1 - 1000 µg/mL) cell_culture->dose_selection treatment Treat Cells with this compound dose_selection->treatment viability MTT Assay treatment->viability ecm Collagen/Elastin ELISA treatment->ecm glycation Anti-Glycation Assay treatment->glycation ace ACE-1 Inhibition Assay treatment->ace inflammation Anti-Inflammatory Assay treatment->inflammation angiogenesis Tube Formation Assay treatment->angiogenesis mmp MMP-1 Inhibition Assay treatment->mmp data_analysis Data Analysis & Tabulation viability->data_analysis ecm->data_analysis glycation->data_analysis ace->data_analysis inflammation->data_analysis angiogenesis->data_analysis mmp->data_analysis conclusion Conclusion & Dose-Response Characterization data_analysis->conclusion

References

Application Notes: Investigating the Role of Tetrapeptide-5 in Gut Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The intestinal barrier is a critical interface that separates the host from the external environment. It is composed of a single layer of epithelial cells interconnected by tight junctions (TJs), which regulate the paracellular passage of ions, solutes, and macromolecules.[1][2][3] Disruption of this barrier, often termed "leaky gut," is associated with increased intestinal permeability and has been implicated in the pathogenesis of various inflammatory and autoimmune diseases.[1][4][5] Zonulin is a key physiological modulator of intestinal tight junctions, and its dysregulation can lead to increased permeability.[1][4][6]

While Acetyl Tetrapeptide-5 is primarily known in cosmetology for its effects on skin elasticity and reducing puffiness, its potential impact on other epithelial barriers, such as the gut, remains an unexplored area of research.[7][8] Bioactive peptides, in general, have been shown to influence intestinal barrier function.[9][10] These application notes provide a hypothetical framework and detailed protocols for researchers to investigate the potential effects of this compound on gut permeability, focusing on its interaction with tight junction proteins and relevant signaling pathways.

Hypothetical Mechanism of Action

It is hypothesized that this compound may modulate intestinal barrier function through one or more of the following mechanisms:

  • Direct interaction with tight junction proteins: this compound could potentially bind to and stabilize tight junction proteins such as occludin and zonula occludens-1 (ZO-1), thereby enhancing barrier integrity.

  • Modulation of the Zonulin pathway: this compound might interfere with the binding of zonulin to its receptor, preventing the disassembly of tight junctions and the subsequent increase in intestinal permeability.[1][4]

  • Anti-inflammatory effects: By exerting local anti-inflammatory effects, this compound could mitigate inflammation-induced increases in gut permeability.

The following sections outline detailed protocols to test these hypotheses.

Experimental Protocols

In Vitro Assessment of Intestinal Barrier Function using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for studying the intestinal barrier. When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with well-defined tight junctions, mimicking the intestinal epithelium.[11][12]

1.1. Caco-2 Cell Culture and Monolayer Formation

  • Cell Seeding: Seed Caco-2 cells onto collagen-coated, semi-permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of 6 x 10^4 cells/cm².

  • Culture Medium: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation: Maintain the cell cultures for 21 days to allow for complete differentiation and formation of a tight monolayer. The culture medium should be changed every 2-3 days. An accelerated 5-day protocol using sodium butyrate (B1204436) can also be considered for higher throughput.[13]

1.2. Transepithelial Electrical Resistance (TEER) Measurement

TEER is a measure of the electrical resistance across the cell monolayer and is an indicator of tight junction integrity.

  • Procedure:

    • Allow the culture plates to equilibrate to room temperature for 30 minutes.

    • Using a voltohmmeter with "chopstick" electrodes, measure the resistance across the Caco-2 monolayer.

    • Measure the resistance of a blank insert (without cells) to subtract the background resistance.

    • Calculate the TEER in Ω·cm² by multiplying the measured resistance by the surface area of the membrane insert.

  • Experimental Design:

    • Measure the baseline TEER of the differentiated Caco-2 monolayers.

    • Add varying concentrations of this compound to the apical (upper) chamber.

    • To induce a permeability challenge, a pro-inflammatory cytokine cocktail (e.g., TNF-α and IFN-γ) or a zonulin-releasing agent like gliadin can be added to the apical chamber, with or without this compound.

    • Measure TEER at regular intervals (e.g., 0, 2, 4, 8, 24 hours) post-treatment.

1.3. Paracellular Permeability Assay using FITC-Dextran

This assay measures the passage of a fluorescently labeled, non-absorbable molecule (FITC-dextran) across the cell monolayer.[11][14]

  • Procedure:

    • Following the TEER measurement at the final time point, wash the Caco-2 monolayers with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh culture medium to the basolateral (lower) chamber.

    • Add medium containing a known concentration of 4 kDa FITC-dextran (e.g., 1 mg/mL) to the apical chamber, along with the respective treatments (this compound, inflammatory stimuli).

    • Incubate the plates at 37°C for a defined period (e.g., 2-4 hours).

    • Collect samples from the basolateral chamber.

    • Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader (excitation ~485 nm, emission ~528 nm).[11]

    • Calculate the apparent permeability coefficient (Papp) to quantify the permeability.

1.4. Immunofluorescence Staining of Tight Junction Proteins

This technique allows for the visualization of tight junction protein localization and integrity.

  • Procedure:

    • After the permeability assay, fix the Caco-2 monolayers on the inserts with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).

    • Incubate with primary antibodies against ZO-1 and occludin overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Mount the membranes onto glass slides and visualize using a confocal microscope.

In Vivo Assessment of Intestinal Permeability in a Mouse Model

An in vivo model provides a more complex physiological system to study the effects of this compound on gut permeability.[11][15]

2.1. Animal Model and Treatment

  • Animals: Use 8-10 week old C57BL/6 mice.

  • Induction of Increased Permeability (Optional): To model a "leaky gut," mice can be treated with dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water to induce colitis and increased permeability.[16]

  • Treatment Groups:

    • Control (vehicle)

    • This compound

    • DSS + Vehicle

    • DSS + this compound

  • Administration: Administer this compound via oral gavage for a specified period (e.g., 7-14 days).

2.2. In Vivo Intestinal Permeability Assay (FITC-Dextran)

  • Procedure:

    • Fast the mice for 4-6 hours.

    • Administer 4 kDa FITC-dextran (e.g., 60 mg/100g body weight) via oral gavage.[11]

    • After 4 hours, collect blood via cardiac puncture under anesthesia.

    • Prepare serum by centrifuging the blood samples.

    • Measure the fluorescence intensity of the serum and compare it to a standard curve of known FITC-dextran concentrations.[11]

    • Higher fluorescence in the serum indicates increased intestinal permeability.

Data Presentation

Table 1: In Vitro Effects of this compound on Caco-2 Monolayer Barrier Function

Treatment GroupBaseline TEER (Ω·cm²)Final TEER (Ω·cm²)% Change in TEERFITC-Dextran Permeability (Papp, cm/s)
Control350 ± 25345 ± 20-1.4%1.2 x 10⁻⁷ ± 0.2
This compound (10 µM)355 ± 30380 ± 28+7.0%0.9 x 10⁻⁷ ± 0.1
TNF-α/IFN-γ360 ± 20150 ± 15-58.3%5.8 x 10⁻⁷ ± 0.5
TNF-α/IFN-γ + this compound (10 µM)358 ± 22250 ± 18-30.2%3.1 x 10⁻⁷ ± 0.3

Data are presented as mean ± standard deviation and are hypothetical.

Table 2: In Vivo Effects of this compound on Intestinal Permeability in a DSS-Induced Colitis Mouse Model

Treatment GroupSerum FITC-Dextran (ng/mL)Disease Activity Index (DAI)Colon Length (cm)
Control50 ± 100.1 ± 0.18.5 ± 0.5
This compound45 ± 80.1 ± 0.18.6 ± 0.4
DSS250 ± 403.5 ± 0.56.2 ± 0.6
DSS + this compound150 ± 302.1 ± 0.47.3 ± 0.5

Data are presented as mean ± standard deviation and are hypothetical.

Visualizations

experimental_workflow cluster_invitro In Vitro Studies (Caco-2 Cells) cluster_invivo In Vivo Studies (Mouse Model) Caco2_culture Caco-2 Cell Culture & Monolayer Formation (21 days) TEER_measurement TEER Measurement Caco2_culture->TEER_measurement Permeability_assay Paracellular Permeability Assay (FITC-Dextran) TEER_measurement->Permeability_assay IF_staining Immunofluorescence Staining (ZO-1, Occludin) Permeability_assay->IF_staining end_invitro In Vitro Data Analysis IF_staining->end_invitro Animal_model DSS-Induced Colitis Model Treatment Oral Gavage with this compound Animal_model->Treatment In_vivo_permeability In Vivo Permeability Assay (FITC-Dextran) Treatment->In_vivo_permeability Histology Colon Histology & Analysis In_vivo_permeability->Histology end_invivo In Vivo Data Analysis Histology->end_invivo start Start Investigation start->Caco2_culture start->Animal_model zonulin_pathway cluster_lumen Intestinal Lumen cluster_epithelium Epithelial Cell Triggers Triggers (e.g., Gliadin, Bacteria) Zonulin_release Zonulin Release Triggers->Zonulin_release Receptor Zonulin Receptor (PAR2/EGFR) Zonulin_release->Receptor Zonulin binds Signaling Intracellular Signaling Cascade (PKC activation) Receptor->Signaling TJ_disassembly Tight Junction Disassembly (ZO-1, Occludin displacement) Signaling->TJ_disassembly Permeability Increased Paracellular Permeability TJ_disassembly->Permeability Tetrapeptide Hypothetical Action of this compound Tetrapeptide->Zonulin_release Inhibits? Tetrapeptide->TJ_disassembly Prevents?

References

a methodology for co-administering tetrapeptides with probiotics in mice models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: A Methodology for Co-administering Tetrapeptides with Probiotics in Mouse Models of Colitis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the co-administration of tetrapeptides and probiotics in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model. The protocol outlines the experimental design, animal handling, preparation and administration of therapeutic agents, and subsequent analysis to evaluate the synergistic anti-inflammatory and gut microbiota-modulating effects. The combined therapy has been shown to alleviate symptoms of ulcerative colitis (UC), reduce pro-inflammatory cytokine levels, and restore gut microbial balance more effectively than either treatment alone.[1][2][3] This application note is intended to serve as a comprehensive guide for researchers investigating novel therapeutic strategies for inflammatory bowel disease (IBD).

Experimental Protocols

Animal Model and Induction of Colitis

A widely used and reproducible model for inducing colitis is the administration of dextran sulfate sodium (DSS) in the drinking water of mice.[3]

  • Animal Strain: C57BL/6J mice (male, 6-8 weeks old) are commonly used for this model.

  • Acclimatization: House the mice in a controlled environment (22 ± 1°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

  • Induction of Acute Colitis: To induce colitis, replace the regular drinking water with a solution of 3% (w/v) DSS (molecular weight: 36–50 kDa) for 7 consecutive days.[3] Mice in the control group will continue to receive normal drinking water.

  • Monitoring: Monitor the mice daily for weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

Preparation and Administration of Agents
  • Tetrapeptide from Maize (TPM):

    • Preparation: Dissolve the tetrapeptide in sterile phosphate-buffered saline (PBS). The concentration should be prepared based on the desired dosage.

    • Dosage: A typical dosage is 50 mg/kg of body weight.[1]

  • Probiotics:

    • Strain Selection: A mixture of probiotic strains, such as Lactobacillus plantarum, has been shown to be effective.[3] A multi-strain probiotic mixture can also be utilized.[4]

    • Preparation: Resuspend the lyophilized probiotic powder in sterile PBS to a final concentration, for example, of 1 × 10^9 colony-forming units (CFU)/mL.

    • Dosage: A typical dosage is 0.2 mL of the probiotic suspension per mouse.

  • Co-administration Protocol (Oral Gavage):

    • Timing: Begin administration of TPM and/or probiotics after the 7-day DSS induction period.

    • Frequency: Administer the treatments daily via oral gavage for a specified period, for instance, 14 days.[5][6]

    • Procedure: Use a sterile, flexible gavage needle to deliver the suspension directly into the stomach to minimize stress and prevent aspiration.[6][7] The recommended volume for gavage is typically around 0.2 mL per 10g of body weight.[5]

Experimental Groups

To assess the individual and combined effects of the tetrapeptide and probiotics, the following experimental groups are recommended:

  • Control Group: Healthy mice receiving PBS.

  • DSS Model Group: Mice with DSS-induced colitis receiving PBS.

  • TPM Group: DSS-induced colitis mice receiving tetrapeptide.

  • Probiotic Group: DSS-induced colitis mice receiving probiotics.

  • TPM + Probiotic Group: DSS-induced colitis mice receiving co-administration of tetrapeptide and probiotics.

Outcome Assessment and Data Collection
  • Physiological Parameters: Record body weight daily. At the end of the experiment, euthanize the mice and measure the length of the colon from the cecum to the anus.

  • Histological Analysis: Collect colon tissue samples, fix them in 4% paraformaldehyde, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue damage and inflammation.

  • Cytokine Analysis: Collect blood samples to prepare serum. Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, IL-8, and IFN-γ using ELISA kits according to the manufacturer's instructions.[3][4]

  • Gut Microbiota Analysis: Collect fecal samples at baseline and at the end of the treatment period. Extract bacterial DNA and perform 16S rRNA gene sequencing to analyze the composition and diversity of the gut microbiota. Key metrics include the Firmicutes to Bacteroidetes (F/B) ratio and the abundance of beneficial genera like Lactobacillus and Bifidobacterium.[1][2]

Data Presentation

The following tables summarize representative quantitative data from studies investigating the co-administration of a tetrapeptide from maize (TPM) and probiotics in a DSS-induced colitis mouse model.[1][2][3]

Table 1: Effect on Physiological and Inflammatory Markers

GroupBody Weight Change (%)Colon Length (cm)TNF-α (pg/mL)IL-6 (pg/mL)
Control +5.2 ± 0.88.5 ± 0.525.3 ± 4.130.1 ± 5.2
DSS Model -15.8 ± 2.15.2 ± 0.4150.6 ± 12.5180.4 ± 15.3
TPM -8.5 ± 1.56.8 ± 0.380.2 ± 7.995.7 ± 8.8
Probiotic -9.1 ± 1.36.5 ± 0.485.4 ± 8.1102.3 ± 9.1
TPM + Probiotic -4.3 ± 1.17.9 ± 0.545.1 ± 5.355.8 ± 6.4

Data are presented as mean ± standard deviation. Data is illustrative based on findings from cited studies.

Table 2: Modulation of Gut Microbiota Composition

GroupShannon Diversity IndexFirmicutes/Bacteroidetes RatioRelative Abundance of Lactobacillus (%)Relative Abundance of Muribaculaceae (%)
Control 4.5 ± 0.31.2 ± 0.215.2 ± 2.120.5 ± 3.4
DSS Model 2.8 ± 0.43.5 ± 0.53.1 ± 0.85.2 ± 1.1
TPM 3.5 ± 0.32.1 ± 0.48.5 ± 1.512.3 ± 2.5
Probiotic 3.4 ± 0.42.3 ± 0.310.2 ± 1.811.8 ± 2.1
TPM + Probiotic 4.2 ± 0.21.5 ± 0.314.8 ± 2.018.9 ± 2.9

Data are presented as mean ± standard deviation. Data is illustrative based on findings from cited studies.[1][2]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G acclimatize Acclimatization (1 week) induce Induce Colitis (3% DSS in water, 7 days) acclimatize->induce grouping Divide into 5 Groups: Control, DSS, TPM, Probiotic, TPM+Probiotic induce->grouping treatment Daily Oral Gavage (14 days) grouping->treatment monitoring Daily Monitoring: Body Weight, DAI treatment->monitoring euthanasia Euthanasia & Sample Collection treatment->euthanasia analysis Outcome Analysis: - Colon Length - Histology (H&E) - Cytokines (ELISA) - Microbiota (16S rRNA) euthanasia->analysis

Caption: Workflow for studying tetrapeptide and probiotic co-administration in a DSS-induced colitis mouse model.

Proposed Mechanism of Action

The co-administration of tetrapeptides and probiotics is believed to exert its therapeutic effects through a synergistic mechanism involving the modulation of the gut microbiota and the host immune response.

G cluster_gut Gut Environment Modulation cluster_immune Host Immune Response cluster_outcome Therapeutic Outcome TPM Tetrapeptide (TPM) Microbiota Restore Gut Microbiota - Increase Diversity - Decrease F/B Ratio - Increase Beneficial Bacteria (Lactobacillus, Muribaculaceae) TPM->Microbiota Pro Probiotics Pro->Microbiota Barrier Enhance Gut Barrier Integrity Microbiota->Barrier Cytokines Decrease Pro-inflammatory Cytokines (TNF-α, IL-6) Microbiota->Cytokines Barrier->Cytokines Oxidative Reduce Oxidative Stress Cytokines->Oxidative Outcome Alleviation of Colitis Symptoms - Reduced Weight Loss - Restored Colon Length - Decreased Tissue Damage Cytokines->Outcome Oxidative->Outcome

Caption: Proposed synergistic mechanism of tetrapeptides and probiotics in alleviating colitis.

Conclusion

The co-administration of tetrapeptides and probiotics represents a promising therapeutic strategy for managing inflammatory bowel diseases like ulcerative colitis. This protocol provides a standardized framework for in vivo studies in mice, enabling researchers to effectively evaluate the efficacy of such combination therapies. The synergistic action, which involves restoring gut microbial homeostasis and attenuating the inflammatory response, leads to a more significant improvement in disease outcomes compared to individual treatments.[1][2][3] Further research using this methodology can help elucidate the precise molecular pathways and optimize treatment regimens for clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Improving Tetrapeptide-5 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of Tetrapeptide-5 in aqueous buffers during their experiments. While Acetyl this compound is generally known to be water-soluble, this guide provides troubleshooting steps and detailed protocols for situations where solubility issues arise due to specific experimental conditions such as high concentrations, buffer composition, or aggregation phenomena.

Frequently Asked Questions (FAQs)

Q1: Is this compound (Acetyl this compound) soluble in aqueous buffers? A1: Yes, Acetyl this compound is characterized as a hydrophilic peptide and is generally soluble in water and aqueous buffers.[1][2][3] However, issues such as slow dissolution, cloudiness, or precipitation can still occur if the peptide's solubility limit is exceeded in the specific buffer system, if the pH is unfavorable, or if the dissolution technique promotes aggregation.[4][5]

Q2: My lyophilized this compound powder is not dissolving in my buffer. What is the first thing I should do? A2: First, ensure your target concentration is not too high.[4] Before dissolving the entire batch, it is highly recommended to test the solubility with a small amount of the peptide.[6] The most common cause of dissolution failure is an improper technique. Ensure you are allowing the vial to warm to room temperature before reconstitution and are using sufficient agitation, such as vortexing or sonication.[4][6]

Q3: What is the best initial solvent for Acetyl this compound? A3: For a hydrophilic peptide like Acetyl this compound, the recommended starting solvent is high-purity, sterile water or a standard aqueous buffer like Phosphate-Buffered Saline (PBS).[6][7] If you encounter issues, adjusting the pH of the buffer should be the next step before resorting to organic co-solvents.

Q4: How does pH affect the solubility of this compound? A4: A peptide's solubility is significantly influenced by pH and is typically lowest at its isoelectric point (pI), the pH at which the net charge is zero.[5] The amino acid sequence of Acetyl this compound (Ac-Beta-Ala-His-Ser-His-OH) suggests it is slightly acidic. To improve solubility, adjust the buffer pH to be at least two units away from the pI.[8] For an acidic peptide, using a slightly basic buffer (pH > 7) can increase the net negative charge and enhance solubility.[7][9]

Q5: My peptide dissolved perfectly in DMSO, but it precipitated as soon as I added it to my aqueous buffer. What happened and what should I do? A5: This common issue occurs when the peptide's solubility limit in the final aqueous/organic mixture has been exceeded.[4] The peptide is soluble in the organic solvent but not in the final buffer composition. To resolve this, you can:

  • Decrease the final concentration of the peptide in the aqueous buffer.[4]

  • Increase the percentage of the organic co-solvent in the final solution, but only if it is compatible with your downstream application.[4]

  • Modify the mixing procedure . The most effective method is to add the concentrated peptide-organic stock solution drop-by-drop into the vigorously stirring or vortexing aqueous buffer. This prevents localized high concentrations that lead to precipitation.[4]

Q6: Can I use sonication or gentle heating to help dissolve my peptide? A6: Yes, both methods can be effective but must be used with caution.

  • Sonication in a water bath can help break up small aggregates and facilitate dissolution.[6][10] Use brief pulses (e.g., 3 sessions of 10 seconds) and chill the sample on ice in between to prevent heating, which could degrade the peptide.[6]

  • Gentle warming (e.g., to 30-40°C) can also improve solubility for some peptides, but it carries a risk of degradation.[6][10] This method should be used sparingly and only after other methods have failed.

Troubleshooting Guide

Use the following workflow and table to diagnose and resolve solubility challenges.

G start Solubility Issue Encountered (Cloudy solution / Precipitation) check_conc Is target concentration > 1 mg/mL? start->check_conc lower_conc Action: Lower final concentration. Re-prepare solution. check_conc->lower_conc  Yes   check_tech Was dissolution technique correct? (e.g., slow drop-wise addition) check_conc->check_tech No success Peptide Solubilized lower_conc->success improve_tech Action: Re-dissolve using proper technique (see Protocol 3). check_tech->improve_tech No check_ph Is buffer pH optimal? (Away from peptide pI) check_tech->check_ph Yes improve_tech->success adjust_ph Action: Adjust buffer pH. (For acidic peptides, try pH > 7) check_ph->adjust_ph No use_cosolvent Last Resort: Use a co-solvent (e.g., DMSO, ACN) if compatible with the experiment. check_ph->use_cosolvent Yes adjust_ph->success use_cosolvent->success

Caption: Troubleshooting workflow for this compound solubility issues.

Data Presentation

Table 1: Physicochemical Properties of Acetyl this compound

PropertyValueReference
CAS Number 820959-17-9[1][11][12]
Molecular Formula C20H28N8O7[1][11][12]
Molecular Weight 492.49 g/mol [1][11]
Sequence Ac-Beta-Ala-His-Ser-His-OH[1][3]
Appearance White to off-white lyophilized powder[1]
General Solubility Soluble in water[1][2][3]

Table 2: Troubleshooting Matrix for this compound Solubility

SymptomPossible Cause(s)Recommended Action(s)
Lyophilized powder forms clumps and does not disperse in buffer. - High hydrophobicity of a specific batch/salt form.- Concentration is too high.- Sonicate the solution in an ice bath to break up aggregates.[6]- Test solubility at a lower concentration.[4]
Solution is cloudy or contains visible particulates after mixing. - Incomplete dissolution.- Aggregation has occurred.- Solubility limit has been reached.- Continue to vortex or stir the solution.- Briefly sonicate the solution.[6]- Centrifuge the solution at high speed (e.g., 10,000 x g) and use the clear supernatant.[4]
Peptide dissolves in organic co-solvent but precipitates upon dilution in aqueous buffer. - The peptide's solubility limit in the final aqueous/organic mixture has been exceeded.- Lower the final peptide concentration.[4]- Add the concentrated peptide-organic stock solution drop-by-drop to the vigorously vortexing aqueous buffer.[4]
Solution is clear initially but becomes cloudy over time. - Peptide is aggregating over time at the given pH, temperature, or concentration.- Prepare fresh solutions before each experiment.- Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.[4]- Evaluate the stability at a different buffer pH.[13]

Table 3: Comparison of Common Co-Solvents for Peptide Solubilization

Co-SolventProperties & Use CasesTypical Starting ConcentrationCautions
DMSO (Dimethyl sulfoxide) Strong solvent for hydrophobic peptides.[14]Dissolve in 100% DMSO, then dilute.Can be cytotoxic to cells, even at low concentrations (e.g., <1%).[4][14] May oxidize peptides containing Cys or Met residues (not applicable to this compound).[14]
DMF (Dimethylformamide) Alternative to DMSO for dissolving hydrophobic peptides.[14]Dissolve in 100% DMF, then dilute.Can be toxic to biological systems.[14]
Acetonitrile (ACN) Used for hydrophobic peptides; common in HPLC purification.[6]Dissolve in a small volume, then dilute.May interfere with some biological assays.
Ethanol / Isopropanol Weaker organic solvents, may be better tolerated in some cell-based assays.[9]Dissolve in a small volume, then dilute.Less effective for highly hydrophobic peptides.

Experimental Protocols

Protocol 1: Standard Solubilization of Acetyl this compound in Aqueous Buffer
  • Allow the vial of lyophilized peptide to warm to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[6]

  • Add the desired volume of sterile aqueous buffer (e.g., PBS, pH 7.4) to achieve the target concentration.

  • Vortex the solution for 30-60 seconds.[4]

  • Visually inspect the solution. If it is not completely clear, sonicate in a water bath for 10-second intervals, chilling on ice in between, for up to 3 cycles.[6]

  • If the solution remains clear, it is ready for use. For storage, create single-use aliquots and store them at -20°C or -80°C.[4]

Protocol 2: pH-Adjusted Solubilization
  • Determine the charge of the peptide. Acetyl this compound is slightly acidic. Therefore, a basic buffer may improve solubility.[9]

  • Prepare a series of buffers with varying pH values (e.g., PBS at pH 7.4, Tris buffer at pH 8.0, Ammonium Bicarbonate at pH 8.5).

  • Using a small test amount of the peptide, attempt to dissolve it in each buffer following Protocol 1.

  • Observe which buffer provides the clearest solution at the desired concentration. Select the optimal buffer that is also compatible with your experimental assay.

Protocol 3: Co-Solvent Mediated Solubilization

This protocol should be used when the peptide shows significant hydrophobic character and fails to dissolve in aqueous buffers, even with pH adjustment.

G start 1. Prepare Lyophilized Peptide (Warm to RT, centrifuge) dissolve 2. Add minimal volume of 100% DMSO (e.g., 20-50 µL) to powder. start->dissolve vortex 3. Vortex thoroughly until a clear, concentrated stock solution is formed. dissolve->vortex prepare_buffer 4. Place final volume of aqueous buffer in a separate tube. vortex->prepare_buffer vortex_buffer 5. Vigorously vortex the aqueous buffer. prepare_buffer->vortex_buffer add_dropwise 6. CRITICAL STEP: While vortexing buffer, slowly add the peptide-DMSO stock drop-by-drop. vortex_buffer->add_dropwise inspect 7. Inspect final solution. If cloudy, solubility limit exceeded. add_dropwise->inspect success 8. Solution is clear and ready for use. inspect->success Clear fail Troubleshoot: - Lower final concentration - Increase % DMSO (if possible) inspect->fail Cloudy

Caption: Experimental workflow for the co-solvent drop-wise addition method.

  • Initial Dissolution: Add a minimal amount of a suitable organic solvent (e.g., DMSO) to the lyophilized peptide to create a concentrated stock solution. Vortex thoroughly until the solution is completely clear.[4]

  • Buffer Preparation: In a separate tube, prepare the full volume of the desired aqueous buffer.

  • Slow Dilution: While vigorously vortexing or stirring the aqueous buffer, add the concentrated peptide-organic stock solution very slowly, drop-by-drop .[4] Do not add the buffer to the peptide stock.

  • Final Inspection: Once all the stock solution has been added, check that the final solution remains clear. If cloudiness appears, the solubility limit in that final solvent mixture has been exceeded.[4]

References

Tetrapeptide-5 Aggregation: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address in vitro aggregation issues encountered during experiments with Tetrapeptide-5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physicochemical properties?

A1: this compound is a synthetic peptide with the amino acid sequence Ac-β-Ala-His-Ser-His-OH.[1][2] It is primarily known for its use in cosmetic formulations to reduce under-eye puffiness and dark circles by improving microcirculation and skin elasticity.[3] Its structure, containing two histidine residues, makes its solubility and stability highly dependent on pH.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C20H28N8O7[1]
Molecular Weight ~492.5 g/mol [1]
Amino Acid Sequence Ac-β-Ala-His-Ser-His-OH[1][2]
Solubility Soluble in water and PBS (pH 7.2) up to 10 mg/ml. Also soluble in DMSO.[2][4][5]
pKa of Histidine Side Chain ~6.0[6]
Estimated Isoelectric Point (pI) ~7.5 - 8.0*

*Note: The isoelectric point is an estimate based on the pKa values of the constituent amino acids and has not been experimentally determined in the available literature.

Q2: Why is my this compound solution aggregating?

A2: Aggregation of this compound is often linked to its two histidine residues. The imidazole (B134444) side chain of histidine has a pKa value of approximately 6.0.[6] At pH values near or above its isoelectric point (pI), the peptide has a net neutral or negative charge, which can lead to reduced electrostatic repulsion between peptide molecules, promoting self-association and aggregation.[6] Factors that can induce aggregation include:

  • pH: The pH of the solution is a critical factor. Near the pI, solubility is at its minimum.

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions.

  • Temperature: Elevated temperatures can accelerate aggregation kinetics.

  • Buffer Composition: Certain buffer salts may promote aggregation.

  • Ionic Strength: Salt concentration can influence electrostatic interactions between peptide molecules.[7]

Q3: How can I prevent this compound aggregation?

A3: Preventing aggregation is generally more effective than attempting to reverse it. Key strategies include:

  • pH and Buffer Optimization: Maintain the pH of the solution at least 1-2 units away from the peptide's estimated pI. For this compound, a slightly acidic pH (e.g., 4.0 - 5.5) should ensure the histidine residues are protonated and positively charged, thus preventing aggregation through electrostatic repulsion.[6] Consider using acetate (B1210297) or citrate (B86180) buffers over phosphate (B84403) buffers, as the latter can sometimes accelerate aggregation.[6]

  • Use of Excipients: Additives such as arginine can help to suppress peptide aggregation.[6]

  • Temperature Control: Prepare and store stock solutions at low temperatures (e.g., 2-8°C for short-term and -20°C or -80°C for long-term storage).

  • Concentration Management: Prepare concentrated stock solutions in a solubilizing buffer and dilute to the final working concentration immediately before use.

Troubleshooting Guide

Issue 1: Lyophilized this compound powder does not dissolve.

  • Question: What solvent should I use to dissolve my lyophilized this compound?

  • Answer: this compound is reported to be water-soluble.[4] However, if you encounter solubility issues, try the following:

    • Use a slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.0). The acidic environment will protonate the histidine residues, increasing solubility.

    • If the peptide is for non-cellular assays, you can first dissolve it in a small amount of an organic solvent like DMSO and then slowly add it to your aqueous buffer with gentle vortexing.[2]

Issue 2: The this compound solution is cloudy or forms a precipitate after preparation.

  • Question: My this compound solution became turbid after I added it to my buffer. What should I do?

  • Answer: This indicates that the buffer conditions are not optimal for peptide solubility, likely due to the pH being too close to the peptide's pI.

    • Immediate Action: Check the pH of your final solution. If it is near neutral or slightly basic, adjust it to a more acidic pH (e.g., 5.0-5.5) with a small amount of a dilute acid like acetic acid.

    • For Future Experiments: Prepare your buffer at the desired acidic pH before adding the peptide. Refer to the experimental protocol below for a systematic solubility test.

Experimental Protocols

Protocol 1: this compound Solubility and Stability Assessment

This protocol outlines a method to determine the optimal buffer conditions for solubilizing and stabilizing this compound.

Materials:

  • Lyophilized this compound

  • Deionized water

  • A selection of buffers (e.g., 10 mM Sodium Acetate, 10 mM Sodium Citrate, 10 mM Sodium Phosphate) at various pH levels (e.g., 4.0, 5.0, 6.0, 7.0, 8.0)

  • pH meter

  • Vortex mixer

  • Spectrophotometer or plate reader for turbidity measurement (optional)

  • Dynamic Light Scattering (DLS) instrument (optional, for aggregate size analysis)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of lyophilized this compound.

    • Prepare a concentrated stock solution (e.g., 10 mg/mL) in deionized water or a slightly acidic buffer (e.g., 10 mM Sodium Acetate, pH 5.0). Ensure complete dissolution by gentle vortexing.

  • Solubility Screening:

    • In separate microcentrifuge tubes, add a small volume of the this compound stock solution to each of the different buffers to achieve a final desired concentration (e.g., 1 mg/mL).

    • Gently mix each solution.

  • Visual Inspection:

    • Visually inspect each tube for any signs of cloudiness or precipitation immediately after mixing and after a set incubation period (e.g., 1 hour, 24 hours) at a controlled temperature (e.g., room temperature or 4°C).

  • Quantitative Analysis (Optional):

    • Measure the absorbance of each solution at 600 nm to quantify turbidity. An increase in absorbance indicates aggregation.

    • Use DLS to analyze the size distribution of particles in the solution. The presence of large particles is indicative of aggregation.

  • Data Analysis:

    • Record the pH of each buffer and the corresponding visual and quantitative results.

    • Identify the buffer system and pH range that provides the best solubility and stability for this compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Aggregation start Start: this compound Aggregation Observed check_pH Check Solution pH start->check_pH pH_near_pI Is pH near estimated pI (7.5-8.0)? check_pH->pH_near_pI adjust_pH Adjust pH to 4.0-5.5 (e.g., with dilute acetic acid) pH_near_pI->adjust_pH Yes check_concentration Check Peptide Concentration pH_near_pI->check_concentration No resolved Aggregation Resolved adjust_pH->resolved high_conc Is concentration high? check_concentration->high_conc dilute Dilute sample or prepare fresh at a lower concentration high_conc->dilute Yes check_buffer Review Buffer Composition high_conc->check_buffer No dilute->resolved is_phosphate Using Phosphate Buffer? check_buffer->is_phosphate switch_buffer Switch to Acetate or Citrate Buffer is_phosphate->switch_buffer Yes add_excipients Consider Adding Excipients (e.g., Arginine) is_phosphate->add_excipients No switch_buffer->resolved add_excipients->resolved

Caption: Troubleshooting workflow for this compound aggregation.

AggregationMechanism Influence of pH on this compound Aggregation cluster_acidic Acidic pH (e.g., < 6.0) cluster_neutral_basic Neutral/Basic pH (e.g., > 7.0) peptide_acidic This compound (Protonated Histidines, Net Positive Charge) soluble Soluble Monomers peptide_acidic->soluble Electrostatic Repulsion ph_change Increase in pH peptide_neutral This compound (Neutral Histidines, Net Neutral/Negative Charge) aggregation Aggregation (Oligomers, Precipitates) peptide_neutral->aggregation Reduced Repulsion, Hydrophobic Interactions, H-Bonding

Caption: Effect of pH on this compound aggregation state.

References

Technical Support Center: Optimizing Tetrapeptide-5 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize Tetrapeptide-5 in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cell culture?

A1: this compound exerts its effects through multiple mechanisms. It is known to inhibit Angiotensin-Converting Enzyme (ACE), which can help improve microcirculation.[1][2] Additionally, it possesses anti-glycation properties, protecting proteins like collagen from cross-linking and degradation.[2][3][4] It has also been shown to reduce vascular permeability in endothelial cell monolayers.[2]

Q2: What is a recommended starting concentration for this compound in a new cell line?

A2: For a novel cell line, it is advisable to perform a dose-response experiment. A broad range of concentrations, from 1 µM to 100 µM, is a good starting point for assessing its biological activity and potential cytotoxicity.

Q3: How should I dissolve this compound for cell culture experiments?

A3: this compound is generally soluble in water or phosphate-buffered saline (PBS).[5] For potentially hydrophobic peptides, a small amount of a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to create a stock solution, which is then further diluted in the cell culture medium.[6][7] It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.[7]

Q4: Is this compound cytotoxic?

A4: this compound is generally considered non-toxic at typical concentrations used in cosmetic and research applications.[3] However, it is essential to determine the cytotoxic profile for your specific cell line using a cell viability assay, such as the MTT assay.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Peptide Precipitation in Media pH or salt concentration of the media may be incompatible with the peptide.- Adjust the pH of the peptide solution before adding it to the media. - Dissolve the peptide in a small amount of DMSO before diluting it in the culture medium.[8] - Perform a solubility test in a small volume of media before preparing the final working solution.
Inconsistent or No Biological Effect - Peptide degradation. - Sub-optimal concentration. - Insufficient incubation time.- Store the peptide stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles. - Perform a dose-response experiment to identify the optimal concentration. - Optimize the incubation time based on the specific assay and cell type.
High Variability in Results - Inconsistent cell seeding. - Edge effects in the microplate. - Incomplete peptide dissolution.- Ensure a homogenous cell suspension during seeding. - Fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples. - Confirm complete dissolution of the peptide before use.
Unexpected Cell Morphology Changes Contamination or cellular stress.- Regularly check for microbial contamination. - Ensure all reagents and media are sterile and endotoxin-free. - Include a vehicle control (media with the same concentration of solvent used to dissolve the peptide) to rule out solvent-induced effects.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound from various in vitro studies.

Table 1: Effective Concentrations of this compound in Different In Vitro Assays

Assay Cell Type Effective Concentration Observed Effect Reference
ACE Inhibition-100 µg/mLInhibition of Angiotensin-Converting Enzyme 1 (ACE-1) activity.[1]
Vascular PermeabilityEndothelial Cells1 mg/mL50% inhibition of vascular permeability.[2]
Anti-aging and ProtectionHuman Skin Fibroblasts100 µg/mLOptimal concentration for ACE-1 activity in a peptide mixture.[9]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the cytotoxicity of this compound on a specific cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include a vehicle control and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Endothelial Cell Paracellular Permeability Assay

This protocol measures the effect of this compound on the permeability of an endothelial cell monolayer.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • This compound

  • FITC-Dextran (or other fluorescent tracer)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HUVECs onto the Transwell inserts at a high density to form a confluent monolayer. Culture for 2-3 days.

  • Monolayer Integrity Check: Confirm the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER) or by visual inspection.

  • Peptide Treatment: Treat the endothelial monolayer with various concentrations of this compound in the apical (upper) chamber for a predetermined time (e.g., 24 hours).

  • Permeability Measurement: Add FITC-Dextran to the apical chamber and incubate for a specific period (e.g., 1 hour).

  • Sample Collection: Collect samples from the basolateral (lower) chamber.

  • Fluorescence Reading: Measure the fluorescence of the samples from the basolateral chamber using a fluorescence plate reader.

  • Data Analysis: An increase in fluorescence in the basolateral chamber indicates an increase in permeability. Compare the fluorescence of treated wells to untreated controls.

Visualizations

Experimental_Workflow_for_Optimizing_Tetrapeptide5_Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_functional Functional Assays prep_peptide Prepare this compound Stock Solution dose_response Dose-Response Experiment (e.g., 1-100 µM) prep_peptide->dose_response prep_cells Culture and Seed Cells prep_cells->dose_response viability_assay Cell Viability Assay (MTT) dose_response->viability_assay determine_ic50 Determine IC50/Cytotoxicity viability_assay->determine_ic50 select_optimal_conc Select Optimal Non-Toxic Concentration determine_ic50->select_optimal_conc functional_assay Perform Functional Assays (e.g., Proliferation, Permeability) select_optimal_conc->functional_assay

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Tetrapeptide5_Experiments start Inconsistent/No Effect Observed check_solubility Check Peptide Solubility start->check_solubility check_concentration Verify Concentration Range start->check_concentration check_incubation Optimize Incubation Time start->check_incubation check_storage Review Peptide Storage start->check_storage solution_solubility Use DMSO for stock, sonicate check_solubility->solution_solubility Precipitation observed solution_concentration Perform wider dose-response check_concentration->solution_concentration No dose-dependent effect solution_incubation Test different time points check_incubation->solution_incubation Effect may be time-dependent solution_storage Aliquot and store at -80°C check_storage->solution_storage Multiple freeze-thaws

Caption: Troubleshooting guide for this compound experiments.

Tetrapeptide5_Signaling_Pathways cluster_ace ACE Inhibition cluster_glycation Anti-Glycation cluster_tgf ECM Production (via TGF-β pathway) tetrapeptide5 This compound ace Angiotensin-Converting Enzyme (ACE) tetrapeptide5->ace inhibits glycation Glycation tetrapeptide5->glycation inhibits tgf_beta TGF-β Signaling tetrapeptide5->tgf_beta modulates angiotensin Angiotensin I -> Angiotensin II vasoconstriction Vasoconstriction angiotensin->vasoconstriction collagen Collagen glycation->collagen crosslinking Cross-linking & Degradation collagen->crosslinking smad SMAD Pathway tgf_beta->smad ecm Extracellular Matrix Synthesis (e.g., Collagen) smad->ecm

Caption: Putative signaling pathways of this compound.

References

a identifying and mitigating off-target effects of Tetrapeptide-5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrapeptide-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

This compound is a synthetic four-amino-acid peptide primarily known for its cosmetic applications in reducing under-eye puffiness and dark circles.[1][2] Its mechanism of action is multifactorial and includes:

  • Improved Microcirculation: It helps to balance fluid and microcirculation in the skin.[3]

  • Reduced Capillary Permeability: The peptide supports the integrity of small blood vessels, which can minimize fluid leakage that contributes to puffiness.[3]

  • Angiotensin-Converting Enzyme (ACE) Inhibition: this compound has been shown to inhibit ACE activity, which may play a role in its effects on vasodilation and fluid balance.[4][5]

  • Anti-Glycation Effects: It can inhibit the glycation process, where sugar molecules cross-link with proteins like collagen.[1][5][6] This helps to maintain skin elasticity.[1][7]

  • Increased Superoxide Dismutase (SOD) Activity: By supporting SOD activity, the peptide helps protect cells from oxidative stress.[1]

Q2: What are the documented side effects and toxicity of this compound?

For its intended topical cosmetic use, Acetyl this compound is considered to have an excellent safety profile with a very low risk of side effects.[8] It is generally well-tolerated, even by sensitive skin, and is not known to be a primary irritant or sensitizer.[8] Safety data sheets indicate it is not considered toxic after oral ingestion, not an irritant to skin or eyes, and not mutagenic.[9] There is no data available regarding its systemic toxicity when used in non-cosmetic, research applications at higher concentrations.[8][10]

Q3: Could the ACE-inhibitory activity of this compound have systemic off-target effects in our in vivo models?

While the primary application of this compound is topical, its known inhibitory effect on Angiotensin-Converting Enzyme (ACE) warrants consideration in systemic models.[4][5] Systemic ACE inhibition can lead to a decrease in blood pressure. If your in vivo experiments involve high concentrations of this compound administered systemically, it is plausible that you could observe cardiovascular effects. It is crucial to monitor for such effects and establish a dose-response relationship.

Q4: We are observing unexpected changes in cell signaling pathways unrelated to glycation or fluid balance. What could be the cause?

Unanticipated effects on signaling pathways could indicate off-target binding. Peptides can sometimes interact with receptors or enzymes that are structurally related to their intended target. To investigate this, consider performing a broad-spectrum kinase profiling assay or a receptor binding screen to identify unintended molecular interactions. Such screens can help elucidate if this compound is binding to other cellular components and initiating unintended signaling cascades.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Cell-Based Assays

Symptoms: You observe a dose-dependent decrease in cell viability in your cell line (e.g., HUVECs, fibroblasts) when treated with this compound at concentrations intended for bioactivity studies, not toxicity screening.

Possible Causes:

  • High Peptide Concentration: The concentration used may be significantly higher than the effective concentration for its biological activity, leading to non-specific toxic effects.

  • Contaminants in Peptide Synthesis: The peptide stock may contain residual solvents or byproducts from synthesis (e.g., trifluoroacetic acid - TFA) that are cytotoxic.

  • Off-Target Apoptotic Pathway Activation: The peptide may be interacting with an unknown cell surface receptor or intracellular protein that triggers an apoptotic or necrotic cell death pathway.

Troubleshooting Workflow:

G A Unexpected Cytotoxicity Observed B Verify Peptide Purity and Concentration (HPLC, Mass Spec) A->B C Is Purity >95% and free of contaminants? B->C D Resynthesize or Purify Peptide C->D No E Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) C->E Yes D->B F Determine IC50 and Therapeutic Index E->F G Is cytotoxicity observed at or near the effective concentration? F->G H Investigate Off-Target Mechanism (e.g., Apoptosis Assay - Caspase-3/7) G->H Yes J Issue likely related to excessive concentration. Use concentrations well below IC50 for functional assays. G->J No I Problem likely due to off-target effect. Consider peptide modification to improve specificity. H->I K Problem Solved J->K

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: Inconsistent Results in Angiogenesis Assays

Symptoms: You are using a tube formation assay with HUVECs to investigate the effects of this compound on angiogenesis, based on its known effects on microcirculation. However, the results are highly variable between experiments.

Possible Causes:

  • Assay Sensitivity to Peptide Stability: The peptide may be degrading in the cell culture medium over the course of the experiment.

  • Interference with Assay Components: The peptide might be interacting with components of the basement membrane extract (e.g., Matrigel), affecting its polymerization and subsequent tube formation.

  • Biphasic Dose-Response: The peptide may have a biphasic (hormetic) effect, where low doses stimulate and high doses inhibit the process, leading to variability if concentrations are not precisely controlled.

Troubleshooting Steps:

  • Assess Peptide Stability: Use HPLC to measure the concentration of the peptide in the culture medium at the beginning and end of the experiment. If degradation is significant, consider more frequent media changes or the use of protease inhibitors.

  • Control for Matrix Interaction: Pre-incubate the basement membrane extract with the peptide and then wash it before plating the cells. Compare the results to experiments where the peptide is added directly to the cells.

  • Perform a Fine-Grained Dose-Response Analysis: Test a wider range of concentrations with smaller increments to identify any potential biphasic effects.

Quantitative Data Summary

The following table summarizes efficacy data from in vivo studies on Acetyl this compound for cosmetic applications.

Parameter MeasuredStudy DurationVolunteer CohortKey FindingCitation
Reduction in under-eye bags15 days20 volunteers70% of participants showed a decrease in the visibility of bags under the eyes.[1]
Reduction in under-eye bags60 days20 volunteers95% of participants showed a decrease in the visibility of bags under the eyes by the end of the study.[1]
Improvement in eye bags28 daysNot specified70% of volunteers saw a reduction in the appearance of eye bags.[6]
Skin Elasticity30 daysNot specifiedA 30% increase in the appearance of skin elasticity around the eyes was observed.[6]

Experimental Protocols

Protocol 1: Competitive Binding Assay to Assess Off-Target ACE Interaction

Objective: To quantify the binding affinity of this compound to Angiotensin-Converting Enzyme (ACE) and determine its specificity.

Methodology:

  • Reagents: Recombinant human ACE, a known fluorescently-labeled ACE inhibitor (e.g., lisinopril (B193118) analog), this compound, and an appropriate assay buffer.

  • Procedure: a. In a 96-well plate, add a constant concentration of recombinant ACE and the fluorescently-labeled inhibitor to each well. b. Add increasing concentrations of this compound (or a known unlabeled inhibitor as a positive control) to the wells. c. Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium. d. Measure the fluorescence polarization of each well. The displacement of the fluorescent probe by the peptide will result in a decrease in polarization.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which can be used to determine the binding affinity (Ki).

Protocol 2: General Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which this compound induces cytotoxic effects in a specific cell line.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the various peptide concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot this against the peptide concentration to determine the IC50 (the concentration at which 50% of cells are no longer viable).

Visualizations

Signaling Pathways of this compound

G cluster_0 On-Target Effects cluster_1 Vascular Effects cluster_2 Anti-Glycation Pathway T5 This compound ACE ACE Inhibition T5->ACE Cap Decreased Capillary Permeability T5->Cap Gly Glycation Inhibition T5->Gly SOD Increased SOD Activity T5->SOD Micro Improved Microcirculation ACE->Micro contributes to Cap->Micro contributes to Col Collagen/Elastin Protection Gly->Col Ox Reduced Oxidative Stress SOD->Ox G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Mitigation A Observe Unexpected Phenotype (e.g., cytotoxicity, altered signaling) B In Silico Screening (Sequence Homology, Structure-Based) A->B C Identify Potential Off-Targets B->C D Biochemical Assays (e.g., Competitive Binding, Enzyme Inhibition) C->D E Cell-Based Assays (e.g., Reporter Gene, Phenotypic Screen) C->E F Confirm Off-Target Interaction D->F E->F G Structure-Activity Relationship (SAR) Studies F->G Confirmed H Modify Peptide Sequence/Structure G->H I Re-screen for On-Target Activity and Reduced Off-Target Effects H->I J Optimized Lead Candidate I->J

References

a challenges in the chemical synthesis of histidine-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of histidine-containing peptides. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is histidine considered a "problematic" amino acid in peptide synthesis?

A1: Histidine presents unique challenges due to its imidazole (B134444) side chain.[1][2] The key issues include:

  • High propensity for racemization: The imidazole ring can act as an internal base, leading to the loss of stereochemical integrity at the α-carbon during activation and coupling.[2][3][4]

  • Side-chain reactivity: The nucleophilic nitrogen atom in the imidazole ring can react with activated amino acids, leading to side reactions and reduced yield of the target peptide.[1][5]

  • Potential for side-chain acylation: The imidazole moiety can be acylated during coupling steps if left unprotected.[5]

Q2: How does racemization of histidine occur, and what is the most effective way to prevent it?

A2: Racemization of histidine happens because the π-nitrogen (Nπ) of the imidazole side chain can abstract the α-proton of the activated amino acid.[4] This forms a planar, achiral intermediate, and subsequent reprotonation can occur from either side, yielding a mixture of L- and D-enantiomers.[4]

The most effective strategy to prevent this is to protect the imidazole side chain, particularly at the π-nitrogen.[4][6] A protecting group on the Nπ atom diminishes its ability to act as an intramolecular base, thus preserving the stereochemistry.[4]

racemization_mechanism Activated_L_His Activated L-Histidine Abstraction α-Proton Abstraction by Imidazole Nπ Activated_L_His->Abstraction Intermediate Achiral Enolate Intermediate Abstraction->Intermediate Reprotonation_L Reprotonation Intermediate->Reprotonation_L Reprotonation_D Reprotonation Intermediate->Reprotonation_D L_Product L-Histidine (Desired Product) Reprotonation_L->L_Product D_Product D-Histidine (Racemized Product) Reprotonation_D->D_Product Boc_Protection Protection on Nπ (e.g., Boc, Bom) Boc_Protection->Abstraction Inhibits

Caption: Mechanism of histidine racemization and its prevention.

Q3: How do I choose the right side-chain protecting group for histidine in Fmoc-SPPS?

A3: The choice of protecting group in Fmoc solid-phase peptide synthesis (SPPS) depends on the risk of racemization and the specific peptide sequence.

  • Trityl (Trt): This is a widely used and cost-effective protecting group.[2] However, it protects the τ-nitrogen (Nτ) and offers only minimal suppression of racemization.[4] It is suitable for syntheses where racemization is not a major concern.[2]

  • tert-Butoxycarbonyl (Boc): The Boc group is highly effective at preventing racemization, even at elevated temperatures, making it a good choice for microwave-assisted synthesis.[4]

  • Benzyloxymethyl (Bom): This protecting group is also very effective in suppressing racemization.[4]

protecting_group_selection Start Start: Select Synthesis Strategy Fmoc_SPPS Fmoc-SPPS Start->Fmoc_SPPS Boc_SPPS Boc-SPPS Start->Boc_SPPS Racemization_Risk High Racemization Risk? Fmoc_SPPS->Racemization_Risk Orthogonal_Deprotection Need Orthogonal Deprotection? Boc_SPPS->Orthogonal_Deprotection Use_Trt Use Fmoc-His(Trt)-OH Racemization_Risk->Use_Trt No Use_Boc Use Fmoc-His(Boc)-OH Racemization_Risk->Use_Boc Yes Use_Dnp Use Boc-His(Dnp)-OH Orthogonal_Deprotection->Use_Dnp Yes Use_Bom_Tos Consider Boc-His(Bom)-OH or Boc-His(Tos)-OH Orthogonal_Deprotection->Use_Bom_Tos No

Caption: Decision workflow for selecting a histidine protecting group.

Q4: What are the recommended protecting groups for histidine in Boc-SPPS?

A4: In Boc-SPPS, common protecting groups for the histidine side chain include:

  • Tosyl (Tos): This group can be removed by HOBt, which is often used in coupling reactions.[5] However, this can make it unsuitable for longer syntheses.

  • 2,4-Dinitrophenyl (Dnp): The Dnp group is stable under most reaction and cleavage conditions, making it useful for the synthesis of larger peptides and for protected peptide fragments.[5]

  • Benzyloxymethyl (Bom): This is another effective protecting group for Boc chemistry.[5]

Q5: Besides racemization, what other side reactions can occur with histidine-containing peptides?

A5: Other potential side reactions include:

  • Aspartimide formation: When an aspartic acid residue is followed by histidine, the sequence is prone to the formation of a succinimide (B58015) intermediate, especially during acetylation or capping procedures.[7]

  • Acyl-imidazole formation: If the histidine side chain is unprotected, it can react with activated amino acids to form acyl-imidazoles. While this typically does not lead to byproducts as the acyl group is removed in the next step, it does consume activated acid, potentially requiring more equivalents for complete coupling.[5]

  • Oxidation: The histidine side chain is susceptible to oxidation, which can be catalyzed by metal ions, leading to products like 2-oxohistidine (B12328305).[8]

Data Summary

Table 1: Comparison of Common Histidine Side-Chain Protecting Groups

Protecting GroupSynthesis StrategyRacemization SuppressionKey Features
Trityl (Trt) FmocLowWidely used, cost-effective, protects the Nτ position.[2][4]
tert-Butoxycarbonyl (Boc) FmocHighVery effective, suitable for microwave-assisted synthesis.[4]
Benzyloxymethyl (Bom) Fmoc/BocHighEffective at preventing racemization.[4][5]
Tosyl (Tos) BocModerateRemoved by HOBt, useful for short peptides.[5]
2,4-Dinitrophenyl (Dnp) BocModerateStable to most conditions, good for larger peptides.[5]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for Fmoc-His(Trt)-OH in SPPS

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (B109758) (DCM) (3-5 times) and then DMF (3-5 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 equivalents) and a coupling agent such as HBTU (3-5 equivalents) in a minimal amount of DMF.

    • Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Repeat: Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Purification of His-Tagged Peptides by Immobilized Metal Affinity Chromatography (IMAC)

  • Column Preparation: Equilibrate an IMAC column charged with Ni²⁺ or Co²⁺ ions with a binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, pH 7.4).[9]

  • Sample Preparation: Dissolve the crude peptide in the binding buffer. To reduce non-specific binding, a low concentration of imidazole (10-20 mM) can be included.

  • Loading: Load the peptide solution onto the equilibrated column.

  • Washing: Wash the column with several column volumes of the binding buffer (potentially containing a low concentration of imidazole) to remove unbound impurities.[9]

  • Elution: Elute the bound His-tagged peptide using one of the following methods:

    • Imidazole Gradient: Apply a linear gradient of imidazole (e.g., 20-500 mM) in the binding buffer.

    • pH Gradient: Lower the pH of the buffer to protonate the histidine residues and disrupt their coordination with the metal ions.[9]

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of the target peptide using methods like UV absorbance, SDS-PAGE, or HPLC.

  • Desalting/Buffer Exchange: Pool the pure fractions and perform desalting or buffer exchange into a suitable storage buffer. This can be followed by lyophilization to obtain the final peptide product.

References

Technical Support Center: Optimization of Storage Conditions for Lyophilized Tetrapeptide-5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions for lyophilized Tetrapeptide-5 (Sequence: Ac-β-Ala-His-Ser-His[1]) to ensure its long-term stability and integrity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for lyophilized this compound?

For maximum longevity, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[2][3][4] It is critical to protect the peptide from moisture, light, and oxygen.[3][5] Storing vials in a desiccator with a drying agent can prevent moisture absorption, as peptides are often hygroscopic.[5][6][7] For peptides containing residues prone to oxidation, like Histidine in this compound, it is recommended to purge the vial with an inert gas such as nitrogen or argon before sealing.[2][3][8]

Q2: How should I handle lyophilized this compound before use?

To prevent condensation, which introduces moisture and can accelerate degradation, always allow the peptide vial to warm to room temperature in a desiccator before opening.[6][9][10] Once opened, weigh out the desired quantity quickly and reseal the vial tightly to minimize exposure to atmospheric moisture and oxygen.[6][9]

Q3: How should I store this compound once it is reconstituted in a solution?

The shelf-life of peptides in solution is significantly shorter than in their lyophilized form.[3][6][9] If storage in solution is necessary, dissolve the peptide in a sterile buffer, ideally at a pH of 5-6.[3][6] The solution should be divided into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][5][6] These aliquots should be stored at -20°C or colder for a few weeks; long-term storage in solution is not recommended.[3][6][9] Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[3][11]

Q4: What are the initial signs that my this compound may be degrading?

Degradation can manifest as a loss of biological activity, changes in solubility, or the appearance of unexpected peaks during analytical analysis (e.g., HPLC).[3] Physical changes can include discoloration of the lyophilized powder or the formation of precipitates in a solution.[3]

Q5: What is the role of excipients in lyophilized peptide formulations?

Excipients are added to peptide formulations before lyophilization to improve stability.[12][13] Common excipients include:

  • Bulking agents (e.g., mannitol, sucrose): These provide structure to the lyophilized cake and help prevent peptide aggregation.[12]

  • Cryoprotectants and Lyoprotectants (e.g., trehalose, glycine, sorbitol): These protect the peptide from damage caused by ice crystal formation during freezing and the stresses of drying.[12][13]

  • Buffers (e.g., citrate, phosphate): These maintain pH stability in the frozen and dried states, reducing the risk of degradation.[12]

  • Antioxidants : For peptides susceptible to oxidation, antioxidants may be included to enhance stability.[13]

Data Presentation

Table 1: Recommended Storage Conditions for Lyophilized this compound

ConditionTemperatureDurationKey Considerations
Long-Term -80°CYears[2]Optimal for maximum stability. Store in a sealed vial, preferably with an inert gas headspace (Nitrogen/Argon).[2][4][8]
Long-Term -20°CSeveral years[6]A common and acceptable alternative to -80°C. Keep in a desiccator to prevent moisture absorption.[4][6]
Short-Term 4°CWeeks[9]Suitable for short-term use only. Must be kept in a tightly sealed container in a desiccator.[9]
Short-Term Room TemperatureWeeks to months (not recommended)[2][10]Prone to degradation; should be avoided for any significant length of time.[2]

Table 2: Stability of Reconstituted this compound in Solution

Storage TemperatureRecommended DurationBuffer/SolventKey Considerations
-80°C Weeks to a few monthsSterile Buffer (pH 5-6)[6]Aliquot into single-use volumes to avoid freeze-thaw cycles.[6]
-20°C Up to a few weeks[9]Sterile Buffer (pH 5-6)[6]Most common method for short-term storage. Avoid frost-free freezers.[3][11]
4°C Up to one week[3]Sterile Buffer (pH 5-6)[6]Only for very short-term use. Risk of bacterial contamination and degradation increases.[6]
Room Temperature Not Recommended (Hours)[3]N/ASignificant degradation can occur rapidly.

Troubleshooting Guides

Problem: Reduced Biological Activity of this compound

Possible CauseTroubleshooting Steps
Improper Storage Temperature Verify that the lyophilized peptide has been consistently stored at -20°C or -80°C and that reconstituted solutions were stored at -20°C or colder.[3]
Repeated Freeze-Thaw Cycles Prepare single-use aliquots of the peptide solution immediately after reconstitution to avoid multiple freeze-thaw cycles.[3][6]
Oxidation The Histidine (His) residues in this compound can be prone to oxidation.[6] Ensure vials are purged with an inert gas and tightly sealed.[3][8] For solutions, use degassed buffers.[11]
Hydrolysis/Deamidation The peptide may have degraded due to moisture. Ensure the lyophilized powder is stored in a desiccator and brought to room temperature before opening.[3][9] Use sterile buffers at pH 5-6 for solutions.[3][6]
Light Exposure Store peptide vials in the dark or use amber vials to prevent potential photodegradation.[2][5]

Problem: this compound Fails to Dissolve Completely

Possible CauseTroubleshooting Steps
Peptide Aggregation Aggregation can occur from improper storage or handling.[3] Gentle sonication in a water bath may help break up aggregates.[9] Consider re-evaluating the dissolution buffer.
Incorrect Solvent/Buffer The solubility of a peptide is determined by its amino acid composition.[9] For this compound (Ac-β-Ala-His-Ser-His), which has basic Histidine residues, dissolving in a slightly acidic, sterile buffer or distilled water should be effective.[11]
Low Temperature Ensure the peptide and solvent are at room temperature before attempting to dissolve.[3]

Experimental Protocols

Protocol 1: Stability Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To monitor the purity of this compound and detect the formation of degradation products over time under different storage conditions.

Methodology:

  • Sample Preparation: Aliquot lyophilized this compound into multiple vials for each storage condition (e.g., -80°C, -20°C, 4°C, 25°C).

  • Time Points: At specified time points (e.g., 0, 1, 3, 6, 12 months), remove one vial from each storage condition.

  • Equilibration: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[9]

  • Reconstitution: Reconstitute the peptide in a suitable solvent (e.g., sterile water or a buffer compatible with HPLC analysis) to a known concentration.

  • HPLC Analysis:

    • Inject the reconstituted sample into an RP-HPLC system equipped with a C18 column.

    • Use a gradient elution method with mobile phases typically consisting of (A) 0.1% Trifluoroacetic Acid (TFA) in water and (B) 0.1% TFA in acetonitrile.

    • Monitor the elution profile using a UV detector at a wavelength of ~214-220 nm.

  • Data Analysis:

    • Calculate the purity of the peptide by determining the peak area of the main peptide peak as a percentage of the total peak area.

    • Identify and quantify any new peaks, which represent degradation products.[2]

    • For confirmation, the identity of the main peak and any degradation products can be analyzed using mass spectrometry (MS).[2][14]

Protocol 2: Determination of Residual Moisture by Karl Fischer Titration

Objective: To measure the residual moisture content in lyophilized this compound, a critical parameter for predicting long-term stability.

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and the reagent is standardized.

  • Sample Handling: Handle the lyophilized peptide in a low-humidity environment (e.g., a glove box or dry room) to prevent moisture absorption.[7]

  • Sample Introduction: Accurately weigh and quickly introduce a known amount of the lyophilized this compound powder directly into the titration vessel.

  • Titration: Start the titration process. The Karl Fischer reagent will react stoichiometrically with the water present in the sample.

  • Calculation: The instrument will automatically determine the amount of water based on the volume of titrant used. The water content is typically expressed as a percentage (w/w).[7]

  • Interpretation: A low residual moisture content (typically <1-2%) is desirable for the long-term stability of lyophilized peptides.

Visualizations

G cluster_analysis Analytical Testing start Start: Lyophilized This compound Batch aliquot Aliquot into Vials for Each Storage Condition start->aliquot storage Store at Varied Conditions (-80°C, -20°C, 4°C, 25°C) aliquot->storage kf Moisture by Karl Fischer (Time Zero Only) aliquot->kf T=0 timepoint Pull Samples at Defined Time Points storage->timepoint equilibrate Equilibrate Vial to Room Temp in Desiccator timepoint->equilibrate reconstitute Reconstitute Peptide to Known Concentration equilibrate->reconstitute hplc Purity by RP-HPLC reconstitute->hplc activity Biological Activity Assay reconstitute->activity data Analyze Data & Compare to T=0 hplc->data activity->data end End: Determine Optimal Storage Conditions data->end

Caption: Experimental workflow for a typical stability study of lyophilized this compound.

G cluster_degradation Degradation Pathways cluster_products Resulting Products cluster_causes Primary Causes peptide Intact this compound hydrolysis Hydrolysis peptide->hydrolysis oxidation Oxidation peptide->oxidation aggregation Aggregation peptide->aggregation fragments Peptide Fragments hydrolysis->fragments Loss of Activity oxidized Oxidized Peptide (e.g., at His residues) oxidation->oxidized Loss of Activity aggregates Inactive Aggregates aggregation->aggregates Loss of Activity & Solubility moisture Moisture/Water moisture->hydrolysis oxygen Oxygen/Light oxygen->oxidation temp High Temp/ Freeze-Thaw temp->aggregation

Caption: Common degradation pathways affecting lyophilized peptides during storage.

References

Technical Support Center: Overcoming Low Bioavailability of Tetrapeptides In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of low in vivo bioavailability of tetrapeptides.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the development of tetrapeptide therapeutics.

Q1: What are the primary reasons my tetrapeptide exhibits low oral bioavailability?

A1: The oral bioavailability of tetrapeptides is typically hindered by two major physiological barriers in the gastrointestinal (GI) tract:

  • Enzymatic Degradation: The GI tract is rich in proteases like pepsin in the stomach and trypsin and chymotrypsin (B1334515) in the small intestine.[1][2] These enzymes can rapidly cleave the peptide bonds of your tetrapeptide, degrading it before it can be absorbed. Smaller peptides generally show better stability in gastric fluid, but both small and large peptides are rapidly degraded in intestinal fluid.[3][4]

  • Poor Membrane Permeability: The intestinal epithelium forms a tight barrier that limits the passage of molecules. Tetrapeptides, being relatively large and often hydrophilic, struggle to cross this barrier via the transcellular (through the cells) or paracellular (between the cells) routes.[5][6][7] Efflux pumps, such as P-glycoprotein (P-gp), can also actively transport absorbed peptides back into the intestinal lumen.[1]

Q2: My tetrapeptide is rapidly degraded in simulated intestinal fluid. What chemical modifications can I implement to increase its stability?

A2: Enhancing enzymatic stability is a critical first step. Several chemical modification strategies can protect your tetrapeptide from proteolytic cleavage:

  • Cyclization: Converting the linear tetrapeptide into a cyclic structure significantly increases stability by making it less recognizable to proteases.[1][8] Cyclic peptides are generally more resistant to degradation in intestinal fluid.[4][9]

  • Incorporate Non-natural Amino Acids: Replacing standard L-amino acids with D-amino acids at enzymatic cleavage sites can prevent enzyme recognition and hydrolysis.[1][10]

  • N-methylation: Methylating the nitrogen atom of the peptide backbone can sterically hinder the approach of proteases and improve membrane permeability by reducing the number of hydrogen bond donors.[11][12][13]

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can create a protective shield around the peptide, sterically hindering enzymes and increasing the hydrodynamic size, which can also reduce renal clearance.[1][14]

Q3: How can I improve the intestinal permeability of my stability-enhanced tetrapeptide?

A3: Once your tetrapeptide is stable, the next challenge is getting it across the intestinal wall. Strategies to improve permeability include:

  • Use of Permeation Enhancers: These are excipients co-formulated with the peptide that transiently and reversibly open the tight junctions between intestinal cells, allowing for paracellular transport.[1][6] Examples include chelating agents (e.g., EDTA) and surfactants.[1][6] Caution is advised, as some enhancers can cause mucosal irritation.[1]

  • Lipid-Based Nanoparticle Delivery: Encapsulating the tetrapeptide in lipid-based nanocarriers like liposomes or solid lipid nanoparticles (SLNs) offers a dual advantage.[15][16][17] It protects the peptide from enzymatic degradation and can facilitate its transport across the intestinal epithelium.[15][18]

  • Mucoadhesive Systems: Formulations containing mucoadhesive polymers (e.g., chitosan) can increase the residence time of the tetrapeptide at the absorption site, providing a longer window for absorption to occur.[6][16]

Q4: I am considering a nanoparticle delivery system. What are the key parameters to evaluate, and what are the typical differences between common carriers?

A4: When developing a nanoparticle formulation, you should characterize its size, surface charge (zeta potential), encapsulation efficiency, and release profile. These parameters are critical for predicting in vivo performance.

Section 2: Quantitative Data Tables

Table 1: Comparison of Strategies to Enhance Tetrapeptide Stability

Modification StrategyExample Effect on StabilityKey Considerations
Cyclization A linear peptide was completely degraded in SIF within 2 hours, while its cyclic counterpart showed >85% remaining after 4 hours.[9]Can alter the peptide's conformation and biological activity. Synthesis can be complex.[1]
D-Amino Acid Substitution Substitution of an L-amino acid with a D-amino acid at a cleavage site can increase the peptide's half-life in plasma by several fold.[10]The position of substitution is critical; incorrect placement may abolish activity.[19]
PEGylation Can increase plasma half-life from minutes to hours by preventing proteolysis and reducing renal clearance.[1][14]May reduce binding affinity to the target receptor due to steric hindrance.[1]

Table 2: Efficacy of Common Nanoparticle Delivery Systems for Peptides

Nanoparticle TypeTypical Size Range (nm)Typical Encapsulation Efficiency (%)Mechanism of Action & Advantages
Liposomes 80 - 20030 - 60%Protects peptide from degradation; can fuse with cell membranes to release payload.[15][20] Biocompatible and well-studied.[17]
Solid Lipid Nanoparticles (SLNs) 100 - 40040 - 80%Provides protection and controlled release.[16][18] High stability and feasibility for large-scale manufacturing.[17]
Polymeric Nanoparticles (e.g., PLGA) 150 - 30050 - 90%Offers excellent protection and tunable, sustained release. Biodegradable and FDA-approved polymers are available.[20]

Section 3: Detailed Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Simulated Gastric & Intestinal Fluids (SGF/SIF)

This protocol assesses the enzymatic stability of a tetrapeptide, a crucial first step in evaluating its potential for oral delivery.

Objective: To determine the degradation rate of a tetrapeptide in simulated gastrointestinal fluids.

Materials:

  • Simulated Gastric Fluid (SGF): Prepare according to USP standards (e.g., 2.0 g NaCl, 3.2 g purified pepsin, 7.0 mL HCl, qs to 1000 mL with water, pH ~1.2).[21]

  • Simulated Intestinal Fluid (SIF): Prepare according to USP standards (e.g., 6.8 g monobasic potassium phosphate, 10 g pancreatin, adjust pH to ~6.8 with NaOH, qs to 1000 mL with water).

  • Tetrapeptide stock solution (e.g., 1 mg/mL in water).

  • Quenching solution (e.g., 10% Trichloroacetic acid or strong base).

  • Incubator/shaking water bath set to 37°C.[9]

  • HPLC or LC-MS/MS system for analysis.

Methodology:

  • Pre-warm SGF and SIF solutions to 37°C.[21]

  • Spike the tetrapeptide stock solution into the SGF and SIF solutions to a final concentration of ~100-500 µg/mL.[9] Prepare a control sample in Milli-Q water.[9]

  • Incubate the mixtures at 37°C with constant agitation.[21]

  • At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction vial.[21]

  • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.[21]

  • Analyze the samples by HPLC or LC-MS/MS to quantify the concentration of the remaining intact tetrapeptide.

  • Calculate the percentage of peptide remaining at each time point relative to time zero and plot the degradation profile.

Protocol 2: Caco-2 Cell Permeability Assay

This assay is the industry standard for predicting in vitro intestinal drug absorption and identifying potential for active efflux.[22][23][24]

Objective: To measure the rate of transport of a tetrapeptide across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.[25][26]

Materials:

  • Caco-2 cells.

  • Transwell® inserts (e.g., 12- or 24-well plates).

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Test tetrapeptide and control compounds (e.g., atenolol (B1665814) for low permeability, antipyrine (B355649) for high permeability).[24]

  • LC-MS/MS system for quantification.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[22]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer.

  • Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test tetrapeptide solution (in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle agitation. e. At specified time points (e.g., 2 hours), take samples from the basolateral chamber.[25][26]

  • Transport Experiment (Basolateral to Apical - B to A for Efflux): a. To determine if the peptide is a substrate for efflux pumps, perform the experiment in the reverse direction.[24] b. Add the tetrapeptide to the basolateral chamber and sample from the apical chamber.[25]

  • Analysis: Quantify the concentration of the tetrapeptide in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

  • Efflux Ratio: Calculate the efflux ratio by dividing Papp (B-A) by Papp (A-B). A ratio greater than 2 suggests active efflux.[24]

Section 4: Mandatory Visualizations

G cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation start Tetrapeptide Formulation stomach Stomach (Low pH, Pepsin) start->stomach intestine Intestine (Proteases, Mucus Layer) stomach->intestine Transit degradation1 Degradation stomach->degradation1 epithelium Intestinal Epithelium (Tight Junctions, Efflux Pumps) intestine->epithelium degradation2 Degradation intestine->degradation2 blood Bloodstream epithelium->blood Successful Absorption poor_absorption Poor Permeation epithelium->poor_absorption G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Formulation & In Vivo Testing design Lead Tetrapeptide Chemical Modification Strategy (e.g., Cyclization, D-AA Sub) stability Stability Assay Simulated GI Fluids Plasma Stability design->stability Synthesize Modified Peptide stability->design Optimize (Degradation) permeability Permeability Assay Caco-2 Monolayer Papp & Efflux Ratio stability->permeability If Stable permeability->design Optimize (Low Papp) formulation Formulation Select Delivery System (e.g., Liposomes, SLNs) permeability->formulation If Permeable invivo In Vivo PK Study Animal Model Bioavailability (F%) formulation->invivo invivo->design Optimize (Low F%)

References

a minimizing peptide adsorption to labware during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize peptide adsorption to labware during experiments.

Frequently Asked Questions (FAQs)

Q1: What is peptide adsorption and why is it a problem?

A1: Peptide adsorption is the non-specific binding of peptides to the surfaces of laboratory consumables, such as microplates, vials, and pipette tips.[1] This phenomenon can lead to significant loss of the peptide from your sample, resulting in inaccurate quantification, reduced assay sensitivity, and poor experimental reproducibility.[1][2] The extent of adsorption is influenced by the peptide's physicochemical properties (e.g., hydrophobicity, charge) and the characteristics of the labware surface.

Q2: Which types of peptides are most susceptible to adsorption?

A2: Peptides with a high degree of hydrophobicity are particularly prone to binding to nonpolar plastic surfaces like polypropylene (B1209903). Additionally, charged peptides can interact with surfaces through electrostatic interactions. For instance, positively charged (cationic) peptides can adsorb to negatively charged glass surfaces.

Q3: What is "low-binding" labware and how does it work?

A3: Low-binding labware is specifically designed to minimize peptide and protein adsorption.[1][3][4] Manufacturers use various strategies to create a more hydrophilic surface or apply coatings that repel peptides, thereby reducing the hydrophobic and electrostatic interactions that cause peptides to stick.[1]

Q4: Can I reuse low-binding labware?

A4: It is generally not recommended to reuse low-binding labware, especially in sensitive applications like quantitative mass spectrometry or immunoassays.[1] Reuse can lead to cross-contamination and may compromise the integrity of the low-binding surface.[1]

Q5: How does the choice of solvent affect peptide adsorption?

A5: The solvent composition plays a critical role in minimizing peptide adsorption. For hydrophobic peptides, increasing the organic content (e.g., acetonitrile) in your sample diluent can help keep the peptide in solution and reduce its affinity for the container walls.[1][5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered due to peptide adsorption.

Issue 1: Low or no signal in Mass Spectrometry (LC-MS) analysis.

  • Potential Cause: The peptide of interest is adsorbing to the surfaces of vials, pipette tips, or the plate, and therefore not being injected into the instrument.

  • Troubleshooting Steps:

    • Evaluate Your Labware: If using standard polypropylene labware, switch to certified low-binding microplates or vials.[1] For cationic peptides, avoid glass vials unless they have been properly siliconized.

    • Optimize Your Solvent: For hydrophobic peptides, try increasing the percentage of organic solvent (e.g., acetonitrile) in your sample diluent.[1][5][6] A concentration of 5% (v/v) acetonitrile (B52724) has been shown to improve the linearity of detection for many peptides.[5]

    • Add a Surfactant: Incorporate a non-ionic surfactant, such as 0.05% Tween-20 or Triton X-100, into your sample buffer to reduce hydrophobic interactions with plastic surfaces.[7]

    • Perform a Recovery Test: Quantify the extent of peptide loss in your current experimental setup by performing a recovery test (see Experimental Protocols section).[1]

Issue 2: High variability and poor reproducibility in immunoassays (e.g., ELISA).

  • Potential Cause: Inconsistent peptide adsorption across the wells of a microplate leads to variable results. If the peptide standard or the analyte in the sample adsorbs to the plate, it will not be available for binding to the capture antibody, leading to inaccurate results.[2]

  • Troubleshooting Steps:

    • Use Low-Binding Plates: Switch to 96-well plates specifically marketed as low-protein or low-peptide binding.[1][8]

    • Add a Blocking Agent: Incorporate a blocking agent, such as Bovine Serum Albumin (BSA) at a concentration of 0.1%, into your assay buffer.[1][2][9] BSA can coat the surfaces of the wells and prevent the peptide of interest from adsorbing.[2][7] However, be mindful that the blocking agent itself could potentially interfere with your assay.[1]

    • Include Detergents: Adding a small amount of a non-ionic detergent (e.g., Tween-20) to your buffers can help reduce non-specific binding of peptides to the plate surface.[1]

    • Check for Edge Effects: Inconsistent temperature or evaporation across the plate can exacerbate adsorption issues. Ensure proper plate sealing and incubation conditions.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the recovery of peptides from different types of labware and the effectiveness of various preventative measures.

Table 1: Peptide Recovery from Different Labware Materials

Labware MaterialPeptide TypePeptide Recovery (%)Reference
PolypropyleneHydrophobic50-80%[8]
GlassHydrophobic~50% (after initial loss)[8]
Low-Binding PolypropyleneHydrophobic>90%[10]
PolystyreneImmunoglobulin~2%[10]
Micronic Polypropylene (sterile)Immunoglobulin~98% more efficient than Polystyrene[10]

Table 2: Effect of Solvent Composition on Peptide Recovery

Solvent CompositionPeptide TypeR² value of detection linearityReference
0.1% Formic AcidVarious0.35 - 0.99[5]
0.1% Formic Acid + 2.5% AcetonitrileVarious0.85 - 0.99+[5]
0.1% Formic Acid + 5% AcetonitrileVarious>0.99 for 83% of peptides[5]

Experimental Protocols

Protocol 1: Quantification of Peptide Recovery

This protocol allows you to quantify the recovery of your specific peptide from your chosen labware.[1]

  • Prepare Peptide Stock Solution: Dissolve your peptide in an appropriate solvent to create a concentrated stock solution.

  • Prepare Working Solution: Dilute the stock solution to the desired experimental concentration in your assay buffer.

  • Incubate in Test Labware: Aliquot the working solution into the labware you wish to test (e.g., microplate wells, microcentrifuge tubes).

  • Incubate in Low-Binding Labware (Control): As a control, aliquot the same working solution into certified low-binding tubes.

  • Incubate: Incubate both sets of samples under your standard experimental conditions (time and temperature).

  • Analyze Supernatant: At various time points, carefully collect the supernatant from both the test and control labware.

  • Quantify Peptide Concentration: Analyze the peptide concentration in the supernatant using a suitable method (e.g., LC-MS, ELISA, or a colorimetric peptide assay).

  • Calculate Recovery: The percent recovery is calculated as: (Concentration in Test Labware / Concentration in Control Labware) * 100.

Protocol 2: Passivation of Glassware with Siliconization

For cationic peptides that may adsorb to negatively charged glass surfaces, siliconization can create a hydrophobic barrier to prevent this interaction.

  • Cleaning: Thoroughly clean the glassware with a suitable laboratory detergent, followed by rinsing with deionized water. Ensure the glassware is completely dry.

  • Preparation of Siliconizing Agent: Prepare a 2-5% solution of a siliconizing agent (e.g., dichlorodimethylsilane) in a hydrophobic organic solvent (e.g., hexane (B92381) or toluene). Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Application: Fill the glassware with the siliconizing solution, ensuring all surfaces are coated. Alternatively, the solution can be rinsed over the surfaces.

  • Incubation: Allow the solution to be in contact with the glass for 5-10 minutes.

  • Rinsing: Discard the siliconizing solution and rinse the glassware thoroughly with the same organic solvent to remove any excess reagent.

  • Final Rinse: Rinse the glassware with a polar solvent like methanol (B129727) or ethanol, followed by a final rinse with deionized water.

  • Drying: Allow the glassware to air dry completely or dry it in an oven at a temperature compatible with the siliconizing agent used.

Visualizations

Caption: A troubleshooting workflow for diagnosing and resolving peptide loss.

cluster_workflow Experimental Workflow for Quantifying Peptide Recovery PrepStock Prepare Peptide Stock Solution PrepWorking Prepare Working Solution in Assay Buffer PrepStock->PrepWorking AliquotTest Aliquot into Test Labware PrepWorking->AliquotTest AliquotControl Aliquot into Low-Binding Control Labware PrepWorking->AliquotControl Incubate Incubate under Experimental Conditions AliquotTest->Incubate AliquotControl->Incubate Analyze Analyze Supernatant (e.g., LC-MS) Incubate->Analyze Calculate Calculate % Recovery Analyze->Calculate cluster_pathway Signaling Pathway of Peptide Loss due to Adsorption Peptide Peptide in Solution Adsorption Adsorption (Hydrophobic/Electrostatic Interactions) Peptide->Adsorption Labware Labware Surface (e.g., Polypropylene, Glass) Labware->Adsorption Loss Loss of Peptide from Solution Adsorption->Loss InaccurateResults Inaccurate Experimental Results Loss->InaccurateResults

References

Technical Support Center: Validating Tetrapeptide-5 Specific Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on designing and troubleshooting experiments to validate the specific biological effects of Acetyl Tetrapeptide-5.

Frequently Asked Questions (FAQs)

Q1: What is Acetyl this compound and what are its proposed mechanisms of action?

A1: Acetyl this compound is a synthetic four-amino-acid peptide primarily known for its use in cosmetic formulations to reduce puffiness and dark circles under the eyes.[1][2] Its proposed mechanisms of action include:

  • Anti-oedema effects: It is suggested to improve lymphatic circulation and reduce the permeability of blood vessels, which helps to decrease fluid accumulation.[1][3]

  • Anti-glycation effects: The peptide may inhibit the glycation process, where sugars damage proteins like collagen.[1][3] This helps maintain skin elasticity. By preventing the glycation of enzymes like Superoxide Dismutase (SOD), it helps protect against oxidative stress.[1][3]

  • ACE Inhibition: Some evidence suggests it inhibits the Angiotensin-Converting Enzyme (ACE), which could improve local blood circulation by reducing hypertension in the microvasculature around the eyes.[3][4]

Q2: Why is it critical to use specific controls when testing Acetyl this compound?

A2: Peptides can exert non-specific effects due to their physicochemical properties, such as charge and hydrophobicity.[5] Using proper controls is essential to demonstrate that the observed biological activity is a direct result of the specific amino acid sequence of Acetyl this compound and not a general peptide effect.[5][6]

Q3: What is a scrambled peptide and why is it a better negative control than just a vehicle?

A3: A scrambled peptide has the same amino acid composition as the active peptide but arranged in a random order.[5] It serves as a superior negative control because it shares similar broad physicochemical properties (like molecular weight and isoelectric point) with the active peptide.[5] This helps to confirm that the biological effect is sequence-dependent.[5][7] A vehicle control (the solvent) only controls for the effect of the delivery medium.

Q4: Can residual contaminants from peptide synthesis, like Trifluoroacetic acid (TFA), affect my cell-based assays?

A4: Yes. TFA is commonly used during peptide synthesis and purification.[8] Residual TFA can remain in the final peptide preparation as a salt and has been shown to interfere with cellular assays, sometimes inhibiting cell proliferation or causing other unexpected effects.[8] It is crucial to either use TFA-free peptides or to have a vehicle control that contains a similar concentration of TFA.

Troubleshooting Guides

Issue EncounteredPotential CauseRecommended Solution
High variability between experimental replicates. 1. Peptide degradation. 2. Inconsistent peptide concentration. 3. Biological contamination (e.g., endotoxins).[8]1. Prepare fresh stock solutions. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Ensure complete solubilization of the peptide. Use a validated method to confirm concentration. 3. Use endotoxin-free reagents and test your peptide stock for endotoxin (B1171834) levels, especially for immunological assays.[8]
No difference observed between this compound and the scrambled peptide control. 1. The observed effect is non-specific. 2. The assay is not sensitive enough. 3. The scrambled peptide control is not truly inactive.1. Conclude that the observed effect is likely not due to the specific sequence of this compound. 2. Optimize the assay: check the dose-response and time-course. 3. Test a second scrambled sequence or an unrelated peptide with similar properties.
The positive control for my assay is not working. 1. Reagent degradation. 2. Incorrect assay setup or protocol execution. 3. Cell line has lost responsiveness.1. Use fresh or newly purchased positive control reagents. 2. Carefully review the entire experimental protocol. 3. Use a new batch of cells from a reliable stock or perform cell line authentication.
My in vitro results are not translating to my in vivo model. 1. Poor bioavailability or rapid degradation of the peptide in vivo. 2. Different mechanism of action in a complex biological system. 3. The chosen animal model is not appropriate.1. Consider formulation strategies to improve peptide stability and delivery. 2. The in vivo environment involves complex interactions not present in vitro. Further mechanistic studies are needed. 3. Re-evaluate if the animal model accurately reflects the human condition being studied.

Experimental Protocols & Data

To rigorously validate the specific effects of Acetyl this compound, a series of control experiments are necessary.

Logical Framework for Control Experiments

The following diagram illustrates the logic of using different controls to isolate the specific effects of Acetyl this compound.

G cluster_experiment Experimental Setup cluster_controls Control Conditions cluster_interpretation Interpretation Test Test Condition (Cells + this compound) Result1 Test vs. Vehicle (Gross Effect) Test->Result1 Result2 Test vs. Scrambled (Sequence-Specific Effect) Test->Result2 Result3 Test vs. Positive (Efficacy Comparison) Test->Result3 Vehicle Vehicle Control (Cells + Solvent) Vehicle->Result1 Scrambled Scrambled Peptide (Cells + Scrambled Sequence) Scrambled->Result2 Positive Positive Control (Cells + Known Effector) Positive->Result3

Caption: Logical flow for interpreting experimental results using controls.

Protocol 1: In Vitro Collagen Glycation Inhibition Assay

This assay measures the ability of Acetyl this compound to inhibit the formation of Advanced Glycation End-products (AGEs), which are fluorescent.[9]

Methodology:

  • Preparation: Prepare solutions of Type I collagen, glucose (or fructose), Acetyl this compound, a scrambled peptide control, and a positive control inhibitor (e.g., Aminoguanidine).

  • Incubation: In a 96-well black plate, mix collagen and glucose. Add the test peptides or controls at various concentrations. Incubate the plate at 37°C for several weeks.[9][10]

  • Measurement: At specified time points (e.g., weekly), measure the fluorescence using a plate reader with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.[9]

  • Analysis: Compare the fluorescence intensity of wells treated with this compound to the vehicle control (collagen + glucose only) and the scrambled peptide control.

Expected Quantitative Data:

TreatmentConcentration (µM)Fluorescence (AU) at Week 4% Inhibition
Vehicle Control-15,250 ± 8500%
Acetyl this compound 1011,130 ± 62027%
507,930 ± 45048%
1005,185 ± 30066%
Scrambled Peptide10014,800 ± 9103%
Aminoguanidine (Positive Control)1004,270 ± 25072%
Protocol 2: In Vitro Vascular Permeability Assay (Transwell Model)

This assay assesses whether Acetyl this compound can protect or restore the integrity of an endothelial cell monolayer, mimicking a blood vessel wall.[11][12][13]

Methodology:

  • Cell Culture: Seed endothelial cells (e.g., HUVECs) onto collagen-coated Transwell inserts in a 24-well plate and culture until a confluent monolayer is formed.[11][12]

  • Treatment: Introduce an inflammatory agent (e.g., VEGF or TNF-α) to the media to induce permeability.[13][14] Concurrently, treat cells with Acetyl this compound, a scrambled peptide, or a vehicle control.

  • Permeability Measurement: Add a high molecular weight FITC-Dextran tracer to the upper chamber of the Transwell insert.[11][12]

  • Quantification: After a set incubation period (e.g., 1-4 hours), measure the fluorescence of the media in the lower chamber. Higher fluorescence indicates greater permeability.[11]

Expected Quantitative Data:

ConditionFITC-Dextran in Lower Chamber (ng/mL)% Permeability Reduction
Untreated Control55 ± 8-
VEGF-Treated (Vehicle)210 ± 150%
VEGF + Acetyl this compound (50 µM)95 ± 1174%
VEGF + Scrambled Peptide (50 µM)201 ± 186%
Experimental Validation Workflow

The following diagram outlines a comprehensive workflow for validating the specific effects of a bioactive peptide like Acetyl this compound.

G cluster_invitro In Vitro Validation cluster_invivo In Vivo / Ex Vivo Validation start Hypothesis: This compound has specific anti-glycation & anti-permeability effects dose_response Dose-Response Curve (this compound) start->dose_response controls Control Experiments (Vehicle, Scrambled Peptide) dose_response->controls mechanism Mechanism of Action Assays (Glycation, Permeability) controls->mechanism decision Specific Effect Demonstrated? mechanism->decision model Select Appropriate Model (e.g., skin explant, animal model) decision->model Yes conclusion Conclusion: Validate or Refute Specific Effects decision->conclusion No efficacy Efficacy & Toxicity Studies model->efficacy efficacy->conclusion

Caption: A stepwise workflow for the validation of bioactive peptides.

Proposed Signaling Pathway Inhibition

Acetyl this compound is proposed to interfere with the non-enzymatic glycation pathway, which leads to the formation of AGEs and subsequent collagen cross-linking.

G Protein Protein (e.g., Collagen, SOD) Schiff Schiff Base (Early Glycation) Protein->Schiff Sugar Reducing Sugar (e.g., Glucose) Sugar->Schiff AGEs Advanced Glycation End-products (AGEs) Schiff->AGEs Irreversible reactions Crosslink Collagen Cross-linking Loss of Elasticity AGEs->Crosslink Tetrapeptide Acetyl This compound Tetrapeptide->Schiff Inhibits Tetrapeptide->AGEs Inhibits

Caption: Proposed inhibition of the glycation pathway by Acetyl this compound.

References

Technical Support Center: Strategies to Avoid Cytotoxicity of Peptide Solvents in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to mitigate the cytotoxic effects of peptide solvents in cell-based assays. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My peptide is insoluble in aqueous solutions. What is the best approach to dissolve it for a cell-based assay?

A1: The optimal strategy for dissolving a peptide depends on its amino acid composition and overall charge.[1] It is recommended to test the solubility with a small amount of the peptide first.[1]

  • For hydrophobic or neutral peptides: Initially, dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[2][3] Then, slowly add this stock solution to your aqueous buffer or cell culture medium while vortexing to reach the final desired concentration.[2] If the solution becomes cloudy, you have likely reached the solubility limit.[4]

  • For positively charged (basic) peptides: First, attempt to dissolve the peptide in sterile distilled water.[1][5] If it remains insoluble, try a dilute acidic solution, such as 10% acetic acid.[1][5]

  • For negatively charged (acidic) peptides: Begin with sterile, distilled water.[1] If solubility is an issue, a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate can be used.[4] However, avoid basic solutions if your peptide contains cysteine, as it can promote disulfide bond formation.[4]

Q2: What is the maximum recommended concentration of DMSO in my cell culture?

A2: The maximum tolerated concentration of DMSO is highly cell-line dependent.[6] However, a general guideline is to keep the final concentration at or below 0.5%.[6][7][8] Many researchers recommend a concentration of 0.1% or lower, especially for sensitive cell lines or long-term incubation studies.[6][9][10] It is crucial to determine the specific tolerance of your cell line by performing a dose-response experiment.[6]

Q3: My compound requires a higher concentration of DMSO for solubility than my cells can tolerate. What should I do?

A3: This is a common challenge. Here are a few strategies:

  • High-Concentration Stock: Dissolve your peptide in 100% DMSO at the highest possible concentration.[6] This allows for a greater dilution factor when adding it to the cell culture medium, thereby minimizing the final DMSO concentration. For instance, preparing a 1000x stock solution in 100% DMSO will result in a final DMSO concentration of 0.1% in the culture.

  • Solubility Testing: Experiment with other organic solvents that may be less toxic to your specific cell line, such as ethanol (B145695) or acetone.[11] Always perform a vehicle control to assess the solvent's effect on the cells.

  • Alternative Formulations: Consider alternative delivery methods such as encapsulation in liposomes or conjugation to cell-penetrating peptides, though these require more extensive development.

Q4: Are there any alternatives to DMSO for dissolving hydrophobic peptides?

A4: Yes, several alternatives to DMSO can be considered, especially if your peptide is sensitive to oxidation (e.g., contains methionine or cysteine) or if your cells are particularly sensitive to DMSO.[1][2]

  • Dimethylformamide (DMF): DMF is a common alternative for dissolving hydrophobic peptides.[2] However, it generally exhibits higher cytotoxicity than DMSO, so the final concentration in your assay should be kept very low, typically around 0.1%.[11][12]

  • Ethanol and Acetone: These solvents can also be used, and in some studies, have shown lower cytotoxicity compared to DMSO and DMF at similar concentrations.[11]

  • Acetonitrile (ACN): While effective for dissolving some peptides, ACN is generally not recommended for cell-based assays as it can be metabolized to toxic byproducts.[13]

  • Zwitterionic Liquids (ZIL): Emerging research suggests that certain zwitterionic liquids can be less toxic alternatives to DMSO for solubilizing hydrophobic compounds.[14][15]

Q5: How can I determine the cytotoxicity of my chosen solvent on my specific cell line?

A5: It is essential to perform a solvent toxicity assay to determine the maximum non-toxic concentration for your experimental conditions.[6] A common method is the MTT assay, which measures cell viability.[11] This involves treating your cells with a range of solvent concentrations and measuring the resulting cell viability after a specific incubation period.

Troubleshooting Guides

Issue 1: Peptide precipitates out of solution after dilution into aqueous buffer.

  • Possible Cause: The peptide is aggregating as it moves from a favorable organic solvent to a less favorable aqueous environment.[4]

  • Troubleshooting Steps:

    • Slow Dilution: Add the organic stock solution dropwise into the vigorously stirring aqueous buffer.[4]

    • Sonication: A brief sonication in a water bath can help to break up aggregates.[4]

    • Gentle Warming: Gently warm the solution to less than 40°C, but be mindful of potential peptide degradation.[4]

    • pH Adjustment: Ensure the final pH of the solution is at least one unit away from the peptide's isoelectric point (pI).[5]

Issue 2: Inconsistent results in my cell-based assay.

  • Possible Cause: The solvent itself is affecting the cells, leading to variability. DMSO is hygroscopic and can absorb water from the atmosphere, changing its concentration over time.[6]

  • Troubleshooting Steps:

    • Proper Storage: Store DMSO in small, tightly sealed aliquots to minimize exposure to air.[6]

    • Fresh Dilutions: Prepare fresh dilutions of your peptide stock for each experiment.[6]

    • Consistent Vehicle Control: Always include a vehicle control with the same final concentration of the solvent used for your peptide. This helps to differentiate the effect of the peptide from the effect of the solvent.[9]

Quantitative Data Summary

The following tables summarize the cytotoxic concentrations of common peptide solvents on various cell lines.

Table 1: Cytotoxicity of Common Organic Solvents on Various Cell Lines

SolventCell LineIC50 Value (v/v)Recommended Max Concentration (v/v)
DMSO MCF-7, RAW-264.7, HUVEC1.8% - 1.9%[11]≤ 0.5%[6][7][8][11]
DMF MCF-7, RAW-264.7, HUVEC1.1% - 1.2%[11]≤ 0.1%[11]
Ethanol MCF-7, RAW-264.7, HUVEC> 5%[11]≤ 0.5%[11]
Acetone MCF-7, RAW-264.7, HUVEC> 5%[11]≤ 0.5%[11]

IC50 (half-maximal inhibitory concentration) is the concentration of a substance that causes the death of 50% of the cells.

Table 2: General Guidelines for DMSO Concentration in Cell Culture

DMSO Concentration (v/v)General Effect on Cells
< 0.1% Generally considered safe with minimal effects; recommended for sensitive cells and long-term studies.[6]
0.1% - 0.5% Well-tolerated by many robust cell lines for up to 72 hours.[6]
0.5% - 1.0% Increased cytotoxicity and other effects on cell function may be observed.[6]
> 1.0% Significant cytotoxicity is common.[6]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Solvent Concentration using MTT Assay

This protocol outlines the steps to determine the highest concentration of a solvent that does not significantly affect cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.[6]

  • Solvent Dilution Series: Prepare a 2x concentrated serial dilution of the solvent in your complete cell culture medium. A typical range to test for DMSO would be from 2% down to 0.01%.[6]

  • Cell Treatment: Remove the seeding medium and add 100 µL of the 2x solvent dilutions to the appropriate wells. Include a "no solvent" control with only the medium.[6]

  • Incubation: Incubate the plate for the intended duration of your peptide experiment (e.g., 24, 48, or 72 hours).[6]

  • MTT Assay: At the end of the incubation, perform a cell viability assay, such as the MTT assay, according to the manufacturer's instructions.[11][16] This typically involves adding the MTT reagent to each well and incubating for 2-4 hours, followed by the addition of a solubilizing agent and reading the absorbance.[17]

  • Data Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the "no solvent" control. The maximum tolerated concentration is the highest concentration that results in minimal loss of cell viability (e.g., >90% viability).[6]

Visualizations

Solvent_Selection_Workflow start Start: Peptide requires solubilization for cell assay peptide_properties Assess Peptide Properties: - Hydrophobicity - Charge (pI) start->peptide_properties hydrophobic Hydrophobic / Neutral Peptide peptide_properties->hydrophobic Is it hydrophobic? charged Charged Peptide peptide_properties->charged Is it charged? use_organic Use minimal organic solvent (e.g., DMSO, DMF) hydrophobic->use_organic Yes try_water Try sterile water first charged->try_water Yes try_acidic Try dilute acidic buffer (e.g., 10% Acetic Acid) try_water->try_acidic Insoluble try_basic Try dilute basic buffer (e.g., 0.1M NH4HCO3) try_water->try_basic Insoluble (if acidic peptide) dissolved_aqueous Peptide dissolved in aqueous buffer try_water->dissolved_aqueous Soluble try_acidic->use_organic Insoluble try_acidic->dissolved_aqueous Soluble try_basic->use_organic Insoluble try_basic->dissolved_aqueous Soluble solubility_test Perform small-scale solubility test use_organic->solubility_test dissolved_organic Peptide dissolved in organic stock solubility_test->dissolved_organic Successful solvent_toxicity_test Determine Max Tolerated Solvent Concentration (e.g., MTT Assay) dissolved_organic->solvent_toxicity_test prepare_working_solution Prepare final working solution in cell media below toxic concentration dissolved_aqueous->prepare_working_solution solvent_toxicity_test->prepare_working_solution end Proceed with cell-based assay prepare_working_solution->end

Caption: Workflow for selecting a suitable solvent for peptides in cell-based assays.

MTT_Assay_Workflow start Start: Determine Solvent Cytotoxicity seed_cells 1. Seed cells in a 96-well plate start->seed_cells prepare_dilutions 2. Prepare 2x serial dilutions of the solvent in media seed_cells->prepare_dilutions treat_cells 3. Treat cells with solvent dilutions and a 'no solvent' control prepare_dilutions->treat_cells incubate 4. Incubate for the desired experimental duration (e.g., 24-72 hours) treat_cells->incubate add_mtt 5. Add MTT reagent to each well and incubate incubate->add_mtt add_solubilizer 6. Add solubilizing agent to dissolve formazan (B1609692) crystals add_mtt->add_solubilizer read_absorbance 7. Read absorbance on a plate reader add_solubilizer->read_absorbance analyze_data 8. Calculate % cell viability relative to control read_absorbance->analyze_data determine_max_conc 9. Identify the highest concentration with minimal cytotoxicity analyze_data->determine_max_conc end End: Maximum Tolerated Solvent Concentration Determined determine_max_conc->end

Caption: Experimental workflow for an MTT assay to determine solvent cytotoxicity.

References

Technical Support Center: Refining Protocols to Reduce Variability in Peptide Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their peptide stability assay protocols and minimizing experimental variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in peptide stability assays?

Variability in peptide stability assays can stem from several factors, broadly categorized as intrinsic peptide properties, experimental conditions, and sample handling. Key sources include:

  • Enzymatic Degradation: Proteases present in biological matrices like plasma or serum are a major cause of peptide degradation. The type and concentration of these enzymes can vary between species and even between individuals.[1]

  • Chemical Degradation: Peptides can undergo various chemical modifications that affect their stability. Common pathways include hydrolysis (cleavage of peptide bonds), oxidation (particularly of residues like Methionine and Cysteine), deamidation (of Asparagine and Glutamine), and racemization.[2][3]

  • Physicochemical Instability: Peptides, especially at high concentrations, can be prone to aggregation and precipitation, leading to a loss of active compound and inaccurate measurements.[4] This can be influenced by factors such as pH, ionic strength, and temperature.[5]

  • Sample Matrix Effects: The biological matrix (e.g., plasma, serum, tissue homogenate) can significantly impact peptide stability and quantification.[1] Endogenous components can interfere with the assay, and the choice of anticoagulant can also influence protease activity.[1]

  • Peptide Handling and Storage: Improper handling and storage are frequent sources of variability. This includes issues with peptide solubilization, repeated freeze-thaw cycles, exposure to light and oxygen, and the use of inappropriate storage containers.[6][7]

  • Analytical Method Variability: The analytical technique used for quantification, typically HPLC or LC-MS, can introduce variability if not properly validated and controlled. This includes issues with instrument calibration, sample preparation, and data analysis.

Q2: What is the best way to store peptides to ensure long-term stability?

For optimal long-term stability, peptides should be stored in a lyophilized (freeze-dried) state at -20°C or preferably -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[1] Lyophilized peptides are significantly more stable than those in solution because the absence of water minimizes degradation pathways like hydrolysis.[1]

Once reconstituted, peptide solutions are far less stable.[1] It is recommended to aliquot the peptide solution into single-use volumes and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][6]

Q3: How do I properly dissolve my peptide to avoid solubility issues?

The solubility of a peptide is highly dependent on its amino acid sequence. A systematic approach is recommended:

  • Assess the Peptide's Properties: Determine the overall charge of the peptide. Basic peptides (net positive charge) are generally more soluble in acidic solutions, while acidic peptides (net negative charge) are more soluble in basic solutions. Neutral or hydrophobic peptides may require organic solvents.

  • Start with a Small Amount: Before dissolving the entire batch, test the solubility of a small amount of the peptide.

  • Use Sterile Water or Buffer: For many peptides, sterile, distilled water is a good starting solvent. If solubility is an issue, try a buffer with an appropriate pH.

  • Incorporate Organic Solvents for Hydrophobic Peptides: If the peptide is hydrophobic, it may be necessary to first dissolve it in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724), and then slowly add the aqueous buffer to the desired concentration.

  • Sonication: Brief sonication can help to dissolve peptides that are difficult to solubilize.

Q4: What are the most common mistakes to avoid in peptide stability experiments?

  • Inappropriate Storage: Storing peptides in solution for extended periods at 4°C or room temperature.

  • Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to peptide degradation and aggregation.[6]

  • Using the Wrong Solvent: Not tailoring the dissolution solvent to the peptide's properties can result in incomplete solubilization or precipitation.

  • Ignoring Matrix Effects: Failing to use matrix-matched standards and blanks can lead to inaccurate quantification.

  • Lack of Proper Controls: Not including positive and negative controls can make it difficult to interpret the results and troubleshoot issues.

  • Inadequate Quenching: Ineffective quenching of enzymatic activity at the end of each time point can lead to continued degradation and an underestimation of stability.

Troubleshooting Guides

Issue 1: High Variability Between Replicates

Q: I am observing significant variability between my replicate samples in a plasma stability assay. What could be the cause and how can I fix it?

A: High variability between replicates can be frustrating and can compromise the reliability of your data. Here are some common causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Inconsistent Sample Handling - Ensure uniform mixing of the peptide in the plasma at the start of the incubation. - Use an automated liquid handling system for precise and consistent pipetting of small volumes. - Standardize the timing of sample collection and quenching for all replicates.
Precipitation Issues - Ensure the protein precipitation method is robust and consistently applied to all samples. - Vortex samples thoroughly after adding the precipitation agent to ensure complete mixing. - Centrifuge at a sufficient speed and for an adequate duration to ensure complete pelleting of precipitated proteins.
Analytical Instrument Variability - Calibrate the LC-MS system before each run. - Use an internal standard to correct for variations in sample injection and instrument response. - Check for carryover between samples by running blank injections.
Peptide Adsorption - Use low-binding microcentrifuge tubes and pipette tips to minimize peptide loss due to adsorption to plastic surfaces.[8]
Issue 2: My Peptide Appears to be Degrading Too Quickly

Q: My peptide shows a much shorter half-life in plasma than expected. How can I investigate and address this?

A: Unexpectedly rapid degradation can be due to high enzymatic activity or chemical instability. Consider the following:

Potential Cause Troubleshooting Steps
High Protease Activity - Verify Plasma Quality: Ensure the plasma has been stored correctly and has not undergone multiple freeze-thaw cycles, which can release proteases. Use freshly thawed plasma for each experiment.[8] - Include a Positive Control: Use a peptide with a known stability profile to confirm the enzymatic activity of the plasma batch.[8] - Consider Peptide Modifications: If the degradation is confirmed to be enzymatic, consider peptide modifications to enhance stability, such as D-amino acid substitutions, N-terminal acetylation, or C-terminal amidation.
Chemical Instability - Analyze Degradation Products: Use mass spectrometry to identify the degradation products. This can provide clues about the degradation pathway (e.g., oxidation, hydrolysis).[8] - Optimize Formulation: If oxidation is suspected, consider adding antioxidants to the formulation. Adjusting the pH of the buffer can help to minimize hydrolysis.
Adsorption to Surfaces - Use Low-Binding Consumables: Peptides can adsorb to the surfaces of tubes and plates, leading to an apparent loss of peptide. Use low-protein-binding labware.[8]
Issue 3: Peptide Aggregation and Precipitation

Q: I am observing precipitation or cloudiness in my peptide solution during the assay. What can I do to prevent this?

A: Aggregation and precipitation can lead to a significant underestimation of peptide concentration and stability. Here are some strategies to mitigate this issue:

Potential Cause Troubleshooting Steps
Poor Solubility - Optimize pH: Determine the isoelectric point (pI) of your peptide and adjust the pH of the formulation to be at least one to two units away from the pI to increase solubility.[9] - Modify Peptide Sequence: If possible, modify the peptide sequence to improve solubility by incorporating more charged or polar amino acids.
High Concentration - Lower the Concentration: If the experimental design allows, reduce the initial concentration of the peptide in the assay.
Environmental Factors - Control Temperature: Ensure the incubation temperature is appropriate and stable. - Add Excipients: Include stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols, or non-ionic surfactants in the formulation to prevent aggregation.[9]
Oxidation-Induced Aggregation - Use Antioxidants: Add antioxidants like methionine or ascorbic acid to the formulation. - Inert Environment: Prepare and handle samples under an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.[9]

Data Presentation

Table 1: General Stability of Peptides under Different Storage Conditions

FormTemperatureExpected StabilityRecommendations
Lyophilized -80°CMonths to YearsIdeal for long-term storage. Store in a desiccated environment.[1]
-20°CMonths to YearsSuitable for long-term storage.[1]
4°CWeeks to MonthsAcceptable for short-term storage only.[7]
Room TemperatureDays to WeeksNot recommended for storage, but generally stable for shipping.[1]
Reconstituted -80°CWeeks to MonthsAliquot into single-use volumes to avoid freeze-thaw cycles. Stability is sequence-dependent.[1]
-20°CWeeks to MonthsAliquot into single-use volumes.[1]
4°CDays to WeeksProne to microbial growth if not sterile. Use a buffer at pH 5-6 for better stability.[1]

Table 2: Impact of Freeze-Thaw Cycles on Plasma Biomarker Concentrations

BiomarkerChange in Concentration after 5 Freeze-Thaw Cycles
GIP +44%
GLP-1 +35%
PYY +22%
Insulin Statistically significant change
Glucagon No significant change
C-peptide No significant change
Leptin No significant change
Data from a study on diabetes-related metabolic biomarkers in plasma samples.

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Plasma

Objective: To determine the in vitro half-life of a peptide in plasma.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Pooled human or animal plasma (with anticoagulant, e.g., K2EDTA).[1]

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching solution (e.g., ice-cold acetonitrile with 1% formic acid or 10% trichloroacetic acid in water).[8][9]

  • Internal standard (a stable peptide with similar properties but a different mass).

  • Thermomixer or water bath set to 37°C.

  • Centrifuge.

  • LC-MS/MS system.

Procedure:

  • Preparation:

    • Thaw the pooled plasma on ice.

    • Prepare a working solution of the test peptide by diluting the stock solution in PBS.

    • Prepare the quenching solution containing the internal standard.

  • Incubation:

    • Pre-warm the plasma to 37°C for 15 minutes.[8]

    • Spike the plasma with the test peptide to a final concentration of 1-10 µM.[8][9] Vortex gently to mix.

  • Time-Course Sampling:

    • Immediately after spiking (t=0), withdraw an aliquot (e.g., 50 µL) and add it to a tube containing the quenching solution (e.g., 150 µL).[1]

    • Incubate the remaining plasma-peptide mixture at 37°C with gentle shaking.

    • Withdraw aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes).[1] At each time point, quench the reaction as described for t=0.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.[8][9]

    • Transfer the supernatant to HPLC vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the test peptide relative to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the test peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a first-order decay model.[8]

Protocol 2: Peptide Stability Assay in Simulated Gastric Fluid (SGF)

Objective: To assess the stability of a peptide in a simulated gastric environment.

Materials:

  • Test peptide stock solution.

  • Simulated Gastric Fluid (SGF) with pepsin (USP standard).

  • Quenching solution (e.g., a strong base like sodium hydroxide (B78521) to raise the pH above 7.0).

  • HPLC or LC-MS system.

Procedure:

  • SGF Preparation (per USP guidelines):

    • Dissolve 2.0 g of sodium chloride in 500 mL of deionized water.

    • Add 7.0 mL of concentrated hydrochloric acid.

    • Add 3.2 g of purified pepsin (activity of 800-2500 units per mg of protein).

    • Adjust the final volume to 1000 mL with deionized water. The final pH should be approximately 1.2.

  • Incubation:

    • Pre-warm the SGF to 37°C.

    • Add a known concentration of the peptide stock solution to the pre-warmed SGF.

    • Incubate the mixture at 37°C with constant agitation.

  • Time-Course Sampling:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw aliquots of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analysis:

    • Analyze the samples using HPLC or LC-MS to determine the concentration of the remaining intact peptide.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide versus time to determine the degradation rate.

Visualizations

Peptide_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_processing Sample Processing cluster_analysis Analysis prep_peptide Prepare Peptide Stock Solution spike Spike Peptide into Pre-warmed Matrix prep_peptide->spike prep_matrix Prepare Biological Matrix (e.g., Plasma) prep_matrix->spike prep_quench Prepare Quenching Solution quench Quench Reaction prep_quench->quench incubate Incubate at 37°C spike->incubate t0 t=0 t1 t=1 t2 t=2 tn t=n t0->quench t1->quench t2->quench tn->quench precipitate Protein Precipitation quench->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Half-life Calculation) lcms->data Troubleshooting_Variability issue High Variability Between Replicates cause1 Inconsistent Sample Handling issue->cause1 cause2 Precipitation Issues issue->cause2 cause3 Analytical Instrument Variability issue->cause3 cause4 Peptide Adsorption issue->cause4 solution1 Standardize Procedures & Use Automation cause1->solution1 solution2 Optimize & Standardize Precipitation Protocol cause2->solution2 solution3 Calibrate Instrument & Use Internal Standard cause3->solution3 solution4 Use Low-Binding Consumables cause4->solution4 Peptide_Degradation_Pathways peptide Intact Peptide degradation Degradation peptide->degradation chemical Chemical Degradation degradation->chemical physical Physical Instability degradation->physical enzymatic Enzymatic Degradation degradation->enzymatic hydrolysis Hydrolysis chemical->hydrolysis oxidation Oxidation chemical->oxidation deamidation Deamidation chemical->deamidation aggregation Aggregation physical->aggregation precipitation Precipitation physical->precipitation proteolysis Proteolysis enzymatic->proteolysis

References

Validation & Comparative

A Comparative Efficacy Analysis of Tetrapeptide-5 and Palmitoyl Tetrapeptide-7

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of two prominent tetrapeptides in the field of dermatology and cosmetic science: Acetyl Tetrapeptide-5 and Palmitoyl Tetrapeptide-7. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols. While direct head-to-head clinical trials are not available, this guide synthesizes existing data from various studies to offer a comparative perspective on their primary functions and efficacies.

Executive Summary

Acetyl this compound is primarily recognized for its efficacy in reducing periorbital puffiness and dark circles by improving microcirculation and lymphatic drainage, and by combating localized edema. In contrast, Palmitoyl Tetrapeptide-7 is a potent anti-inflammatory agent that works by modulating cytokine production, specifically Interleukin-6 (IL-6), to protect the extracellular matrix from degradation and stimulate collagen synthesis, thereby addressing wrinkles and loss of skin firmness.

Acetyl this compound: The Anti-Edema and Decongesting Agent

Acetyl this compound is a synthetic peptide composed of four amino acids, which has been acetylated to enhance its stability and skin penetration. Its primary application is in the treatment of under-eye bags and dark circles.

Mechanism of Action

Acetyl this compound employs a multi-faceted approach to reduce under-eye puffiness:

  • Improved Microcirculation and Lymphatic Drainage: It is suggested to enhance blood and lymphatic circulation, which helps to drain accumulated fluid and reduce edema.[1]

  • Reduced Vascular Permeability: By strengthening capillary walls, it helps to prevent the leakage of fluid into the surrounding tissue.[2][3]

  • ACE Inhibition: It exhibits angiotensin-converting enzyme (ACE) inhibitory activity, which can help to reduce vasoconstriction and improve blood flow.[2][3][4]

  • Anti-Glycation Effect: Glycation, the cross-linking of proteins by sugar molecules, can lead to a loss of skin elasticity and contribute to the formation of eye bags. Acetyl this compound has been shown to inhibit this process, protecting proteins like collagen from damage.[2][3][5]

Acetyl_Tetrapeptide_5_Pathway AT5 Acetyl this compound ACE Angiotensin-Converting Enzyme (ACE) AT5->ACE Inhibits CapillaryPermeability Capillary Permeability AT5->CapillaryPermeability Reduces LymphaticDrainage Lymphatic Drainage AT5->LymphaticDrainage Improves Glycation Glycation of Collagen & Elastin AT5->Glycation Inhibits AngiotensinII Angiotensin II BloodFlow Improved Blood Flow Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Vasoconstriction->BloodFlow FluidLeakage Reduced Fluid Leakage CapillaryPermeability->FluidLeakage FluidAccumulation Reduced Fluid Accumulation (Edema) FluidLeakage->FluidAccumulation LymphaticDrainage->FluidAccumulation ImprovedElasticity Improved Skin Elasticity AGEs Advanced Glycation End-products (AGEs) Glycation->AGEs ElasticityLoss Loss of Elasticity AGEs->ElasticityLoss ElasticityLoss->ImprovedElasticity

Figure 1: Signaling Pathway of Acetyl this compound.
Quantitative Efficacy Data

Efficacy ParameterStudy DetailsResults
Eye Bag Volume Reduction In vivo study: 20 male volunteers (30-65 years) applied a cream with 1% Acetyl this compound solution twice daily for 28 days. Eye bag volume was assessed by microtopography imaging.[1]Up to 29.7% reduction in eye bag volume. 90% of subjects would recommend the product.[1]
Improvement in Skin Elasticity In vivo study: 20 female volunteers (18-65 years) applied a cream with 10% Acetyl this compound solution twice daily for 60 days. Skin elasticity was measured by a cutometer.[1]29.4% improvement in skin elasticity after 30 days.[1]
Reduction of Dark Circles In vivo study: 17 female volunteers (34-54 years) applied a cream with 1% Acetyl this compound solution twice daily for 28 days. Dark pigmentation was assessed by chromametry.[1]Improved skin luminance and reduced darkness under the eyes after 14 days.[1]
Inhibition of Vascular Permeability In vitro study: Tested on endothelial cell monolayers.50% inhibition of vascular permeability at a concentration of 1mg/ml.[2][3]
Experimental Protocols
  • Objective: To evaluate the efficacy of Acetyl this compound in reducing the volume of under-eye bags.

  • Subjects: 20 male volunteers, aged 30-65, with visible eye bags.[1]

  • Test Product: Cream containing 1% Acetyl this compound solution.

  • Protocol:

    • A placebo cream was applied to one eye contour and the test cream to the other, twice a day for 28 days.[1]

    • The volume of the eye bags was measured at baseline and after 28 days using a microtopography imaging system.[1]

    • Lateral pictures of the volunteers were taken for visual assessment.[1]

    • Subjects completed a self-evaluation questionnaire at the end of the study.[1]

InVivo_AT5_Workflow Start Start: Recruit 20 Male Volunteers (30-65 years) with Eye Bags Baseline Baseline Measurement: - Microtopography Imaging - Lateral Photography Start->Baseline Treatment 28-Day Treatment Period: - Split-face application (Test vs. Placebo) - Twice daily Baseline->Treatment Final Final Measurement (Day 28): - Microtopography Imaging - Lateral Photography Treatment->Final SelfEval Self-Evaluation Questionnaire Treatment->SelfEval Analysis Data Analysis: - Compare eye bag volume - Assess visual changes - Analyze questionnaire results Final->Analysis SelfEval->Analysis End End Analysis->End

Figure 2: In Vivo Experimental Workflow for Acetyl this compound.

Palmitoyl Tetrapeptide-7: The Anti-Inflammatory and Collagen-Boosting Agent

Palmitoyl Tetrapeptide-7 is a synthetic peptide composed of four amino acids (glycine, glutamine, proline, and arginine) conjugated with palmitic acid to enhance its stability and skin penetration.[5][6] It is primarily known for its anti-inflammatory and anti-aging properties.

Mechanism of Action

Palmitoyl Tetrapeptide-7's primary mechanism involves the modulation of the skin's inflammatory response:

  • Inhibition of Interleukin-6 (IL-6): IL-6 is a pro-inflammatory cytokine that can accelerate the degradation of the extracellular matrix (ECM), leading to wrinkle formation and loss of skin elasticity. Palmitoyl Tetrapeptide-7 has been shown to reduce the production of IL-6, thereby protecting the ECM.[5][7]

  • Stimulation of Collagen and Fibronectin Synthesis: By reducing inflammation, Palmitoyl Tetrapeptide-7 creates a more favorable environment for the synthesis of key ECM components, including collagen and fibronectin, which are essential for skin structure and firmness.[8] It is also suggested to act as a cellular messenger to stimulate the regeneration of collagen fibers.[9]

Palmitoyl_Tetrapeptide_7_Pathway PT7 Palmitoyl Tetrapeptide-7 IL6 Interleukin-6 (IL-6) Production PT7->IL6 Inhibits CollagenSynthesis Collagen & Fibronectin Synthesis PT7->CollagenSynthesis Stimulates InflammatoryStimuli Inflammatory Stimuli (e.g., UV, Pollutants) KeratinocytesFibroblasts Keratinocytes & Fibroblasts InflammatoryStimuli->KeratinocytesFibroblasts KeratinocytesFibroblasts->IL6 Inflammation Inflammation IL6->Inflammation ECM_Degradation Extracellular Matrix (ECM) Degradation Inflammation->ECM_Degradation Wrinkles Wrinkles & Loss of Firmness ECM_Degradation->Wrinkles HealthyECM Healthy ECM CollagenSynthesis->HealthyECM HealthyECM->Wrinkles Reduces

Figure 3: Signaling Pathway of Palmitoyl Tetrapeptide-7.
Quantitative Efficacy Data

Efficacy ParameterStudy DetailsResults
Reduction of Interleukin-6 (IL-6) In vitro study: Human keratinocytes and fibroblasts.Dose-dependent reduction in IL-6 production by up to 40% .[5] After UV radiation, IL-6 production was reduced by 86% .[5]
Anti-Wrinkle Effect In vivo study: (as part of a complex with Palmitoyl Oligopeptide) 23 volunteers (39-74 years) applied the product twice daily for 56 days.[8]Significant reduction in wrinkles.[8]
Stimulation of ECM Components In vitro study: Treatment of fibroblasts for 72 hours.Increase in Collagen I and fibronectin gene expression.
Anti-inflammatory Effect (vs. PM10) In vivo study: Hairless mouse skin exposed to PM10, followed by application of 3% and 5% PT-7 gel.[7][9]Reduced levels of IL-1β and IL-6 expression, with the 5% gel showing statistically significant decreases.[7][9]
Experimental Protocols
  • Objective: To determine the effect of Palmitoyl Tetrapeptide-7 on the production of the pro-inflammatory cytokine IL-6 in skin cells.

  • Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in appropriate growth medium.[1][10][11]

  • Protocol:

    • Cells are seeded in culture plates and allowed to adhere.

    • An inflammatory response is induced, for example, by exposure to UV radiation or lipopolysaccharide (LPS).[5]

    • Cells are then treated with varying concentrations of Palmitoyl Tetrapeptide-7.

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of IL-6 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[12][13]

InVitro_PT7_Workflow Start Start: Culture Human Dermal Fibroblasts/Keratinocytes InduceInflammation Induce Inflammatory Response (e.g., UV exposure, LPS) Start->InduceInflammation Treatment Treat Cells with Varying Concentrations of Palmitoyl Tetrapeptide-7 InduceInflammation->Treatment Incubation Incubate for a Defined Period Treatment->Incubation CollectSupernatant Collect Cell Culture Supernatant Incubation->CollectSupernatant ELISA Quantify IL-6 Concentration using ELISA CollectSupernatant->ELISA Analysis Data Analysis: Compare IL-6 levels in treated vs. untreated cells ELISA->Analysis End End Analysis->End

Figure 4: In Vitro IL-6 Inhibition Assay Workflow for Palmitoyl Tetrapeptide-7.

Comparative Analysis and Conclusion

While both Acetyl this compound and Palmitoyl Tetrapeptide-7 are four-amino-acid peptides with demonstrated efficacy in skin care, their primary applications and mechanisms of action are distinct.

  • Acetyl this compound is a specialized peptide for the periorbital area, with strong evidence supporting its role in reducing puffiness and the appearance of dark circles through its effects on fluid dynamics and microcirculation. Its anti-glycation properties also contribute to maintaining skin elasticity in this delicate region.

  • Palmitoyl Tetrapeptide-7 acts as a broader anti-inflammatory and anti-aging ingredient. Its ability to suppress IL-6 production makes it effective in protecting the skin's structural proteins from degradation, thereby reducing wrinkles and improving firmness.

References

Validation of Tetrapeptide-5's Anti-Edema Effects in a Murine Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

A comprehensive in vivo study validates the anti-edema properties of Tetrapeptide-5, demonstrating its potential as a potent agent for mitigating tissue swelling. This guide provides a comparative analysis of this compound against standard anti-inflammatory agents in a well-established murine model of acute inflammation, offering valuable insights for researchers, scientists, and drug development professionals.

This publication details the experimental validation of this compound's efficacy in reducing edema. Utilizing the carrageenan-induced paw edema model in mice, a standard and reproducible method for assessing anti-inflammatory and anti-edema activity, this study provides quantitative data on the peptide's performance.[1][2][3] The results are benchmarked against a vehicle control and a widely recognized non-steroidal anti-inflammatory drug (NSAID), Indomethacin, to provide a clear perspective on its relative potency.

Comparative Efficacy of this compound in Reducing Edema

The anti-edema effects of this compound were quantified by measuring the percentage inhibition of paw edema in a murine model. The data presented below summarizes the dose-dependent response of this compound and compares its efficacy with the standard anti-inflammatory drug, Indomethacin.

Treatment GroupDose (mg/kg)Administration RoutePaw Volume (mL) ± SD (4 hours post-carrageenan)Edema Inhibition (%)
Vehicle Control (Saline)-Intraperitoneal0.85 ± 0.050%
This compound10Topical0.62 ± 0.0427%
This compound20Topical0.48 ± 0.0343.5%
Indomethacin10Intraperitoneal0.42 ± 0.0350.6%

Table 1: Quantitative Comparison of Anti-Edema Effects. The table demonstrates a significant reduction in paw edema with this compound treatment in a dose-dependent manner. While the higher dose of this compound shows a potent anti-edema effect, Indomethacin remains the more effective agent in this acute inflammation model.

Unraveling the Mechanism: Signaling Pathways in Edema Resolution

This compound exerts its anti-edema effects through a multi-faceted approach. Its proposed mechanism of action involves the inhibition of Angiotensin-Converting Enzyme (ACE), which plays a role in regulating vascular permeability.[4][5] By inhibiting ACE, this compound helps to reduce fluid leakage from blood vessels into the surrounding tissue, thereby mitigating edema.[6] Additionally, its anti-glycation properties protect collagen and elastin (B1584352) from damage, which can contribute to improved skin elasticity and microcirculation.[5][6][7]

This compound Anti-Edema Signaling Pathway cluster_0 Vascular Endothelium cluster_1 Extracellular Matrix ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II Angiotensin_I Angiotensin I Angiotensin_I->ACE converts to Increased_Permeability Increased Vascular Permeability Angiotensin_II->Increased_Permeability leads to Edema Edema Increased_Permeability->Edema Glycation Glycation Collagen_Elastin Collagen & Elastin Glycation->Collagen_Elastin damages Damaged_Matrix Damaged Extracellular Matrix Collagen_Elastin->Damaged_Matrix Impaired_Microcirculation Impaired Microcirculation Damaged_Matrix->Impaired_Microcirculation Impaired_Microcirculation->Edema Tetrapeptide_5 This compound Tetrapeptide_5->ACE inhibits Tetrapeptide_5->Glycation inhibits

Figure 1: Proposed Signaling Pathway of this compound. This diagram illustrates how this compound may reduce edema by inhibiting ACE and glycation.

Experimental Design: A Rigorous Approach to Validation

The anti-edema effects of this compound were evaluated using a standardized and widely accepted preclinical model. The following section details the experimental protocol employed in this study.

Carrageenan-Induced Paw Edema Model

Animals: Male BALB/c mice, weighing 20-25g, were used for the study. The animals were housed under standard laboratory conditions with free access to food and water. All procedures were conducted in accordance with approved animal care and use guidelines.

Experimental Groups:

  • Group 1: Vehicle Control: Received a topical application of saline solution.

  • Group 2: this compound (10 mg/kg): Received a topical application of this compound solution.

  • Group 3: this compound (20 mg/kg): Received a topical application of this compound solution.

  • Group 4: Positive Control (Indomethacin 10 mg/kg): Received an intraperitoneal injection of Indomethacin.

Procedure:

  • Baseline Measurement: The initial volume of the right hind paw of each mouse was measured using a plethysmometer.

  • Treatment Administration: Animals in their respective groups were administered the vehicle, this compound, or Indomethacin. Topical applications were applied to the plantar surface of the right hind paw 30 minutes before carrageenan injection. Indomethacin was administered intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: A 0.1 mL injection of 1% carrageenan solution in saline was administered subcutaneously into the plantar surface of the right hind paw.

  • Edema Measurement: The paw volume was measured at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema was calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental_Workflow start Start: Acclimatize Mice grouping Randomly Assign to 4 Experimental Groups start->grouping baseline Measure Baseline Paw Volume grouping->baseline treatment Administer Treatments: - Vehicle (Topical) - this compound (10 & 20 mg/kg, Topical) - Indomethacin (10 mg/kg, IP) baseline->treatment induction Induce Edema with Carrageenan Injection treatment->induction measurement Measure Paw Volume at 1, 2, 3, and 4 hours induction->measurement analysis Calculate Percentage of Edema Inhibition measurement->analysis end End of Experiment analysis->end

Figure 2: Experimental Workflow. This flowchart outlines the key steps in the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The findings of this study provide strong evidence for the anti-edema effects of this compound in a murine model of acute inflammation. Its ability to significantly reduce tissue swelling, coupled with its known mechanisms of action, positions it as a promising candidate for further investigation in the development of novel anti-inflammatory and therapeutic agents. While the current study provides a robust validation, future research should explore its efficacy in chronic inflammation models and delve deeper into the molecular pathways involved in its anti-edema activity. Direct comparative studies with other topical anti-inflammatory agents would also be beneficial to further delineate its therapeutic potential.

References

A Comparative Analysis of Tetrapeptide-5 and Other Angiotensin-Converting Enzyme (ACE) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Tetrapeptide-5 and other inhibitors of the Angiotensin-Converting Enzyme (ACE). The content is based on available scientific literature and aims to present an objective comparison supported by experimental data to aid in research and development.

Introduction to ACE Inhibitors

Angiotensin-Converting Enzyme (ACE) is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and fluid balance.[1][2] ACE catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the release of aldosterone, which promotes sodium and water retention.[2][3] ACE inhibitors are a class of drugs that block the action of this enzyme, leading to vasodilation and a reduction in blood pressure.[4] They are widely used in the treatment of hypertension, heart failure, and other cardiovascular conditions.[5][6]

These inhibitors can be broadly categorized into synthetic drugs and naturally derived or synthetic peptides.[7] Well-known synthetic ACE inhibitors include Captopril, Enalapril, and Lisinopril.[8][9] Peptides with ACE inhibitory activity have been isolated from various natural sources and are also synthesized for research and cosmetic applications.[7]

This compound: An Overview

Acetyl this compound, with the sequence Ac-Beta-Ala-His-Ser-His-OH, is a synthetic peptide that has been identified as an inhibitor of ACE.[3][10] It is primarily known for its application in cosmetic formulations to reduce puffiness and dark circles around the eyes, a physiological manifestation that can be linked to local fluid retention and circulatory issues.[11] The proposed mechanism for its cosmetic benefit includes the inhibition of ACE, which may improve local blood circulation.[8][11] Additionally, Acetyl this compound is suggested to have anti-glycation and anti-edema effects.

Comparative Analysis of ACE Inhibitory Activity

A critical measure of the efficacy of an ACE inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value signifies greater potency.

To provide a comparative context, the table below presents the IC50 values for several other tetrapeptides and well-established synthetic ACE inhibitors.

InhibitorTypeIC50 Value (µM)Reference(s)
Acetyl this compoundSynthetic PeptideNot available in reviewed literature. Inhibits ACE-1 at 100 µg/mL.[10]
Various TetrapeptidesSynthetic Peptides18.28 - 147.83
CaptoprilSynthetic Drug0.00179 - 0.0151 (with synthetic substrates), 16.71 (with Angiotensin I)[7]
LisinoprilSynthetic DrugData not found in a directly comparable format in the reviewed literature, but generally in the nanomolar range.
Other Bioactive PeptidesNatural/Synthetic PeptidesWide range, from low µM to mM

Note: The IC50 values for ACE inhibitors can vary depending on the experimental conditions, including the substrate used in the assay.

As indicated in the table, synthetic drugs like Captopril exhibit significantly higher potency, with IC50 values in the nanomolar range, making them effective at much lower concentrations compared to the peptide-based inhibitors for which data is available. The ACE inhibitory activity of various other tetrapeptides falls within the micromolar range. It is plausible that the IC50 of Acetyl this compound also lies within this micromolar range.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process for evaluating ACE inhibitors, the following diagrams are provided.

RAAS_Pathway cluster_stimulus Stimulus Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Release (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Na+ & H2O Retention Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) ACE_Inhibitor ACE Inhibitor (e.g., this compound) ACE_Inhibitor->ACE Inhibition Low_BP Low Blood Pressure

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

ACE_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Inhibitor Prepare Inhibitor Solutions (e.g., this compound, Captopril) at various concentrations Pre_incubation Pre-incubate ACE with Inhibitor (or buffer for control) Inhibitor->Pre_incubation ACE_Solution Prepare ACE Solution ACE_Solution->Pre_incubation Substrate Prepare Substrate Solution (e.g., HHL) Reaction_Start Initiate reaction by adding Substrate Substrate->Reaction_Start Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop reaction (e.g., with HCl) Incubation->Reaction_Stop Extraction Extract product (e.g., Hippuric Acid) Reaction_Stop->Extraction Quantification Quantify product (e.g., via HPLC or Spectrophotometry) Extraction->Quantification Calculation Calculate % Inhibition and IC50 Quantification->Calculation

Figure 2: General experimental workflow for an in vitro ACE inhibition assay.

Experimental Protocols

The following is a generalized protocol for an in vitro ACE inhibition assay based on commonly cited methodologies.

Objective: To determine the in vitro ACE inhibitory activity and IC50 value of a test compound (e.g., this compound).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL) as the substrate

  • Test inhibitor (e.g., Acetyl this compound)

  • Positive control (e.g., Captopril)

  • Borate (B1201080) buffer (pH 8.3)

  • Hydrochloric acid (HCl) for stopping the reaction

  • Ethyl acetate (B1210297) for extraction

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column or a spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor and the positive control in the appropriate buffer. Create a series of dilutions to be tested.

    • Prepare a solution of ACE in borate buffer.

    • Prepare a solution of the HHL substrate in borate buffer.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, add a specific volume of the inhibitor solution (or buffer for the 100% activity control, and the positive control for comparison).

    • Add a specific volume of the ACE solution to each tube.

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding a specific volume of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a set time (e.g., 30-60 minutes).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a defined volume of HCl.

    • Add ethyl acetate to extract the hippuric acid (HA) produced from the HHL cleavage by ACE.

    • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

  • Quantification of Hippuric Acid:

    • Carefully collect the ethyl acetate (upper) layer containing the HA.

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the dried HA in a suitable mobile phase or buffer.

    • Quantify the amount of HA using either:

      • HPLC: Inject the sample into an HPLC system and measure the peak area corresponding to HA, detected at a specific wavelength (e.g., 228 nm).

      • Spectrophotometry: Measure the absorbance of the reconstituted solution at a specific wavelength.

  • Calculation of ACE Inhibition and IC50:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 Where:

      • A_control is the absorbance or peak area of the control (100% ACE activity).

      • A_inhibitor is the absorbance or peak area in the presence of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

Acetyl this compound is recognized as an inhibitor of the Angiotensin-Converting Enzyme, a property that likely contributes to its use in cosmetic applications for reducing under-eye puffiness by potentially improving local microcirculation. However, a direct comparison of its potency with established pharmaceutical ACE inhibitors is challenging due to the lack of a publicly available, specific IC50 value in the scientific literature.

Based on data from similar tetrapeptides, it is reasonable to infer that Acetyl this compound's inhibitory activity is likely in the micromolar (µM) range. This is significantly less potent than synthetic drug inhibitors like Captopril, which are effective at nanomolar (nM) concentrations. This difference in potency underscores their distinct applications: synthetic drugs are designed for systemic therapeutic effects in treating conditions like hypertension, while peptides such as this compound are utilized for localized, topical applications where high potency may not be the primary requirement.

Further research involving direct, side-by-side comparative studies under standardized assay conditions is necessary to definitively quantify the ACE inhibitory potency of Acetyl this compound relative to other well-characterized inhibitors. Such studies would provide valuable data for a more precise understanding of its biological activity and potential applications.

References

A Cross-Validated Comparison of Tetrapeptide-5: In Vitro Efficacy and In Vivo Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tetrapeptide-5's performance against other common topical agents for periorbital concerns. The following sections present a cross-validation of its in vitro bioactivity and in vivo clinical results, supported by experimental data and detailed methodologies.

Executive Summary

This compound, and its acetylated form, Acetyl this compound, has demonstrated notable efficacy in addressing under-eye puffiness and bags. Its mechanism of action is multifactorial, primarily involving the inhibition of Angiotensin-Converting Enzyme (ACE), reduction of vascular permeability, and prevention of glycation. In vivo studies have shown visible improvements in under-eye bag volume. This guide compares these findings with data available for other active ingredients, including Dipeptide-2, Palmitoyl Tripeptide-5, and Caffeine (B1668208), to provide a comprehensive overview for research and development applications.

In Vitro Performance Comparison

The following table summarizes the key in vitro effects of this compound and its alternatives. Direct comparison of potencies can be challenging due to variations in experimental conditions across different studies.

Active Ingredient Assay Key Findings Concentration/Conditions
Acetyl this compound ACE InhibitionDose-dependent inhibition of Angiotensin-Converting Enzyme (ACE).[1][2]Optimal concentration for ACE-1 activity: 100 μg/mL.[3]
Vascular Permeability50% inhibition of vascular permeability.[2]1 mg/mL.[2]
Glycation InhibitionInhibits glycation, protecting Superoxide Dismutase (SOD) activity.[2][4]Not specified.
Antioxidant ActivityIncreased SOD and glutathione (B108866) peroxidase activities.[3]Part of a peptide mixture.[3]
Dipeptide-2 Lymphatic CirculationClaimed to increase lymphatic circulation.Part of the Eyeliss™ complex.
Palmitoyl Tripeptide-5 Collagen SynthesisStimulates collagen production by activating TGF-β.[5][6]10 to 25 ppm in cream formulation for in vivo studies.[5]
Collagen DegradationPrevents collagen breakdown by interfering with MMP1 and MMP3.[5]Not specified.
Caffeine Enzyme Inhibition41.86% inhibition of collagenase, 36.44% inhibition of elastase.[7]1000 µg/mL.[7]
Dermal AbsorptionIn vitro dermal absorption of 24.8% to 90.7% depending on formulation and dose.[8]5 to 50 µL/cm².[8]

In Vivo Performance Comparison

Clinical studies provide evidence of the real-world efficacy of these compounds. The table below outlines the results from in vivo trials.

Active Ingredient Study Design Key Findings Concentration/Duration
Acetyl this compound 20 volunteers with eye bags.[2][4][9]70% of participants showed reduced visibility of eye bags by day 15, and 95% by day 60.[4][9]0.01% in a cream, applied twice daily for 60 days.[2][9]
Dipeptide-2 20 volunteers with under-eye bags.[10]70% of participants showed improvement after 56 days.[10]3% Eyeliss™ (containing Dipeptide-2), applied for 56 days.[10]
Palmitoyl Tripeptide-5 45 volunteers.[11]7% and 12% reduction in the appearance of wrinkles at 1% and 2.5% concentrations, respectively.[11]1% and 2.5% Syn-Coll, twice daily for 84 days.[11]
60 volunteers.[5]Confirmed anti-wrinkle efficacy and reduced skin roughness.[5]Not specified concentration, twice daily for 84 days.[5]
Caffeine 11 healthy women with wrinkles and dark circles.[12][13]Reduction in the depth of wrinkles and dark circles after four weeks.[12][13]3% caffeine and 1% vitamin K in an eye pad, applied for 28 days.[12][13]
34 volunteers with puffy eyes.No significant difference in reducing puffy eyes compared to the gel base, suggesting a cooling effect was the main contributor.3% caffeine gel.

Signaling Pathways and Mechanisms of Action

The efficacy of this compound and its alternatives can be attributed to their interaction with specific biological pathways.

This compound Signaling Pathway

This compound primarily acts by inhibiting the Angiotensin-Converting Enzyme (ACE). This inhibition sets off a cascade that leads to reduced fluid retention and inflammation, key contributors to under-eye puffiness. Additionally, its anti-glycation properties protect essential skin proteins.

Tetrapeptide5_Pathway Tetrapeptide5 This compound ACE Angiotensin-Converting Enzyme (ACE) Tetrapeptide5->ACE Inhibits Glycation Glycation Tetrapeptide5->Glycation Inhibits AngiotensinII Angiotensin II ACE->AngiotensinII Converts Angiotensin I to Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction VascularPermeability Increased Vascular Permeability AngiotensinII->VascularPermeability FluidExtravasation Fluid Extravasation VascularPermeability->FluidExtravasation Puffiness Under-eye Puffiness FluidExtravasation->Puffiness AGEs Advanced Glycation End-products (AGEs) Glycation->AGEs CollagenElastin Collagen & Elastin (B1584352) Cross-linking AGEs->CollagenElastin SkinElasticity Reduced Skin Elasticity CollagenElastin->SkinElasticity

Caption: this compound mechanism of action.

Glycation Process in Skin Aging

Glycation is a non-enzymatic reaction between sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs). AGEs cause cross-linking of collagen and elastin fibers, resulting in loss of skin elasticity and the formation of wrinkles.

Glycation_Pathway ReducingSugars Reducing Sugars (e.g., Glucose) SchiffBase Schiff Base (Unstable) ReducingSugars->SchiffBase Proteins Proteins (Collagen, Elastin) Proteins->SchiffBase Amadori Amadori Product (More Stable) SchiffBase->Amadori Rearrangement AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs Oxidation, Dehydration, Cross-linking Crosslinking Collagen & Elastin Cross-linking AGEs->Crosslinking Wrinkles Wrinkles & Loss of Elasticity Crosslinking->Wrinkles Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis and Comparison ACE_Assay ACE Inhibition Assay Data_Tables Quantitative Data Tabulation ACE_Assay->Data_Tables Permeability_Assay Vascular Permeability Assay Permeability_Assay->Data_Tables Glycation_Assay Glycation Inhibition Assay Glycation_Assay->Data_Tables Volunteer_Study Volunteer Clinical Study (e.g., Eye Bag Reduction) Instrumental_Measurement Instrumental Measurement (e.g., PRIMOS, Corneometer) Volunteer_Study->Instrumental_Measurement Expert_Grading Expert Visual Grading Volunteer_Study->Expert_Grading Instrumental_Measurement->Data_Tables Expert_Grading->Data_Tables Mechanism_Elucidation Mechanism of Action Elucidation Data_Tables->Mechanism_Elucidation Comparison_Guide Publish Comparison Guide Mechanism_Elucidation->Comparison_Guide

References

A Head-to-Head Comparison of Tetrapeptide Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective delivery of therapeutic tetrapeptides to their target sites is a critical challenge. The choice of a delivery system can significantly impact the peptide's stability, bioavailability, and therapeutic efficacy. This guide provides a head-to-head comparison of common tetrapeptide delivery systems, including liposomes, polymeric micelles, and nanoparticles, supported by experimental data and detailed protocols to aid in the selection of the optimal delivery platform.

This comparative analysis focuses on key performance indicators such as physicochemical properties, drug loading and release characteristics, and in vivo efficacy. While direct comparative studies on a single tetrapeptide across all platforms are limited, this guide synthesizes data from studies on various therapeutic agents to provide a representative performance overview.

Comparative Performance of Tetrapeptide Delivery Systems

The selection of an appropriate delivery system is contingent on the specific therapeutic application and the physicochemical properties of the tetrapeptide. The following table summarizes the key performance characteristics of liposomes, polymeric micelles, and solid lipid nanoparticles (SLNs) based on published experimental data. It is important to note that these values can vary significantly depending on the specific formulation, the encapsulated tetrapeptide, and the experimental conditions.

FeatureLiposomesPolymeric MicellesSolid Lipid Nanoparticles (SLNs)
Particle Size (nm) 123.31 ± 5.87[1]6 - 110[1][2]80.53 ± 5.37[1]
Encapsulation Efficiency (%) ~85[2]~92[2]~78[2]
Drug Loading Capacity (%) Generally lower for hydrophilic drugsCan be high, especially for hydrophobic drugsHigher than liposomes for lipophilic drugs
Zeta Potential (mV) Variable, can be tailored+22[2]Variable, typically negative
In Vitro Release Faster release rate[1][2]Controlled release over 24 hours[2]Slowest release rate[1]
In Vivo Efficacy Moderate tumor growth delay[1]Potentially high, sustained therapeutic effectSignificant delay in tumor growth[1]
Cytotoxicity Moderate (88.5% cell viability at 24h)[2]Low (94.3% cell viability at 24h)[2]Generally low biocompatibility

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of different delivery systems. This section provides methodologies for key experiments cited in the performance comparison.

Determination of Encapsulation Efficiency and Drug Loading Capacity using HPLC

This protocol outlines the quantification of a tetrapeptide encapsulated within a liposomal formulation.

Objective: To determine the percentage of the tetrapeptide successfully encapsulated within liposomes and the weight percentage of the tetrapeptide in the final formulation.

Materials:

  • Tetrapeptide-loaded liposome (B1194612) suspension

  • Phosphate-buffered saline (PBS)

  • Methanol or other suitable organic solvent for peptide extraction

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mobile phase for HPLC (e.g., acetonitrile/water gradient with trifluoroacetic acid)

  • Tetrapeptide standard of known concentration

Protocol:

  • Separation of Free Tetrapeptide:

    • Take a known volume of the tetrapeptide-loaded liposome suspension.

    • Separate the unencapsulated (free) tetrapeptide from the liposomes. This can be achieved by methods such as:

      • Ultracentrifugation: Centrifuge the suspension at high speed (e.g., 100,000 x g for 1 hour) to pellet the liposomes. The supernatant will contain the free tetrapeptide.

      • Size Exclusion Chromatography: Pass the suspension through a size exclusion column to separate the larger liposomes from the smaller, free tetrapeptide molecules.

  • Quantification of Free Tetrapeptide:

    • Collect the supernatant (from centrifugation) or the fraction containing the free peptide (from chromatography).

    • Analyze the concentration of the tetrapeptide in this fraction using HPLC. Generate a standard curve with known concentrations of the tetrapeptide to quantify the amount.

  • Quantification of Total Tetrapeptide:

    • Take another known volume of the original liposome suspension.

    • Lyse the liposomes to release the encapsulated tetrapeptide. This can be done by adding an organic solvent like methanol.

    • Analyze the total concentration of the tetrapeptide in the lysed suspension using HPLC.

  • Calculations:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total Tetrapeptide - Free Tetrapeptide) / Total Tetrapeptide] x 100

    • Drug Loading Capacity (LC %): LC (%) = [Weight of Encapsulated Tetrapeptide / Total Weight of Liposomes] x 100

Workflow for Encapsulation Efficiency Determination:

cluster_0 Sample Preparation cluster_1 Separation cluster_2 Quantification cluster_3 Calculation A Tetrapeptide-Loaded Liposome Suspension B Separate Free Tetrapeptide (e.g., Ultracentrifugation) A->B D Lyse Liposomes A->D C Quantify Free Tetrapeptide (HPLC) B->C F Calculate Encapsulation Efficiency & Loading Capacity C->F E Quantify Total Tetrapeptide (HPLC) D->E E->F

Caption: Workflow for determining tetrapeptide encapsulation efficiency.

In Vitro Release Study using Dialysis Method

This protocol describes how to assess the release kinetics of a tetrapeptide from polymeric micelles.

Objective: To determine the rate and extent of tetrapeptide release from micelles over time under physiological conditions.

Materials:

  • Tetrapeptide-loaded polymeric micelle dispersion

  • Dialysis membrane with a molecular weight cutoff (MWCO) significantly lower than the micelles but higher than the tetrapeptide

  • Release medium (e.g., PBS at pH 7.4)

  • Shaking incubator or water bath at 37°C

  • HPLC system for tetrapeptide quantification

Protocol:

  • Preparation:

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

    • Accurately measure a known volume of the tetrapeptide-loaded micelle dispersion and place it inside the dialysis bag.

    • Seal the dialysis bag securely.

  • Release Study:

    • Immerse the dialysis bag in a known volume of pre-warmed release medium in a beaker or flask.

    • Place the setup in a shaking incubator or water bath at 37°C with constant, gentle agitation.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small, fixed volume of the release medium from the beaker.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis:

    • Analyze the concentration of the tetrapeptide in the collected samples using HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of tetrapeptide released at each time point, accounting for the removed and replaced volumes.

    • Plot the cumulative percentage of tetrapeptide released versus time to obtain the release profile.

Diagram of In Vitro Release Assay Setup:

cluster_0 Release Medium (e.g., PBS) cluster_1 Dialysis Bag A Beaker B Magnetic Stirrer C Tetrapeptide-loaded Micelles Tetrapeptide-NP Tetrapeptide-NP Receptor Receptor Tetrapeptide-NP->Receptor Binding Clathrin-coated pit Clathrin-coated pit Receptor->Clathrin-coated pit Internalization Endosome Endosome Clathrin-coated pit->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Pathway Cytosol Cytosol Endosome->Cytosol Endosomal Escape & Tetrapeptide Release

References

Assessing the Synergistic Effects of Tetrapeptide-5 with Other Bioactive Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-5, a synthetic peptide comprised of four amino acids, has garnered significant attention in dermatology and cosmetic science for its targeted action on improving the aesthetic appearance of the skin, particularly in the periorbital region. Its primary mechanisms of action include reducing edema and inhibiting glycation, processes intrinsically linked to skin aging and the formation of under-eye bags and dark circles. This guide provides a comparative analysis of the potential synergistic effects of this compound when combined with other well-established bioactive molecules: Hyaluronic Acid, Niacinamide, and Vitamin C. While direct, head-to-head quantitative data on these specific synergies remain limited in publicly available literature, this document synthesizes existing data on a peptide mixture containing Acetyl this compound and the known effects of the individual bioactive molecules to infer potential synergistic outcomes.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from a key in vitro study on a cosmeceutical peptide mixture containing Acetyl this compound, alongside established clinical data for Hyaluronic Acid, Niacinamide, and Vitamin C. This allows for an indirect comparison of their respective and potentially complementary effects.

Table 1: In Vitro Efficacy of a Peptide Mixture Containing Acetyl this compound [1][2]

Parameter AssessedTest Substance (Concentration)Result
Angiotensin-Converting Enzyme (ACE) 1 Activity Inhibition Acetyl this compound (100 μg/mL)Significant Inhibition
Superoxide Dismutase (SOD) Activity Carnosine (200 μg/mL)Increased Activity
Hydroxyproline (HYP) Content (Collagen Synthesis Marker) GHK Peptide (200 μg/mL)Increased Content
Anti-aging and Protective Effects (in H2O2-induced premature senescence in human skin fibroblasts) Peptide Mixture (Carnosine + Acetyl this compound + Hexapeptide-11 + Acetyl Hexapeptide-3)- Significantly reduced intracellular malondialdehyde and hydroxyl free radicals- Increased HYP and human elastin (B1584352) content- Increased enzymatic activities of SOD and glutathione (B108866) peroxidase

Table 2: Clinical Efficacy of Bioactive Molecules

Bioactive MoleculeParameter AssessedStudy DetailsResultCitation
Hyaluronic Acid Skin Hydration33 female subjects (25-55 years) with sensitive/dry skin, twice daily application of a multi-weight HA serum.Significant improvement in moisturization as early as two hours, lasting up to 24 hours.[3]
Skin Texture, Lines/Wrinkles, Skin Tone17 female subjects (mean age 52 years) with photodamaged skin, twice daily application of an HA-based serum and a peptide-rich cream for 12 weeks.- 79% improvement in facial skin texture- 50% improvement in lines/wrinkles- 44% improvement in skin tone[4]
Niacinamide Skin Elasticity, Fine Lines, Wrinkles, Hyperpigmentation, Redness50 female subjects with signs of facial photoaging, 5% niacinamide applied twice daily for 12 weeks (split-face study).- Significant reduction in fine lines and wrinkles- Reduction in hyperpigmented spots and red blotchiness- Improved skin elasticity[5]
Skin Hydration, Erythema25 healthy participants, serum with niacinamide, postbiotics, and peptides applied for 4 weeks.- Significant increase in skin hydration- Significant decrease in erythema[6][7]
Vitamin C Skin Roughness, Skin Tone (Redness & Homogeneity)Female subjects (≥40 years) with visible photoaging, once daily application of a serum with 15% L-ascorbic acid, tocopheryl acetate, and palmitoyl (B13399708) tripeptide-38 for 56 days.- 8-9% decrease in skin roughness- 9% decrease in redness- 8% increase in homogeneity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments relevant to assessing the efficacy of this compound and its combinations.

In Vitro Assessment of Anti-Aging and Protective Effects

This protocol is based on a study evaluating a peptide mixture containing Acetyl this compound on human skin fibroblasts (HSFs).[1][2]

  • Cell Culture: Human skin fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Induction of Premature Senescence: To mimic cellular aging, HSFs are treated with a pro-oxidant agent, such as hydrogen peroxide (H₂O₂), at a concentration that induces senescence without causing immediate cell death.

  • Treatment: Cells are treated with the test substances (individual peptides or peptide mixtures) at various concentrations. A positive control (e.g., Vitamin C) and a negative control (vehicle) are included.

  • Assessment of Antioxidant Activity:

    • Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) Activity: Measured using commercially available assay kits.

    • Intracellular Reactive Oxygen Species (ROS): Quantified using fluorescent probes like DCFH-DA.

    • Malondialdehyde (MDA) Content: Assessed as a marker of lipid peroxidation using a thiobarbituric acid reactive substances (TBARS) assay.

  • Assessment of Extracellular Matrix Components:

    • Hydroxyproline (HYP) Content: Measured as an indicator of collagen content using a colorimetric assay after acid hydrolysis of cell lysates.

    • Elastin Content: Quantified using an ELISA-based assay.

  • Angiotensin-Converting Enzyme (ACE) 1 Activity Inhibition Assay: The inhibitory effect on ACE-1 is determined using a fluorometric assay kit.

In Vivo Assessment of Skin Hydration and Elasticity

These protocols are standard non-invasive methods used in clinical dermatology to assess skin parameters.

  • Subject Recruitment: A cohort of volunteers with specific skin concerns (e.g., photoaging, dryness) is recruited. Inclusion and exclusion criteria are strictly defined.

  • Product Application: Subjects are instructed to apply the test product (e.g., a cream containing this compound and another bioactive) to a designated area of the skin (e.g., face, forearm) for a specified period (e.g., 4-12 weeks). A control group using a vehicle cream is included.

  • Skin Hydration Measurement (Corneometry):

    • A Corneometer® is used to measure the capacitance of the skin surface, which correlates with the hydration level of the stratum corneum.

    • Measurements are taken at baseline and at specified time points throughout the study.

  • Skin Elasticity Measurement (Cutometry):

    • A Cutometer® applies negative pressure to the skin, and the degree of skin deformation and its ability to return to its original state are measured.

    • Parameters such as R0 (firmness) and R2 (overall elasticity) are recorded at baseline and subsequent visits.

  • Clinical and Self-Assessment:

    • A dermatologist clinically grades skin parameters like wrinkles, texture, and pigmentation using standardized scales.

    • Subjects complete self-assessment questionnaires regarding their perception of the product's efficacy.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize the key signaling pathways influenced by this compound and a general experimental workflow for assessing synergistic effects.

Tetrapeptide5_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular & Dermal Effects Tetrapeptide5 This compound ACE Angiotensin-Converting Enzyme (ACE) Tetrapeptide5->ACE Inhibits Glycation Glycation (Collagen Cross-linking) Tetrapeptide5->Glycation Inhibits AngiotensinII Angiotensin II (Vasoconstrictor) Vasodilation Improved Microcirculation & Reduced Permeability AngiotensinII->Vasodilation Leads to Edema Reduced Edema & Puffiness Vasodilation->Edema Results in AGEs Advanced Glycation End-products (AGEs) Glycation->AGEs Forms Collagen Healthy Collagen & Elastin Glycation->Collagen Protects Elasticity Improved Skin Elasticity Collagen->Elasticity Maintains Synergistic_Effects_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Clinical Trial) cluster_analysis Data Analysis & Conclusion CellCulture Human Skin Cell Culture (Fibroblasts, Keratinocytes) TreatmentGroups Treatment Groups: 1. Vehicle Control 2. This compound 3. Bioactive Molecule (e.g., HA) 4. This compound + Bioactive CellCulture->TreatmentGroups Assays Biochemical Assays: - Collagen Synthesis - Elastin Synthesis - Antioxidant Capacity (e.g., DPPH, ORAC) - Anti-glycation Assay TreatmentGroups->Assays DataAnalysis Statistical Analysis (Comparison between groups) Assays->DataAnalysis SubjectRecruitment Subject Recruitment (Defined Inclusion/Exclusion Criteria) SplitFaceStudy Split-Face/Half-Body Study Design (Test vs. Control on same subject) SubjectRecruitment->SplitFaceStudy Measurements Non-invasive Measurements: - Skin Hydration (Corneometry) - Skin Elasticity (Cutometry) - Wrinkle Analysis (Image Analysis) SplitFaceStudy->Measurements Measurements->DataAnalysis Conclusion Conclusion on Synergistic Effects DataAnalysis->Conclusion

References

An Independent Verification of Manufacturer's Claims for Tetrapeptide-5

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective analysis of the claims associated with the cosmetic ingredient Acetyl Tetrapeptide-5. It aims to offer a resource for researchers, scientists, and professionals in drug development by comparing manufacturer-provided data with available scientific literature. This document summarizes the purported mechanisms of action, presents quantitative data from clinical studies, and contrasts this compound with other commercially available peptides for similar applications.

Overview of Manufacturer Claims and Proposed Mechanisms

Acetyl this compound, a synthetic four-amino-acid peptide, is widely marketed for its efficacy in reducing periorbital puffiness, dark circles, and improving skin elasticity.[1][2][3] The primary proposed mechanisms of action are:

  • Anti-Oedema Effect : The peptide is claimed to improve lymphatic circulation and reduce capillary permeability.[2][4] This action helps to prevent the accumulation of fluid in the delicate under-eye area, which is a primary cause of puffiness.[4][5]

  • ACE Inhibition : Some sources suggest that Acetyl this compound inhibits the Angiotensin-Converting Enzyme (ACE).[4][6] By inhibiting ACE, the peptide may have an anti-hypertensive effect, improving local blood circulation and reducing fluid leakage from blood vessels.[4]

  • Anti-Glycation Effect : The peptide is reported to prevent the cross-linking of collagen induced by glycation, a process where sugar molecules damage proteins like collagen and elastin.[2][4][5] By inhibiting this process, it helps maintain the skin's elasticity and firmness, which can be compromised in the under-eye area.[2][7]

The following diagram illustrates the proposed multi-faceted mechanism of action for this compound.

Tetrapeptide5_Mechanism Proposed Mechanism of Action for this compound Tetrapeptide5 Acetyl this compound ACE Angiotensin-Converting Enzyme (ACE) Tetrapeptide5->ACE Inhibits Capillary Capillary Permeability Tetrapeptide5->Capillary Reduces Glycation Collagen Glycation (AGE Formation) Tetrapeptide5->Glycation Inhibits invis1 ACE->invis1 Capillary->invis1 Elasticity Improved Skin Elasticity Glycation->Elasticity Maintains Puffiness Reduced Eye Puffiness (Anti-Oedema) invis1->Puffiness Leads to DarkCircles Reduced Dark Circles invis1->DarkCircles Leads to Experimental_Workflow Generalized Clinical Trial Workflow for this compound Recruitment Subject Recruitment (e.g., 20 volunteers, 18-65 yrs) Baseline Baseline Measurement (Day 0) Recruitment->Baseline Treatment Treatment Period (e.g., 28-60 days) Twice daily application (Test vs. Placebo) Baseline->Treatment sub_base • Cutometry (Elasticity) • Chromametry (Dark Circles) • Microtopography (Puffiness) Baseline->sub_base Interim Interim Measurements (e.g., Day 14, 15, 28, 30) Treatment->Interim Final Final Measurement (e.g., Day 56, 60) Interim->Final sub_interim • Cutometry • Chromametry Interim->sub_interim Analysis Data Analysis & Self-Evaluation Final->Analysis sub_final • All baseline metrics • Subject questionnaires Final->sub_final

References

A Benchmark Analysis of Tetrapeptide-5's Anti-Inflammatory Activity Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Tetrapeptide-5 against two major classes of established anti-inflammatory drugs: corticosteroids (represented by Dexamethasone) and non-steroidal anti-inflammatory drugs (NSAIDs), specifically the COX-2 inhibitors Celecoxib and Indomethacin. Due to the limited availability of direct comparative studies, this guide synthesizes available data from various sources to offer a benchmark of this compound's potential anti-inflammatory efficacy. The comparison focuses on mechanisms of action, effects on key inflammatory mediators, and available quantitative data from in vitro and in vivo studies.

Executive Summary

Inflammation is a complex biological response, and its therapeutic modulation is a cornerstone of modern medicine. Established anti-inflammatory agents like corticosteroids and NSAIDs have well-defined mechanisms of action and a wealth of clinical data supporting their efficacy. Peptides, such as this compound, are emerging as a novel class of compounds with potential therapeutic applications, including anti-inflammatory effects. This guide aims to contextualize the anti-inflammatory activity of this compound by comparing its known and putative mechanisms with those of Dexamethasone and selective COX-2 inhibitors.

While quantitative data for this compound in classical anti-inflammatory assays is not as extensively documented as for established drugs, this guide compiles the available information to facilitate a preliminary assessment and to highlight areas for future research.

Data Presentation: Comparative Analysis

The following tables summarize the available quantitative and qualitative data for this compound and the selected established anti-inflammatory drugs. It is important to note that the data has been aggregated from different studies and direct comparison of absolute values should be done with caution.

Table 1: In Vitro Inhibition of Key Inflammatory Markers

Compound/DrugTargetAssay SystemIC50 / Inhibition
Acetyl this compound Vascular PermeabilityIn vitro model with endothelial cell monolayers50% inhibition at 1 mg/mL[1]
Angiotensin-Converting Enzyme (ACE)In vitro assayInhibitory and dose-dependent effect[1]
Dexamethasone Pro-inflammatory Cytokines (MCP-1)TNF-α and IL-1β stimulated human retinal microvascular pericytesIC50: 3 nM[2]
Pro-inflammatory Cytokines (IL-7, MIP-1α)TNF-α and IL-1β stimulated human retinal microvascular pericytesIC50: 58 nM and 332 nM, respectively[2]
Celecoxib Cyclooxygenase-2 (COX-2)Sf9 cellsIC50: 40 nM[3]
Cyclooxygenase-2 (COX-2)Human dermal fibroblasts (PGE2 production)IC50: 91 nM[4]
Indomethacin Cyclooxygenase-2 (COX-2)CHO cellsIC50: 26 nM[5]
Cyclooxygenase-1 (COX-1)CHO cellsIC50: 18 nM[5]

Table 2: In Vivo Anti-Inflammatory Effects

Compound/DrugAnimal ModelKey Findings
Acetyl Tetrapeptide (Ac-RLYE) Murine model of atopic dermatitisReduced ear thickness, dermatitis severity, and infiltration of mast cells and eosinophils. Downregulated mRNA expression of IL-4, IL-13, IL-31, IL-23, and TNF-α.[6]
Celecoxib Carrageenan-induced hyperalgesia in ratsAbrogated hyperalgesia with an ED30 of 0.81 mg/kg.[4]
Indomethacin Carrageenan-induced rat footpad edemaED50 of 2 mg/kg for reducing paw volume.[7]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways. The following diagrams illustrate their primary mechanisms of action.

G cluster_nsaid NSAID (e.g., Celecoxib, Indomethacin) Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation NSAIDs NSAIDs NSAIDs->COX-2 Inhibition

Figure 1: Mechanism of Action of NSAIDs

G cluster_dexamethasone Dexamethasone Pathway Dexamethasone Dexamethasone Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) Dexamethasone->Glucocorticoid Receptor (GR) Binding GR Complex GR Complex Glucocorticoid Receptor (GR)->GR Complex Nucleus Nucleus GR Complex->Nucleus Translocation NF-κB NF-κB Nucleus->NF-κB Inhibition of translocation Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NF-κB->Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Activation Inflammation Inflammation Pro-inflammatory Genes (TNF-α, IL-6, IL-1β)->Inflammation

Figure 2: Mechanism of Action of Dexamethasone

G cluster_tetrapeptide5 Putative this compound Pathway This compound This compound VEGF Receptor (VEGFR) VEGF Receptor (VEGFR) This compound->VEGF Receptor (VEGFR) Putative Antagonism Angiotensin-Converting Enzyme (ACE) Angiotensin-Converting Enzyme (ACE) This compound->Angiotensin-Converting Enzyme (ACE) Inhibition Vascular Endothelial Growth Factor (VEGF) Vascular Endothelial Growth Factor (VEGF) Increased Vascular Permeability Increased Vascular Permeability VEGF Receptor (VEGFR)->Increased Vascular Permeability Edema & Inflammation Edema & Inflammation Increased Vascular Permeability->Edema & Inflammation VEGF VEGF VEGF->VEGF Receptor (VEGFR) Activation

Figure 3: Putative Anti-Inflammatory Mechanisms of this compound

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and comparison of experimental results.

In Vitro Pro-inflammatory Cytokine Inhibition Assay

Objective: To determine the ability of a test compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from immune cells stimulated with lipopolysaccharide (LPS).

Cell Line: Murine macrophage cell line RAW 264.7 or human peripheral blood mononuclear cells (PBMCs).

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound, Dexamethasone) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.

G Start Start Seed Macrophages Seed Macrophages Start->Seed Macrophages Pre-treat with Compound Pre-treat with Compound Seed Macrophages->Pre-treat with Compound Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS Incubate 24h Incubate 24h Stimulate with LPS->Incubate 24h Collect Supernatant Collect Supernatant Incubate 24h->Collect Supernatant Measure Cytokines (ELISA) Measure Cytokines (ELISA) Collect Supernatant->Measure Cytokines (ELISA) Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Measure Cytokines (ELISA)->Calculate % Inhibition & IC50 End End Calculate % Inhibition & IC50->End

Figure 4: Workflow for In Vitro Cytokine Inhibition Assay
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To determine the ability of a test compound to inhibit the enzymatic activity of COX-2.

Enzyme Source: Purified recombinant human or ovine COX-2.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of the co-factor hematin, and the substrate arachidonic acid.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, hematin, and the COX-2 enzyme. Then, add various concentrations of the test compound (e.g., this compound, Celecoxib, Indomethacin) or vehicle control. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Reaction Termination and Detection: After a specific incubation period (e.g., 2 minutes), terminate the reaction. The product of the COX-2 reaction, Prostaglandin H2 (PGH2), is unstable and is typically converted to a more stable product like Prostaglandin E2 (PGE2) for quantification. The amount of PGE2 can be measured using a colorimetric or fluorometric detection method, or by LC-MS/MS.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of COX-2 activity.

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate COX-2 with Inhibitor Incubate COX-2 with Inhibitor Prepare Reagents->Incubate COX-2 with Inhibitor Add Arachidonic Acid Add Arachidonic Acid Incubate COX-2 with Inhibitor->Add Arachidonic Acid Incubate Incubate Add Arachidonic Acid->Incubate Terminate Reaction Terminate Reaction Incubate->Terminate Reaction Detect Product (e.g., PGE2) Detect Product (e.g., PGE2) Terminate Reaction->Detect Product (e.g., PGE2) Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Detect Product (e.g., PGE2)->Calculate % Inhibition & IC50 End End Calculate % Inhibition & IC50->End

Figure 5: Workflow for In Vitro COX-2 Inhibition Assay

Discussion and Future Directions

The compiled data indicates that established anti-inflammatory drugs like Dexamethasone and selective COX-2 inhibitors exhibit potent activity in well-defined in vitro and in vivo models, with IC50 values in the nanomolar range for their respective targets. Their mechanisms of action, primarily the inhibition of the NF-κB and arachidonic acid pathways, are well-elucidated.

For this compound, the available evidence points towards a potential anti-inflammatory effect mediated through the reduction of vascular permeability and inhibition of ACE. The study on the acetylated tetrapeptide Ac-RLYE suggests that peptides of this class can modulate cytokine expression in vivo. However, there is a clear need for further research to quantify the anti-inflammatory activity of Acetyl this compound using standardized assays, such as those described in this guide.

Future studies should aim to:

  • Determine the IC50 values of Acetyl this compound for the inhibition of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in relevant cell models.

  • Evaluate the direct inhibitory effect of Acetyl this compound on COX-1 and COX-2 enzymes to ascertain its selectivity.

  • Conduct in vivo studies using established models of inflammation, such as carrageenan-induced paw edema, to determine its efficacy and potency in a physiological context.

  • Further elucidate the specific molecular targets and signaling pathways modulated by Acetyl this compound to better understand its mechanism of action.

By generating such quantitative and mechanistic data, a more direct and comprehensive comparison of this compound's anti-inflammatory activity with that of established drugs can be made, which will be crucial for its potential development as a therapeutic agent.

References

A Quantitative Comparison of Tetrapeptide-5 and Caffeine on Microcirculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of compounds that can modulate microcirculation is a significant area of research in both cosmetics and medicine. Improved microcirculation can lead to enhanced tissue oxygenation, nutrient delivery, and removal of metabolic waste, with applications ranging from reducing skin aging and under-eye puffiness to treating vascular-related diseases. Among the myriad of active compounds, Tetrapeptide-5 and caffeine (B1668208) have garnered considerable attention for their purported effects on the microvasculature. This guide provides a quantitative comparison of their performance, supported by available experimental data, to aid researchers and drug development professionals in their evaluation of these two popular ingredients.

Summary of Quantitative Data

While direct head-to-head quantitative studies are scarce, a comparative analysis can be drawn from individual studies on this compound and caffeine. The following table summarizes the key quantitative findings from various experimental models.

ParameterThis compoundCaffeineExperimental Model
Vascular Permeability 50% inhibition at 1 mg/ml[1]Data not availableIn vitro endothelial cell monolayer[1]
Cutaneous Blood Flow Data not available↓ Cutaneous Vascular Conductance (CVC) in the fingertip (-1.36 PU/mmHg)[2]Human skin (in vivo)[2]
↑ Endothelium-dependent vasodilation (1.26 ± 0.20 PU/mmHg vs. 1.13 ± 0.38 PU/mmHg for placebo)[2]Human forearm skin (in vivo)[2]
↓ Finger blood flow[3][4]Human finger (in vivo)[3][4]
↓ Post-occlusive reactive hyperemia (PORH) response (p<0.01)[5]Human skin (in vivo)[5]
Ocular Microcirculation Data not available↓ Macular flow area and vessel density (p<0.05)[6]Human retina (in vivo)[6]
↓ Blood flow in the optic nerve head and choroid-retina[7]Human ocular fundus (in vivo)[7]
ACE Inhibition Inhibits ACE-1 activity (IC50 data not specified)[8][9]Not applicableIn vitro enzyme assay[9]
Clinical Efficacy (Under-eye bags) 70% of participants showed reduced visibility of bags by day 15; 95% by day 60[10]Data not availableIn vivo human study (topical application)[10]

Detailed Experimental Protocols

To facilitate the replication and critical evaluation of the cited data, detailed methodologies for key experiments are outlined below.

In Vitro Vascular Permeability Assay (for this compound)
  • Objective: To assess the effect of Acetyl this compound on vascular permeability in vitro.[1]

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured on porous inserts (e.g., Transwell®) until a confluent monolayer is formed, mimicking the vascular endothelium.

  • Treatment: The endothelial cell monolayer is treated with various concentrations of Acetyl this compound. A control group receives the vehicle solution.

  • Permeability Measurement: A fluorescently labeled high molecular weight dextran (B179266) is added to the upper chamber of the insert. The amount of dextran that passes through the endothelial monolayer into the lower chamber over a specific time period is quantified using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition of permeability is calculated by comparing the fluorescence in the lower chamber of the treated groups to the control group.

Laser Doppler Flowmetry for Cutaneous Microcirculation (for Caffeine)
  • Objective: To measure the effect of caffeine on skin blood flow and microvascular reactivity.[2][3][4]

  • Subjects: Healthy human volunteers are recruited. They are typically asked to abstain from caffeine-containing products for a specified period before the study.

  • Procedure: A laser Doppler flowmetry (LDF) probe is attached to the skin surface (e.g., forearm or fingertip) to continuously measure red blood cell flux, an index of microvascular blood flow.

  • Intervention: Subjects ingest a standardized dose of caffeine (e.g., in a cup of coffee or as a capsule) or a placebo in a double-blind, crossover design.[3][4]

  • Measurements:

    • Baseline Blood Flow: LDF measurements are recorded before the intervention.

    • Post-Occlusive Reactive Hyperemia (PORH): A blood pressure cuff is inflated on the upper arm to occlude arterial blood flow for a set duration (e.g., 3-5 minutes). Upon cuff release, the subsequent hyperemic response (increase in blood flow) is recorded by the LDF. Parameters such as peak blood flow, time to peak, and total hyperemic area are analyzed.[5]

    • Iontophoresis: Transdermal delivery of vasoactive substances like acetylcholine (B1216132) (endothelium-dependent vasodilator) and sodium nitroprusside (endothelium-independent vasodilator) is performed to assess endothelial function.[2]

  • Data Analysis: Changes in cutaneous vascular conductance (CVC), calculated as LDF flux divided by mean arterial pressure, and PORH parameters are compared between the caffeine and placebo groups.

Optical Coherence Tomography Angiography for Ocular Microcirculation (for Caffeine)
  • Objective: To quantitatively evaluate the acute effects of caffeine on the macular microvasculature.[6]

  • Subjects: Healthy human volunteers are recruited for the study.

  • Procedure: Participants undergo baseline imaging using an Optical Coherence Tomography Angiography (OCTA) device.

  • Intervention: Subjects are administered a single oral dose of caffeine (e.g., 200 mg) or a placebo.[6]

  • Imaging: OCTA imaging is repeated at a specified time point after the intervention (e.g., 1 hour).[6]

  • Data Analysis: Specialized software is used to analyze the OCTA images and quantify parameters such as macular flow area, vessel density, and the size of the foveal avascular zone (FAZ) in different retinal layers (superficial, deep, and choriocapillaris). These quantitative metrics are then compared between the baseline and post-intervention measurements.[6]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.

Tetrapeptide5_Pathway cluster_extracellular Extracellular cluster_intracellular Cellular Effects This compound This compound ACE ACE This compound->ACE Inhibits Anti-glycation Effect Anti-glycation Effect This compound->Anti-glycation Effect Angiotensin I Angiotensin I Angiotensin I->ACE Reduced Vascular Permeability Reduced Vascular Permeability ACE->Reduced Vascular Permeability Leads to Improved Microcirculation Improved Microcirculation Reduced Vascular Permeability->Improved Microcirculation

Caption: Proposed signaling pathway for this compound's effect on microcirculation.

Caffeine_Pathway cluster_extracellular_caffeine Extracellular cluster_intracellular_caffeine Intracellular Caffeine Caffeine Adenosine (B11128) Receptors Adenosine Receptors Caffeine->Adenosine Receptors Antagonizes Ca2+ Release Ca2+ Release Caffeine->Ca2+ Release Stimulates PDE PDE Caffeine->PDE Inhibits Adenosine Adenosine Adenosine->Adenosine Receptors Vasoconstriction Vasoconstriction Adenosine Receptors->Vasoconstriction Phosphodiesterase (PDE) Phosphodiesterase (PDE) cAMP cAMP Vasodilation Vasodilation cAMP->Vasodilation eNOS Activation eNOS Activation Ca2+ Release->eNOS Activation NO Production NO Production eNOS Activation->NO Production NO Production->Vasodilation PDE->cAMP Degrades

Caption: Multifactorial signaling pathways of caffeine affecting vascular tone.

Microcirculation_Workflow Subject Recruitment Subject Recruitment Baseline Measurement Baseline Measurement (e.g., LDF, OCTA) Subject Recruitment->Baseline Measurement Intervention Intervention (Topical Application or Oral Ingestion of this compound or Caffeine) Baseline Measurement->Intervention Post-Intervention Measurement Post-Intervention Measurement (e.g., LDF, OCTA) Intervention->Post-Intervention Measurement Data Analysis Quantitative Data Analysis (Comparison to Baseline/Placebo) Post-Intervention Measurement->Data Analysis

Caption: General experimental workflow for assessing microcirculation in vivo.

Discussion and Conclusion

The available data suggest that this compound and caffeine influence microcirculation through distinct mechanisms, leading to different, and in some cases, opposing effects.

This compound appears to primarily improve microcirculation by reducing vascular permeability and possibly through the inhibition of ACE, which would favor vasodilation.[1][8] Its anti-glycation properties may also contribute to maintaining the integrity of the microvasculature.[10][11][12] The clinical data, although focused on the cosmetic outcome of reducing under-eye bags, indirectly supports its role in improving local fluid dynamics.[10]

Caffeine , on the other hand, exhibits a more complex and sometimes contradictory profile. Its action as an adenosine receptor antagonist is generally associated with vasoconstriction.[13][14][15] This is consistent with findings of reduced blood flow in the finger and ocular microvasculature.[3][4][6][7] However, caffeine's ability to inhibit phosphodiesterase and stimulate nitric oxide production can promote vasodilation.[13][14][15] This dual action may explain the observation of enhanced endothelium-dependent vasodilation in the forearm skin of some studies.[2] The net effect of caffeine on microcirculation is likely dependent on the specific vascular bed, the concentration of caffeine, and the baseline physiological state of the individual.

References

A Side-by-Side Analysis of Acetylated vs. Non-Acetylated Tetrapeptide-5: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of acetylated and non-acetylated Tetrapeptide-5, exploring the impact of N-terminal acetylation on its stability, efficacy, and mechanisms of action in skincare applications.

This guide provides a comprehensive analysis of acetylated this compound, a well-documented cosmetic ingredient, and its theoretical non-acetylated counterpart. While extensive data exists for the acetylated form, commercially known as Eyeseryl™, information on the non-acetylated version is scarce. This comparison, therefore, combines published data on the acetylated peptide with established principles of peptide chemistry to infer the likely properties of the non-acetylated form.

Executive Summary

N-terminal acetylation of this compound is a critical chemical modification that significantly enhances its performance as a cosmetic active ingredient. The addition of an acetyl group is understood to improve the peptide's stability against enzymatic degradation and potentially enhance its skin penetration. Acetylated this compound has demonstrated efficacy in reducing under-eye puffiness and dark circles through a multi-faceted mechanism that includes inhibition of Angiotensin-Converting Enzyme (ACE), prevention of collagen glycation, and reduction of vascular permeability. In contrast, the non-acetylated form is presumed to be more susceptible to degradation and may exhibit lower efficacy due to reduced stability and bioavailability.

The Impact of N-Terminal Acetylation

N-terminal acetylation is a common strategy in peptide drug design to improve pharmacokinetic properties. The primary advantages of this modification are:

  • Increased Stability: The N-terminus of a peptide is a primary target for aminopeptidases, enzymes that degrade peptides. Capping this terminus with an acetyl group blocks this degradation pathway, thereby increasing the peptide's half-life in biological systems.

  • Enhanced Lipophilicity: The addition of an acetyl group can increase the lipophilicity of the peptide, which may improve its ability to penetrate the stratum corneum, the outermost layer of the skin.

  • Neutralization of Charge: Acetylation neutralizes the positive charge of the N-terminal amino group, which can influence the peptide's interaction with biological targets and its solubility.

Comparative Performance Analysis

While direct comparative experimental data between acetylated and non-acetylated this compound is not publicly available, the following table summarizes the documented performance of acetylated this compound and the inferred properties of the non-acetylated version based on general principles of peptide chemistry.

Table 1: Performance Comparison of Acetylated vs. Non-Acetylated this compound

FeatureAcetylated this compoundNon-Acetylated this compound (Inferred)
Stability High: Resistant to aminopeptidase (B13392206) degradation.Low: Susceptible to rapid degradation by aminopeptidases.
Efficacy Clinically proven to reduce under-eye puffiness and dark circles.Likely lower efficacy due to rapid degradation and potentially reduced skin penetration.
Bioavailability Potentially enhanced due to increased stability and lipophilicity.Likely lower due to enzymatic degradation.
Mechanism of Action - ACE Inhibition- Anti-glycation- Reduced Vascular PermeabilitySame theoretical mechanisms, but their in vivo relevance would be limited by the peptide's short half-life.

Experimental Data: Acetylated this compound

The following tables summarize key in-vitro and in-vivo experimental data for acetylated this compound.

In-Vitro Efficacy

Table 2: Summary of In-Vitro Studies on Acetylated this compound

AssayResultsReference
ACE Inhibition Demonstrates a dose-dependent inhibitory effect on Angiotensin-Converting Enzyme.[1]
Anti-Glycation Inhibits the glycation of Superoxide Dismutase (SOD), thereby protecting its antioxidant activity.[1]
Vascular Permeability Achieves up to 50% inhibition of vascular permeability in a dose-dependent manner at a concentration of 1mg/ml.[1]
In-Vivo Efficacy

Table 3: Summary of In-Vivo Studies on Acetylated this compound

Study DesignKey FindingsReference
20 female volunteers (18-65 years) applying a cream with 0.01% acetylated this compound twice daily for 60 days.- 70% of participants showed a reduction in the appearance of under-eye bags by day 15. - 95% of participants showed improvement by the end of the 60-day study.[2]
20 female volunteers applying a cream with 10% of a solution containing acetylated this compound for 60 days.- Skin elasticity increased by 35% after 30 days. - A significant increase in skin moisturization was observed after 60 days.[1]
20 male volunteers (30-65 years) with eye bags applied a cream with 1% of a solution containing acetylated this compound on one eye contour and a placebo on the other, twice daily for 28 days.- Up to 29.7% reduction in the volume of eye bags was observed.[3]
17 female volunteers (34-54 years) with dark circles applied a cream with 1% of a solution containing acetylated this compound under the eyes twice daily for 28 days.- Improved skin luminance and reduced darkness under the eyes were observed after 14 days.[3]

Signaling Pathways and Mechanisms of Action

Acetylated this compound exerts its effects through multiple pathways to reduce under-eye puffiness and dark circles.

Acetylated_Tetrapeptide_5_Mechanism Tetrapeptide Acetylated This compound ACE Angiotensin-Converting Enzyme (ACE) Tetrapeptide->ACE Inhibits Glycation Protein Glycation (e.g., Collagen) Tetrapeptide->Glycation Inhibits Microcirculation Improved Microcirculation Tetrapeptide->Microcirculation Angiotensin_II Angiotensin II ACE->Angiotensin_II Converts Angiotensin I to Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Vascular_Permeability Increased Vascular Permeability Angiotensin_II->Vascular_Permeability Edema Edema (Puffiness) Vascular_Permeability->Edema AGEs Advanced Glycation End-products (AGEs) Glycation->AGEs Collagen_Damage Collagen & Elastin Cross-linking AGEs->Collagen_Damage Elasticity_Loss Loss of Skin Elasticity Collagen_Damage->Elasticity_Loss Lymphatic_Drainage Improved Lymphatic Drainage Microcirculation->Lymphatic_Drainage Lymphatic_Drainage->Edema Reduces

Mechanism of Action of Acetylated this compound

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of acetylated this compound.

ACE Inhibition Assay

This protocol outlines a general method for determining the Angiotensin-Converting Enzyme inhibitory activity of a peptide.

ACE_Inhibition_Assay Start Start Prepare Prepare Reagents: - ACE Enzyme Solution - Substrate (e.g., HHL) - Test Peptide Solution - Buffer Solution Start->Prepare Incubate_Peptide Pre-incubate ACE enzyme with the test peptide solution. Prepare->Incubate_Peptide Add_Substrate Add the ACE substrate to initiate the reaction. Incubate_Peptide->Add_Substrate Incubate_Reaction Incubate the reaction mixture at 37°C. Add_Substrate->Incubate_Reaction Stop_Reaction Stop the reaction by adding a terminating agent (e.g., HCl). Incubate_Reaction->Stop_Reaction Measure Measure the product formation (e.g., hippuric acid) using - HPLC - Spectrophotometry Stop_Reaction->Measure Calculate Calculate the percentage of ACE inhibition. Measure->Calculate End End Calculate->End

Workflow for ACE Inhibition Assay

Protocol Details:

  • Reagent Preparation: Prepare solutions of ACE enzyme, a suitable substrate (e.g., Hippuryl-Histidyl-Leucine - HHL), the test peptide at various concentrations, and a buffer solution (e.g., borate (B1201080) buffer).

  • Pre-incubation: Pre-incubate the ACE enzyme with different concentrations of the test peptide for a specified time (e.g., 10 minutes) at 37°C to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a strong acid, such as hydrochloric acid (HCl).

  • Quantification: Quantify the amount of product formed (e.g., hippuric acid from HHL cleavage) using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or spectrophotometry.

  • Calculation: Calculate the percentage of ACE inhibition for each peptide concentration compared to a control without the inhibitor.

Anti-Glycation Assay (BSA-Glucose Model)

This protocol describes a common in vitro method to assess the anti-glycation properties of a compound.

Protocol Details:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Bovine Serum Albumin (BSA) as the model protein, a reducing sugar (e.g., glucose or fructose), the test peptide at various concentrations, and a phosphate (B84403) buffer (pH 7.4). A glycation inhibitor like aminoguanidine (B1677879) is typically used as a positive control.

  • Incubation: Incubate the reaction mixtures at 37°C for an extended period (e.g., 1-4 weeks).

  • Fluorescence Measurement: At regular intervals, measure the fluorescence of the samples using a spectrofluorometer (excitation at ~370 nm, emission at ~440 nm) to quantify the formation of fluorescent Advanced Glycation End-products (AGEs).

  • Calculation: Calculate the percentage of glycation inhibition by comparing the fluorescence intensity of the samples with the test peptide to that of the control (BSA and sugar alone).

In-Vitro Vascular Permeability Assay (Transwell Model)

This assay evaluates the effect of a substance on the permeability of an endothelial cell monolayer.

Vascular_Permeability_Assay Start Start Seed_Cells Seed endothelial cells (e.g., HUVECs) on a porous Transwell insert. Start->Seed_Cells Form_Monolayer Culture cells until a confluent monolayer is formed. Seed_Cells->Form_Monolayer Treat_Cells Treat the cell monolayer with the test peptide at various concentrations. Form_Monolayer->Treat_Cells Add_Tracer Add a fluorescent tracer (e.g., FITC-dextran) to the upper chamber of the Transwell. Treat_Cells->Add_Tracer Incubate Incubate for a defined period to allow tracer to pass through the monolayer. Add_Tracer->Incubate Measure_Fluorescence Measure the fluorescence of the solution in the lower chamber. Incubate->Measure_Fluorescence Determine_Permeability Calculate the permeability based on the amount of tracer that crossed the monolayer. Measure_Fluorescence->Determine_Permeability End End Determine_Permeability->End

Workflow for In-Vitro Vascular Permeability Assay

Protocol Details:

  • Cell Culture: Seed endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), onto the porous membrane of a Transwell insert and culture them until they form a confluent monolayer.

  • Treatment: Treat the endothelial monolayer with the test peptide at various concentrations for a specified duration.

  • Tracer Addition: Add a fluorescently labeled high-molecular-weight molecule, such as FITC-dextran, to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a set period, allowing the fluorescent tracer to pass through the cell monolayer into the lower chamber.

  • Fluorescence Measurement: Collect samples from the lower chamber and measure their fluorescence using a fluorescence plate reader.

  • Permeability Calculation: The amount of fluorescence in the lower chamber is proportional to the permeability of the endothelial monolayer. Calculate the percentage of inhibition of permeability compared to a control.

Conclusion

While a direct comparison with non-acetylated this compound is limited by the lack of data, the principles of peptide chemistry suggest that the non-acetylated form would be significantly less stable and, therefore, less effective in a topical formulation. For researchers and drug development professionals, this analysis underscores the importance of strategic peptide modifications to enhance stability and bioavailability, ultimately leading to more potent and reliable active ingredients. Future research directly comparing the two forms would be invaluable to definitively quantify the benefits of acetylation for this specific peptide.

References

a validating the anti-glycation effect of Tetrapeptide-5 using advanced glycation end-product assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetrapeptide-5's Performance Against Other Anti-Glycation Agents Supported by Experimental Data.

The glycation process, a non-enzymatic reaction between sugars and proteins, leads to the formation of Advanced Glycation End-products (AGEs). These AGEs are implicated in the pathogenesis of various age-related diseases and skin aging by impairing the function of structural proteins like collagen and elastin. Consequently, the quest for effective anti-glycation agents is a burgeoning area of research. This guide provides a comprehensive validation of the anti-glycation effect of this compound, comparing its performance with other known inhibitors through established in-vitro assays.

Performance Snapshot: this compound vs. Alternatives

CompoundAssay TypeTarget MoleculeEfficacy MeasurementReference
Acetyl this compound SOD Glycation AssaySuperoxide DismutaseQualitative Inhibition[1][2]
Aminoguanidine BSA-Glucose AssayBovine Serum AlbuminIC50: ~1 mM[3]
Carnosine BSA-Methylglyoxal AssayBovine Serum AlbuminProtective at ≥ 20 mM[4]
Nimesulide BSA-Methylglyoxal AssayBovine Serum AlbuminIC50: 330.56 ± 2.90 µM
Nimesulide BSA-Glucose AssayBovine Serum AlbuminIC50: 145.46 ± 16.35 µM
Phloroglucinol dihydrate BSA-Methylglyoxal AssayBovine Serum AlbuminIC50: 654.89 ± 2.50 µM
Phloroglucinol dihydrate BSA-Glucose AssayBovine Serum AlbuminIC50: 148.23 ± 0.15 µM
Trimethylphloroglucinol BSA-Methylglyoxal AssayBovine Serum AlbuminIC50: 321.15 ± 1.26 µM

Note: A lower IC50 value indicates a higher potency of the compound in inhibiting glycation. The data for Acetyl this compound is qualitative, indicating its protective effect on enzyme function against glycation-induced inactivation.

The Science of Glycation and Anti-Glycation Intervention

Glycation is a complex cascade of reactions that begins with the formation of a Schiff base between a reducing sugar and a free amino group of a protein. This is followed by rearrangements to form a more stable Amadori product. Subsequent oxidation, dehydration, and condensation reactions lead to the irreversible formation of AGEs. Anti-glycation agents can intervene at various stages of this pathway.

Glycation_Pathway Protein Protein (e.g., Collagen, Elastin) Schiff_Base Schiff Base (Reversible) Protein->Schiff_Base Reducing_Sugar Reducing Sugar (e.g., Glucose, Fructose) Reducing_Sugar->Schiff_Base Amadori_Product Amadori Product (Early Glycation) Schiff_Base->Amadori_Product Rearrangement AGEs Advanced Glycation End-products (AGEs) (Irreversible Cross-linking) Amadori_Product->AGEs Oxidation, Dehydration, Condensation Anti_Glycation Anti-Glycation Agents (e.g., this compound) Anti_Glycation->Schiff_Base Inhibition Anti_Glycation->Amadori_Product Inhibition

Caption: The Glycation Signaling Pathway and Points of Intervention.

Experimental Protocols: In-Vitro AGE Assays

The following are detailed methodologies for two common in-vitro assays used to evaluate the anti-glycation potential of various compounds.

Bovine Serum Albumin (BSA)-Glucose Assay

This assay is a widely used method to screen for inhibitors of glucose-mediated protein glycation.

Principle: Bovine Serum Albumin (BSA) is incubated with a high concentration of glucose to induce the formation of fluorescent AGEs. The anti-glycation activity of a test compound is determined by its ability to inhibit the formation of these fluorescent products.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V

  • D-Glucose

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Azide (B81097) (as a preservative)

  • Test compound (e.g., Acetyl this compound)

  • Positive Control (e.g., Aminoguanidine)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing BSA (10 mg/mL), D-glucose (500 mM), and the test compound at various concentrations in PBS.

  • Include a positive control (Aminoguanidine) and a negative control (without the test compound).

  • Add sodium azide (0.02%) to prevent microbial growth.

  • Incubate the mixtures in a 96-well black microplate at 37°C for 7 days in the dark.

  • After incubation, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a fluorescence microplate reader.

  • Calculate the percentage inhibition of AGE formation using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of negative control)] x 100

BSA_Glucose_Workflow cluster_prep Preparation BSA BSA Solution Mix Mix BSA, Glucose, and Test Compound in PBS BSA->Mix Glucose Glucose Solution Glucose->Mix Test_Compound Test Compound (e.g., this compound) Test_Compound->Mix Incubate Incubate at 37°C for 7 days Mix->Incubate Measure Measure Fluorescence (Ex: 370 nm, Em: 440 nm) Incubate->Measure Analyze Calculate % Inhibition Measure->Analyze

Caption: Experimental Workflow for the BSA-Glucose Assay.

Bovine Serum Albumin (BSA)-Methylglyoxal (MG) Assay

This assay is a more rapid method for assessing anti-glycation activity, as methylglyoxal (B44143) is a highly reactive dicarbonyl compound that accelerates AGE formation.

Principle: BSA is incubated with methylglyoxal (MG) to induce the rapid formation of fluorescent AGEs. The inhibitory effect of a test compound on this process is quantified by measuring the reduction in fluorescence.

Materials:

  • Bovine Serum Albumin (BSA), Fraction V

  • Methylglyoxal (MG)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Azide

  • Test compound

  • Positive Control (e.g., Aminoguanidine)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing BSA (10 mg/mL), methylglyoxal (5 mM), and the test compound at various concentrations in PBS.

  • Include positive and negative controls as in the BSA-glucose assay.

  • Add sodium azide (0.02%).

  • Incubate the mixtures in a 96-well black microplate at 37°C for 24 hours in the dark.

  • Measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

  • Calculate the percentage inhibition of AGE formation as described previously.

Logical Efficacy Comparison

The following diagram illustrates a logical flow for comparing the anti-glycation efficacy of this compound with other agents based on the available data.

Efficacy_Comparison Start Evaluate Anti-Glycation Efficacy Tetrapeptide_5 Acetyl this compound Start->Tetrapeptide_5 Alternatives Alternative Agents (Aminoguanidine, Carnosine, etc.) Start->Alternatives Assay_Type Select Assay Type Tetrapeptide_5->Assay_Type Alternatives->Assay_Type SOD_Assay SOD Glycation Assay Assay_Type->SOD_Assay for this compound AGE_Assay BSA-Glucose / BSA-MG Assay Assay_Type->AGE_Assay for Alternatives Qualitative Qualitative Assessment: Enzyme Protection SOD_Assay->Qualitative Quantitative Quantitative Assessment: IC50 Value AGE_Assay->Quantitative Conclusion Comparative Efficacy Conclusion Qualitative->Conclusion Quantitative->Conclusion

Caption: Logical Flow for Efficacy Comparison.

References

Comparative Transcriptomic Analysis of Human Dermal Fibroblasts in Response to Therapeutic Tetrapeptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the transcriptomic effects of three distinct tetrapeptides—TP-A (a pro-collagen peptide), TP-B (an anti-inflammatory peptide), and TP-C (a cellular stress-response peptide)—on primary human dermal fibroblast cells. The data presented herein is based on a hypothetical, yet representative, experimental framework designed to elucidate the differential gene expression and subsequent biological pathways modulated by each peptide.

Summary of Transcriptomic Changes

Treatment of human dermal fibroblasts with TP-A, TP-B, and TP-C resulted in distinct gene expression profiles, indicating unique mechanisms of action for each peptide. RNA sequencing (RNA-Seq) was employed to quantify these changes. A summary of the sequencing and mapping statistics is provided in Table 1.

Table 1: Summary of RNA Sequencing and Read Mapping

MetricVehicle ControlTP-ATP-BTP-C
Total Raw Reads (Millions) 35.236.134.835.5
Clean Reads (Millions) 33.834.733.534.1
Mapping Rate (%) 95.2%94.8%95.5%95.1%
Uniquely Mapped Reads (%) 91.3%90.9%91.6%91.2%

Following bioinformatic analysis, differentially expressed genes (DEGs) were identified for each treatment group relative to the vehicle control. A gene was considered differentially expressed if it exhibited an absolute log2 fold change greater than 1.5 and a p-adjusted value less than 0.05.

Table 2: Top Differentially Expressed Genes (DEGs) by Tetrapeptide Treatment

Gene SymbolLog2 Fold Change (TP-A)Log2 Fold Change (TP-B)Log2 Fold Change (TP-C)Function
COL1A1 2.80.2-0.5Collagen Synthesis
MMP1 -2.1-0.80.3Matrix Metalloproteinase
IL-6 0.1-3.21.5Pro-inflammatory Cytokine
TNF-α -0.3-2.91.8Pro-inflammatory Cytokine
HSP70 0.50.33.5Heat Shock Protein
SOD2 0.21.12.8Superoxide Dismutase 2
TGF-β1 1.9-1.50.8Transforming Growth Factor

Enriched Biological Pathways

To understand the broader biological impact of the observed gene expression changes, a pathway enrichment analysis was performed using the KEGG (Kyoto Encyclopedia of Genes and Genomes) database. The most significantly enriched pathways for each tetrapeptide treatment are summarized in Table 3.

Table 3: Top Enriched KEGG Pathways

Pathway NameEnriched in TP-AEnriched in TP-BEnriched in TP-C
Extracellular Matrix (ECM)-Receptor Interaction Yes NoNo
Focal Adhesion Yes NoNo
TNF Signaling Pathway NoYes No
NF-kappa B Signaling Pathway NoYes No
p53 Signaling Pathway NoNoYes
FoxO Signaling Pathway NoNoYes

Experimental Protocols

A detailed description of the methodologies used in this transcriptomic analysis is provided below.

3.1. Cell Culture and Tetrapeptide Treatment

Primary human dermal fibroblasts (HDFs) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For the experiment, HDFs were seeded in 6-well plates and grown to 80% confluency. The culture medium was then replaced with serum-free DMEM for 24 hours to synchronize the cells. Subsequently, cells were treated for 24 hours with 10 µM of TP-A, TP-B, TP-C, or a vehicle control (0.1% DMSO in serum-free DMEM). Each treatment condition was performed in triplicate.

3.2. RNA Extraction and Library Preparation

Total RNA was extracted from the HDFs using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA samples with an RNA Integrity Number (RIN) greater than 9.0 were used for library preparation.

RNA sequencing libraries were prepared using the NEBNext Ultra II RNA Library Prep Kit for Illumina. Briefly, mRNA was isolated from total RNA using oligo(dT) magnetic beads. The purified mRNA was then fragmented and used as a template for first-strand cDNA synthesis, followed by second-strand synthesis. The resulting double-stranded cDNA was end-repaired, A-tailed, and ligated with Illumina sequencing adapters. The ligated products were then amplified by PCR to generate the final cDNA libraries.

3.3. RNA Sequencing and Bioinformatic Analysis

The prepared libraries were sequenced on an Illumina NovaSeq platform, generating 150 bp paired-end reads. The raw sequencing reads were first processed to remove adapter sequences and low-quality reads using Trimmomatic. The clean reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression levels were quantified as Transcripts Per Million (TPM) using RSEM.

Differential gene expression analysis was performed using the DESeq2 package in R. Genes with a p-adjusted value (FDR) < 0.05 and an absolute log2 fold change > 1.5 were considered significantly differentially expressed. Pathway enrichment analysis was conducted using the g:Profiler web server to identify significantly enriched KEGG pathways.

Visualizations

4.1. Experimental Workflow

The overall experimental process is depicted in the following workflow diagram.

G cluster_0 Cell Culture & Treatment cluster_1 RNA Processing cluster_2 Sequencing & Analysis HDF_Culture HDF Culture Starvation Serum Starvation HDF_Culture->Starvation Treatment Tetrapeptide Treatment (TP-A, TP-B, TP-C, Vehicle) Starvation->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control RNA_Extraction->QC Library_Prep Library Preparation QC->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing Alignment Read Alignment Sequencing->Alignment DEG_Analysis DEG Analysis Alignment->DEG_Analysis Pathway_Analysis Pathway Analysis DEG_Analysis->Pathway_Analysis

Caption: Experimental workflow for comparative transcriptomics.

4.2. Hypothetical Signaling Pathway Modulation by TP-B

The following diagram illustrates a simplified hypothetical signaling pathway that may be modulated by the anti-inflammatory peptide, TP-B.

G cluster_pathway Simplified Anti-inflammatory Signaling TPB TP-B Receptor Cell Surface Receptor TPB->Receptor IKK IKK Receptor->IKK Inhibits NFKB NF-κB IKK->NFKB Activates Nucleus Nucleus NFKB->Nucleus Translocation Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) Nucleus->Genes Downregulates Transcription

Caption: Hypothetical anti-inflammatory pathway of TP-B.

4.3. Logical Relationship of Differentially Expressed Genes

The logical relationship between the sets of differentially expressed genes for each tetrapeptide treatment is visualized below.

G A DEGs TP-A AB A->AB AC A->AC B DEGs TP-B B->AB BC B->BC C DEGs TP-C C->AC C->BC ABC AB->ABC AC->ABC BC->ABC

Caption: Overlap of DEGs between tetrapeptide treatments.

Tetrapeptide-5 for Periorbital Hyperpigmentation: A Comparative Clinical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the efficacy of Tetrapeptide-5 in treating periorbital hyperpigmentation, with a comparative analysis of alternative therapies supported by clinical trial data.

Periorbital hyperpigmentation, commonly known as dark circles, presents a significant cosmetic concern and a challenging condition to treat due to its multifactorial etiology. This guide provides a comprehensive comparison of the clinical efficacy of this compound against other established treatments, including platelet-rich plasma (PRP), fractional CO2 laser, chemical peels, and carboxytherapy. The following sections detail the experimental protocols of key clinical trials, present quantitative data in a comparative format, and illustrate the underlying signaling pathways and experimental workflows.

Comparative Efficacy of Treatments for Periorbital Hyperpigmentation

The following tables summarize the quantitative outcomes from various clinical trials on this compound and alternative treatments for periorbital hyperpigmentation.

Table 1: Efficacy of this compound in Clinical Trials

Study ParameterStudy 1Study 2Study 3
Number of Participants 20 female volunteers (18-65 years)17 female volunteers (34-54 years)20 male volunteers (30-65 years)
Treatment 0.01% Acetyl this compound cream1% Acetyl this compound solution cream1% Acetyl this compound solution cream
Duration 60 days28 days28 days
Primary Outcome Reduction in eye bag puffinessImprovement in dark circlesReduction in eye bag volume
Efficacy Results 70% of volunteers showed improvement by day 15; 95% by day 60.[1]Improved skin luminance and reduced darkness under the eyes after 14 days.Up to 29.7% reduction in eye bag volume.[2]
Secondary Outcome Skin elasticity-Patient satisfaction
Efficacy Results 35% increase in skin elasticity after 30 days.-90% of subjects would recommend the product.[2]

Table 2: Comparative Efficacy of Alternative Treatments

Treatment ModalityKey Efficacy ResultsPatient SatisfactionReference
Platelet-Rich Plasma (PRP) 47.8% to 60.9% moderate to excellent improvement in periorbital dark circles.[3]76% of patients satisfied or completely satisfied (when combined with CO2 laser).[4][3][4][5]
Fractional CO2 Laser Significant reduction in the intensity of darkening (ΔE). Higher efficacy than microneedling with TCA.70% of patients satisfied or completely satisfied.[4][4]
Chemical Peels 93.4% of patients showed excellent to good improvement with TCA and lactic acid peel.Very pleased (47.6%) to excellent (38%) with TCA and lactic acid peel.[6]
Carboxytherapy Significant reduction of skin discoloration (p<0.00001).[2]20% total response rate based on ΔE changes, though subjective satisfaction was higher.[7][2][7]

Detailed Experimental Protocols

A clear understanding of the methodologies employed in clinical trials is crucial for evaluating the evidence. Below are the detailed protocols for key studies cited in this guide.

This compound for Eye Bag Puffiness
  • Study Design: A single-center, open-label in-vivo study.

  • Participants: 20 female volunteers, aged 18 to 65 years, with visible eye bags.

  • Intervention: Application of a cream containing 0.01% Acetyl this compound twice daily for 60 days.[8]

  • Outcome Measures:

    • Primary: Reduction in eye bag puffiness, assessed visually by a dermatologist at baseline, day 15, day 30, and day 60. The assessment was based on a 4-point scale (1=no reduction, 2=slight reduction, 3=fairly good reduction, 4=good reduction).[8]

    • Secondary: Skin elasticity measured by a cutometer at baseline and day 30. Skin moisturization measured by a corneometer at baseline and day 60.[8]

  • Statistical Analysis: Descriptive statistics were used to report the percentage of volunteers showing improvement.

Platelet-Rich Plasma (PRP) for Dark Circles
  • Study Design: An uncontrolled, open-label therapeutic trial.[1]

  • Participants: 50 patients (46 female, 4 male) with periorbital hyperpigmentation.[5]

  • Intervention: Three sessions of autologous PRP injections into the periorbital area at one-month intervals. 10 ml of blood was drawn and centrifuged to obtain 1 ml of PRP for each session.[1][5]

  • Outcome Measures:

    • Primary: Improvement in the appearance of dark circles assessed by standardized digital photography at baseline, after each session, and 3 months after the final session. Two blinded dermatologists and the patients themselves evaluated the improvement.[5]

  • Statistical Analysis: The level of improvement was categorized as mild, moderate, significant, or excellent, and the percentages of patients in each category were reported.

Fractional CO2 Laser for Infra-orbital Dark Circles
  • Study Design: A randomized clinical trial comparing fractional CO2 laser with a combination of microneedling and 10% trichloroacetic acid (TCA) cream.[4]

  • Participants: Women aged 28-62 years with infra-orbital dark circles.

  • Intervention: Three sessions of fractional CO2 laser treatment at one-month intervals.

  • Outcome Measures:

    • Primary: Change in the intensity of darkening (ΔE) measured at infra-orbital points compared to other facial points.

    • Secondary: Patient satisfaction assessed at the fifth visit.

  • Statistical Analysis: The mean ΔE was compared between the two treatment groups across all sessions. Patient satisfaction levels were also compared.

Chemical Peels for Periorbital Hyperpigmentation
  • Study Design: A prospective, open-label, multi-center study.[9]

  • Participants: 25 patients aged 25 to 55 years with mild to moderate periorbital hyperpigmentation.[9]

  • Intervention: Six weekly sessions of a superficial chemical peel containing 10% kojic acid, 8% lactic acid, and 10% vitamin C.[9]

  • Outcome Measures:

    • Primary: Improvement in hyperpigmentation evaluated using a visual grading scale and a spectrophotometer before and after the treatment series.

  • Statistical Analysis: Pre- and post-treatment values were compared to determine the significance of the improvement.

Carboxytherapy for Periorbital Dark Circles
  • Study Design: A prospective clinical trial.[2]

  • Participants: 35 patients with periorbital dark circles.[2]

  • Intervention: Weekly subcutaneous injections of carbon dioxide for 3 weeks.[2] In another study, 20 patients received weekly intradermal carboxytherapy for 4 weeks.[7]

  • Outcome Measures:

    • Primary: Reduction in skin discoloration assessed by a face objective assessment scale using pre-treatment and 6-month post-treatment photographs.[2] Another study measured the change in pigmentation (ΔE) between orbital and extra-orbital skin.[7]

  • Statistical Analysis: The average scores before and after treatment were compared for statistical significance.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action and the general experimental workflows for the treatments discussed.

Signaling Pathway of this compound in Periorbital Hyperpigmentation

Tetrapeptide5_Pathway cluster_causes Causes of Periorbital Hyperpigmentation cluster_tetrapeptide5 Acetyl this compound cluster_effects Therapeutic Effects cluster_outcomes Clinical Outcomes Poor_Microcirculation Poor Microcirculation & Increased Vascular Permeability Tetrapeptide5 Acetyl this compound Glycation Glycation of Proteins (e.g., Collagen) Inflammation Inflammation Improved_Drainage Improved Lymphatic Drainage & Reduced Edema Tetrapeptide5->Improved_Drainage Reduced_Glycation Inhibition of Glycation & AGE Formation Tetrapeptide5->Reduced_Glycation Anti_inflammatory Anti-inflammatory Effect Tetrapeptide5->Anti_inflammatory Reduced_Puffiness Reduced Puffiness & Eye Bags Improved_Drainage->Reduced_Puffiness Reduced_Dark_Circles Reduced Dark Circles Improved_Drainage->Reduced_Dark_Circles Improved_Elasticity Improved Skin Elasticity Reduced_Glycation->Improved_Elasticity Anti_inflammatory->Reduced_Dark_Circles

Caption: Mechanism of Action of Acetyl this compound.

Generalized Experimental Workflow for a Topical Treatment Clinical Trial

Topical_Workflow Recruitment Participant Recruitment (Defined Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Photography, Instrumental Measurements) Recruitment->Baseline Randomization Randomization (Treatment vs. Placebo/Comparator) Baseline->Randomization Intervention Intervention Phase (e.g., Twice Daily Application for X weeks) Randomization->Intervention FollowUp Follow-up Assessments (e.g., Weeks 2, 4, 8) Intervention->FollowUp Final Final Assessment (End of Study) Intervention->Final FollowUp->Intervention Data_Analysis Data Analysis (Statistical Comparison) Final->Data_Analysis

Caption: Typical Clinical Trial Workflow for a Topical Treatment.

Signaling Pathway of Platelet-Rich Plasma (PRP) for Skin Rejuvenation

PRP_Pathway cluster_prp Platelet-Rich Plasma cluster_growth_factors Release of Growth Factors cluster_cellular_effects Cellular Effects cluster_outcomes Clinical Outcomes PRP PRP Injection PDGF PDGF PRP->PDGF TGFb TGF-β PRP->TGFb VEGF VEGF PRP->VEGF EGF EGF PRP->EGF Fibroblast Fibroblast Proliferation PDGF->Fibroblast Collagen Collagen & Elastin Synthesis TGFb->Collagen Angiogenesis Angiogenesis VEGF->Angiogenesis EGF->Fibroblast Fibroblast->Collagen Improved_Texture Improved Skin Texture & Elasticity Collagen->Improved_Texture Reduced_Pigmentation Reduced Hyperpigmentation Angiogenesis->Reduced_Pigmentation

Caption: PRP's Mechanism in Periorbital Rejuvenation.

Experimental Workflow for Fractional CO2 Laser Treatment

Laser_Workflow Consultation Initial Consultation & Patient Selection Pre_treatment Pre-treatment Protocol (e.g., Topical Anesthesia) Consultation->Pre_treatment Treatment Fractional CO2 Laser Application (Specific Parameters: Energy, Density) Pre_treatment->Treatment Post_treatment Post-treatment Care (e.g., Cooling, Ointment Application) Treatment->Post_treatment FollowUp_Sessions Follow-up Sessions (e.g., 3-4 sessions, 4-6 weeks apart) Post_treatment->FollowUp_Sessions FollowUp_Sessions->Treatment Evaluation Final Evaluation (Objective & Subjective Assessments) FollowUp_Sessions->Evaluation

Caption: Workflow for Fractional CO2 Laser Treatment.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Tetrapeptide-5

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of synthetic peptides like Tetrapeptide-5 are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Adherence to established protocols mitigates risks of accidental exposure and environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated materials.

At its core, all this compound waste, including unused solutions, contaminated labware, and personal protective equipment (PPE), must be treated as laboratory chemical waste.[1] It should never be disposed of in the regular trash or poured down the sink.[1][2][3]

Handling and Disposal Data Summary

For quick reference, the following table summarizes the essential safety and handling information for this compound.

CategorySpecificationPurpose
Personal Protective Equipment (PPE) Chemical-resistant nitrile gloves, safety glasses or goggles, lab coat.To provide a primary barrier against accidental skin and eye exposure.[2]
Respiratory Protection A fume hood or biosafety cabinet should be used when handling the lyophilized powder.[2]To prevent inhalation of fine powder, which can easily become airborne.[2]
Unused Product Storage (Lyophilized) Store at -20°C or -80°C in a tightly sealed container with desiccant.[4]To ensure long-term stability and prevent degradation from moisture, bacteria, or oxidation.[4]
Waste Classification Laboratory Chemical Waste.[1][5]To ensure waste is handled, stored, and disposed of according to chemical safety regulations.
Waste Container Designated, leak-proof, and chemically compatible container (e.g., high-quality plastic or glass).[5]To safely contain waste and prevent spills or environmental release.[5]
Waste Labeling Must include contents ("this compound Waste"), hazard class, and accumulation start date.[5]To meet regulatory requirements (e.g., OSHA's Hazard Communication Standard) and inform handlers of the contents.[5]

Step-by-Step Disposal Protocol

Follow this procedural guidance for the compliant disposal of all materials contaminated with this compound.

Step 1: Waste Segregation Immediately after use, segregate all materials that have come into contact with this compound. This includes:

  • Unused or expired lyophilized powder and reconstituted solutions.

  • Contaminated consumables such as pipette tips, vials, and wipes.[1][5]

  • Used personal protective equipment (PPE), including gloves and lab coats.[2]

Step 2: Containerization Place all segregated waste into a designated and appropriate chemical waste container.[5] The container must be leak-proof, have a secure lid, and be chemically compatible with the peptide and any solvents used.[5] Never mix incompatible waste streams in the same container.[5]

Step 3: Labeling Clearly and accurately label the waste container.[5] The label should prominently display the words "Hazardous Waste" or "Chemical Waste," list the full chemical name (this compound), identify any associated hazards, and include the date when the first piece of waste was added.[5]

Step 4: Storage Pending Disposal Store the sealed and labeled waste container in a secure, designated area within the laboratory.[5] This area should be away from general lab traffic and clearly marked as a hazardous waste accumulation site to prevent accidental handling.

Step 5: Final Disposal Coordinate with your institution's Environmental Health & Safety (EH&S) department for the collection and final disposal of the waste.[2] Your EH&S office will work with a licensed hazardous waste disposal contractor to ensure the material is transported and disposed of in accordance with all local, state, and federal regulations.[2]

Experimental Protocol: Accidental Spill Cleanup

In the event of a spill, immediate and correct action is necessary to prevent exposure and contamination.

1. Immediate Response:

  • Alert all personnel in the immediate area of the spill.
  • Evacuate non-essential personnel from the area.[6]

2. Personal Protection:

  • Don full personal protective equipment (PPE), including a lab coat, safety goggles, and double-gloving with chemical-resistant gloves.[6]

3. Containment:

  • Prevent the spill from spreading. For liquid spills, use an appropriate absorbent material from a chemical spill kit to dike the perimeter.
  • For powder spills, avoid creating dust. Do not sweep. Gently cover with damp paper towels if appropriate.

4. Cleanup and Decontamination:

  • Absorb liquid spills with a finely-powdered, liquid-binding material like diatomite or universal binders.[6]
  • Carefully collect all contaminated materials (absorbent, glass, etc.) using appropriate tools (e.g., forceps, dustpan) and place them into the designated this compound waste container.[7]
  • Decontaminate the spill surface and any affected equipment by scrubbing with alcohol or another suitable disinfectant.[3][6]

5. Final Disposal:

  • Place all used cleanup materials, including contaminated PPE, into the hazardous waste container.
  • Seal and label the container and arrange for disposal through your institution's EH&S department.

6. Reporting:

  • Report the incident to your laboratory supervisor and EH&S office as required by institutional policy.

Disposal Process Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G start This compound Waste Generated (Unused product, contaminated PPE, labware) segregate Step 1: Segregate Waste Treat as chemical waste. start->segregate spill Accidental Spill Occurs start->spill Potential Event container Step 2: Containerize Place in a designated, leak-proof, chemically compatible container. segregate->container label Step 3: Label Container Contents: 'this compound Waste' Hazards, Accumulation Date container->label storage Step 4: Store Securely Store in designated waste accumulation area. label->storage disposal Step 5: Final Disposal Coordinate with EH&S for licensed contractor pickup. storage->disposal end Disposal Complete & Documented disposal->end spill_protocol Follow Spill Cleanup Protocol (Contain, Clean, Decontaminate) spill->spill_protocol spill_protocol->container Place all cleanup materials in waste container

Caption: Workflow for the proper disposal of laboratory peptide waste.

References

Essential Safety and Handling of Tetrapeptide-5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Tetrapeptide-5. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a baseline of standard laboratory personal protective equipment is recommended. In cases of potential significant exposure, such as during bulk handling or when generating dust, more stringent measures should be taken.

PPE CategoryStandard HandlingLarge Quantities / Dust Generation
Eye/Face Protection Wear safety glasses with side shields or tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[1]Wear a full-face shield in addition to safety goggles.
Skin Protection Wear chemical-impermeable gloves (e.g., nitrile) and a standard laboratory coat.[1]Wear fire/flame resistant and impervious clothing over a lab coat. Ensure gloves are regularly inspected for tears or holes.[1]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter.[1]

Operational Plan: From Receipt to Disposal

This section outlines a standard operating procedure for the safe handling of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[1]

  • For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.

2. Preparation for Use:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to avoid dust formation.[1][2]

  • Before opening, allow the container to come to room temperature to prevent condensation.

  • Have all necessary equipment and reagents ready, including a calibrated balance, appropriate solvent, and vortex mixer or sonicator.

3. Weighing and Dissolving:

  • Objective: To accurately weigh the peptide and dissolve it in a suitable solvent to create a stock solution.

  • Methodology:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.

    • Record the exact weight.

    • Transfer the powder to a sterile vial.

    • Add the appropriate volume of a suitable solvent (e.g., sterile distilled water or a buffer recommended by the supplier) to the vial to achieve the desired stock solution concentration.

    • Cap the vial tightly and vortex or sonicate until the peptide is completely dissolved. Visually inspect for any remaining particulate matter.

4. Use in Experiments:

  • When diluting the stock solution for experimental use, use sterile buffers or media as required by your protocol.

  • Always handle solutions with care to avoid splashes or aerosol generation.

Spill and Emergency Procedures

Accidental Release:

  • Small Spills:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE as outlined in the table above.

    • Avoid breathing any dust.[1]

    • Carefully sweep or vacuum the spilled solid material. Avoid generating dust.

    • Collect the material in a suitable, closed container for disposal.[1]

  • Large Spills:

    • Evacuate the laboratory and prevent re-entry.

    • Alert the appropriate safety personnel.

    • Ensure the area is well-ventilated before cleanup begins.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1]

Disposal Plan

All waste materials containing this compound should be handled as chemical waste.

  • Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weigh boats, gloves) in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, labeled waste container.

  • Disposal: Arrange for the disposal of all waste through your institution's chemical waste management program, following all local, state, and federal regulations. Discharge into the environment must be avoided.[1]

Hazard Identification and Safety Considerations

There is some conflicting information in safety data sheets regarding the hazards of this compound. While some sources classify it as a skin and eye irritant[2], others state it is not classified as hazardous[3]. Given this discrepancy, it is prudent to handle this compound with a degree of caution, assuming it has the potential to cause irritation. Most sources indicate that there is no available data on its toxicity to aquatic life.[1]

Workflow for Handling this compound

Tetrapeptide5_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_safety Safety Measures Receive Receive & Inspect Store Store Appropriately (Cool, Dry, Ventilated) Receive->Store PPE Wear Appropriate PPE Receive->PPE Prep_Area Prepare Workspace (Fume Hood) Store->Prep_Area Store->PPE Weigh Weigh Powder Prep_Area->Weigh Prep_Area->PPE Dissolve Dissolve in Solvent Weigh->Dissolve Weigh->PPE Spill Spill Response Weigh->Spill Use Use in Experiment Dissolve->Use Dissolve->PPE Dissolve->Spill Collect_Waste Collect Solid & Liquid Waste Use->Collect_Waste Use->PPE Use->Spill Dispose Dispose via Chemical Waste Program Collect_Waste->Dispose Collect_Waste->PPE Dispose->PPE First_Aid First Aid Spill->First_Aid

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.